molecular formula C30H50O5 B1676183 Meliantriol CAS No. 25278-95-9

Meliantriol

Cat. No.: B1676183
CAS No.: 25278-95-9
M. Wt: 490.7 g/mol
InChI Key: IKJQENAHDRKFKL-JJDPDEBESA-N
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Description

Meliantriol is an active compound in Azadirachta indica (Neem). It showed the binding energies of -6.02 kcal/mol for PBP2A and -8.94 for PVL toxin.

Properties

CAS No.

25278-95-9

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol

InChI

InChI=1S/C30H50O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-25,31-34H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,23-,24-,25+,28+,29-,30+/m0/s1

InChI Key

IKJQENAHDRKFKL-JJDPDEBESA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C

Appearance

Solid powder

Other CAS No.

17991-48-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Meliantriol; 

Origin of Product

United States

Foundational & Exploratory

Meliantriol: A Technical Guide to its Discovery, Isolation from Azadirachta indica, and Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliantriol, a potent limonoid triterpenoid (B12794562) found in the seeds and vegetative parts of the neem tree (Azadirachta indica), has garnered significant interest for its pronounced insect antifeedant properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a detailed exploration of its likely mechanism of action as an insect deterrent. While specific quantitative data and a dedicated isolation protocol for this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for the extraction and purification of limonoids from A. indica. Furthermore, it elucidates the generally accepted signaling pathways involved in insect gustatory rejection of bitter compounds, positing a putative mechanism for this compound's activity. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, entomology, and the development of novel pest management strategies.

Discovery and Significance

This compound (C₃₀H₅₀O₅) was one of the early limonoids to be isolated from Azadirachta indica, a tree belonging to the Meliaceae family.[1] Its discovery was a significant step in understanding the chemical basis of the neem tree's well-documented insect-repellent properties.[1] Primarily recognized for its potent antifeedant activity, this compound contributes to the complex chemical defense mechanism of the neem tree against a wide range of phytophagous insects.[2] Its ability to deter feeding, even at low concentrations, makes it a molecule of interest for the development of natural and sustainable insecticides.

Isolation of this compound from Azadirachta indica

Experimental Protocol: General Method for the Isolation of Limonoids, including this compound

2.1. Plant Material Preparation

  • Collect mature, healthy seeds of Azadirachta indica.

  • De-pulp and thoroughly wash the seeds with water to remove any remaining fruit flesh.

  • Air-dry the seeds in the shade for 10-15 days or until the moisture content is below 10%.

  • De-shell the dried seeds to obtain the kernels.

  • Grind the kernels into a coarse powder using a mechanical grinder.

2.2. Extraction

  • Place the powdered neem kernels (e.g., 500 g) into a cellulose (B213188) thimble.

  • Perform a Soxhlet extraction for 8-12 hours using a non-polar solvent such as n-hexane or petroleum ether to defat the material. This step removes the majority of the neem oil.

  • Air-dry the defatted neem kernel powder to remove any residual non-polar solvent.

  • Re-extract the defatted powder with a polar solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus for 12-18 hours. This extracts the limonoids, including this compound.

  • Concentrate the polar extract under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude extract.

2.3. Purification using Column Chromatography

  • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass chromatography column with the silica gel slurry.

  • Dissolve the crude methanolic/ethanolic extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a gradient of n-hexane and ethyl acetate, followed by increasing concentrations of methanol in ethyl acetate.

  • Collect fractions of the eluate (e.g., 25 mL each).

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light or by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.

  • Combine the fractions that show a similar TLC profile corresponding to this compound.

  • Further purify the combined fractions using repeated column chromatography or preparative TLC to obtain pure this compound.

2.4. Characterization The structure and purity of the isolated this compound can be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Data Presentation

As specific quantitative data for this compound yield is not available, the following table presents typical yields for total extracts and other major limonoids from Azadirachta indica seeds to provide a general reference.

ParameterValueReference
Neem Oil Yield from Kernels 30-50% (w/w)[3]
Azadirachtin Yield from Kernels 0.2-0.5% (w/w)[4]
This compound Yield from Kernels Data not available

Putative Mechanism of Antifeedant Action

The antifeedant activity of this compound is believed to be mediated through the insect's gustatory system. While the precise molecular targets of this compound have not been definitively identified, the general mechanism of action for bitter or deterrent compounds in insects involves the activation of specific gustatory receptors (GRs) located in chemosensory neurons.

3.1. Proposed Signaling Pathway

When an insect encounters a plant surface treated with this compound, the following signaling cascade is hypothesized to occur within the gustatory sensory neurons:

  • Binding to Gustatory Receptors: this compound, being a bitter compound, likely binds to a specific subset of gustatory receptors on the dendrites of bitter-sensing neurons. In insects like Drosophila melanogaster, several GRs, such as Gr32a, Gr33a, and Gr66a, are known to be involved in the detection of aversive compounds.[5][6]

  • Activation of G-Protein or Ion Channel: The binding of this compound to the GR is thought to induce a conformational change in the receptor. Insect gustatory receptors are a diverse group of proteins, and their activation can lead to the activation of a G-protein-coupled signaling cascade or directly gate an ion channel.

  • Second Messenger Production: In a G-protein-coupled pathway, the activated G-protein would then stimulate an effector enzyme, such as phospholipase C (PLC). PLC would catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Opening of Ion Channels and Depolarization: IP₃ would bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, can activate transient receptor potential (TRP) channels in the cell membrane, leading to an influx of cations (e.g., Na⁺, Ca²⁺). This influx of positive ions causes depolarization of the neuron.

  • Action Potential Generation and Signal Transmission: The depolarization of the gustatory neuron, if it reaches the threshold, will trigger an action potential. This electrical signal is then transmitted along the axon of the neuron to the subesophageal ganglion and other brain regions of the insect.

  • Behavioral Response: The processing of this "bitter" signal in the insect's brain results in aversive behavior, leading to the cessation of feeding.

Visualizations

Experimental Workflow

experimental_workflow start Neem Seeds prep Preparation (Cleaning, Drying, De-shelling, Grinding) start->prep defat Soxhlet Extraction (n-Hexane) prep->defat defatted_powder Defatted Neem Powder defat->defatted_powder extract Soxhlet Extraction (Methanol/Ethanol) defatted_powder->extract crude_extract Crude Limonoid Extract extract->crude_extract purify Column Chromatography (Silica Gel) crude_extract->purify fractions Collect and Monitor Fractions (TLC) purify->fractions pure_this compound Pure this compound fractions->pure_this compound

Caption: Generalized workflow for the isolation of this compound.

Putative Signaling Pathway

signaling_pathway This compound This compound gr Gustatory Receptor (GR) (e.g., Bitter Receptor) This compound->gr Binds to g_protein G-Protein gr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to trp_channel TRP Channel dag->trp_channel Activates ca_release Ca²⁺ Release er->ca_release ca_release->trp_channel Activates depolarization Neuron Depolarization trp_channel->depolarization Cation Influx action_potential Action Potential depolarization->action_potential brain Insect Brain (Subesophageal Ganglion) action_potential->brain Signal Transmission behavior Cessation of Feeding brain->behavior Processes Signal

Caption: Putative gustatory signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a compelling natural product with significant potential in the development of eco-friendly insect control agents. While its discovery and antifeedant properties are established, there is a clear need for further research to delineate a specific and efficient isolation protocol and to quantify its yield from Azadirachta indica. Elucidating the precise molecular targets of this compound within the insect gustatory system and the exact signaling pathways it modulates will be crucial for understanding its mode of action and for the rational design of novel, bio-based insecticides. Future studies could employ techniques such as electrophysiology to screen for this compound-sensitive gustatory neurons, followed by molecular approaches like RNAi or CRISPR-Cas9 to identify the specific gustatory receptors involved. Such research would not only advance our fundamental knowledge of insect chemosensation but also pave the way for the targeted and effective use of this compound in integrated pest management programs.

References

Meliantriol: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol is a naturally occurring triterpenoid (B12794562), specifically classified as a limonoid, isolated from the Neem tree (Azadirachta indica) and other plants of the Meliaceae family. It is recognized for its potent insect antifeedant properties and is being investigated for a range of other biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, compiling available data to support further research and development.

Chemical Structure and Identification

This compound possesses a complex tetracyclic triterpenoid core structure. Its systematic IUPAC name is (1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol.

Chemical Structure:

Extraction_Workflow A Neem Plant Material (e.g., leaves, seeds) B Drying and Grinding A->B C Soxhlet Extraction (e.g., with methanol (B129727) or ethanol) B->C D Concentration of Crude Extract (Rotary Evaporation) C->D E Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, water) D->E F Column Chromatography (Silica Gel) E->F Ethyl Acetate Fraction G Fraction Collection and Analysis (TLC) F->G H Further Purification (e.g., Preparative HPLC) G->H Fractions containing this compound I Isolated this compound H->I Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Neem_Limonoids Neem Limonoids (e.g., this compound) Death_Receptors Death Receptors (e.g., FAS, TRAIL-R) Neem_Limonoids->Death_Receptors Activates Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Neem_Limonoids->Bcl2 Modulates NFkB NF-κB Inhibition Neem_Limonoids->NFkB Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Cytochrome_c Regulates Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Meliantriol: A Technical Guide to its Chemistry, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol is a tetranortriterpenoid, a type of limonoid, found as a bioactive constituent in Azadirachta indica, commonly known as the Neem tree.[1] This document provides a comprehensive overview of this compound, detailing its chemical identity, and exploring its significant, albeit still emerging, biological activities. This guide is intended to serve as a technical resource, summarizing the current state of knowledge and providing detailed experimental methodologies to facilitate further research and development.

Chemical Identification

IdentifierValue
IUPAC Name (1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol
CAS Number 25278-95-9
Molecular Formula C₃₀H₅₀O₅
Molecular Weight 490.72 g/mol

Biological Activities and Therapeutic Potential

This compound, as a component of Neem extracts, has been associated with a wide range of biological activities, including insecticidal, anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. While much of the research has focused on crude neem extracts or more abundant limonoids like azadirachtin, the presence of this compound contributes to the overall therapeutic profile of Neem. It is important to note that quantitative data and specific mechanistic studies on isolated this compound are still limited, and further research is warranted to fully elucidate its pharmacological properties.

Insecticidal Activity

This compound is recognized as a potent insect antifeedant.[2] Its presence in Neem extracts contributes to the well-documented insecticidal properties of Neem oil and other formulations.

Quantitative Data: Insecticidal Activity

Experimental Protocol: Insecticidal Bioassay (Larval Mortality Assay)

A common method to assess insecticidal activity is the larval mortality assay:

  • Test Organism: Select a relevant insect pest, for example, the larvae of the tomato leaf miner (Tuta absoluta) or the diamondback moth (Plutella xylostella).

  • Preparation of Test Solutions: Prepare a stock solution of this compound (or the test extract) in an appropriate solvent (e.g., acetone). Make serial dilutions to obtain a range of concentrations.

  • Application: Apply the test solutions to the diet or host plant leaves. For a leaf dip assay, leaves are dipped in the test solutions and allowed to air dry.

  • Exposure: Place a known number of larvae (e.g., 10-20) onto the treated leaves in a petri dish or ventilated container.

  • Control Groups: Include a negative control (solvent only) and a positive control (a known insecticide).

  • Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and light.

  • Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.[5]

Anticancer Activity

Limonoids from Neem have been reported to possess anticancer properties by inducing apoptosis and modulating various signaling pathways.[1][6] While specific studies on this compound are scarce, its structural similarity to other cytotoxic limonoids suggests it may share these activities. Neem limonoids have been shown to induce cell death in various cancer cell lines.[7]

Quantitative Data: Anticancer Activity

Specific IC50 (half-maximal inhibitory concentration) values for this compound against various cancer cell lines are not widely reported in the current literature. For comparison, other neem limonoids like nimbolide (B1678885) have demonstrated potent cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Anti-inflammatory Activity

Neem extracts and their constituent limonoids have demonstrated anti-inflammatory properties. This is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways like NF-κB.

Quantitative Data: Anti-inflammatory Activity

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Assay in Macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide (NO) produced by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: Compare the NO levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Antioxidant Activity

The antioxidant potential of neem compounds is attributed to their ability to scavenge free radicals.

Quantitative Data: Antioxidant Activity

Specific quantitative data on the antioxidant activity of isolated this compound is limited. However, extracts from Azadirachta indica roots have shown significant DPPH radical scavenging activity with an IC50 value of 13.81±0.06 μg/ml.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9][10]

Antimicrobial Activity

Neem extracts have been traditionally used for their antimicrobial properties. This compound, as a constituent, likely contributes to this activity.

Quantitative Data: Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms are not well-documented. For context, methanol extracts of other medicinal plants have shown MIC values ranging from 0.6 μg/ml to 5000 μg/ml against different bacteria.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Broth Microdilution Method: In a 96-well microtiter plate, prepare serial dilutions of this compound in a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[6][11]

Signaling Pathways

The anticancer and anti-inflammatory effects of neem limonoids are often linked to their ability to modulate key cellular signaling pathways. While specific studies on this compound are needed, the following pathways are generally implicated for this class of compounds.

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax promotes Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Apaf1 Apaf-1 CytC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondrion Bcl2->Mitochondrion

Caption: Intrinsic Apoptosis Pathway potentially modulated by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits? Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

A Technical Guide to the Antifeedant Mechanism of Meliantriol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Meliantriol, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a key contributor to the plant's potent insect antifeedant properties.[1][2] This technical guide provides an in-depth examination of the core mechanism of action by which this compound deters feeding in various insect species. It synthesizes available research to detail the neurophysiological basis of its action, presents standardized experimental protocols for its evaluation, and collates quantitative data on its efficacy. This document is intended for researchers, scientists, and professionals in the fields of entomology, natural product chemistry, and the development of sustainable pest management solutions.

Introduction

The neem tree, Azadirachta indica, is a source of a wide array of bioactive secondary metabolites, with limonoids being among the most significant.[1] Within this class of compounds, this compound, alongside azadirachtin (B1665905), salannin, and nimbin, has been identified as a powerful insect feeding deterrent.[1][2][3] The discovery of this compound's ability to cause insects to cease feeding, even at very low concentrations, was one of the earliest scientific validations of neem's traditional use in crop protection.[1] Antifeedants represent a compelling alternative to conventional neurotoxic insecticides, as they offer a mode of action that can reduce crop damage without broad-spectrum toxicity, thereby preserving beneficial insect populations and minimizing environmental impact.[4] This guide focuses specifically on the mechanisms and methodologies related to this compound's role as a potent antifeedant.

Core Mechanism of Action

The primary mechanism of action for this compound as an antifeedant is rooted in its interaction with the insect's gustatory (taste) system. It acts as a phagodeterrent, meaning it inhibits feeding after an insect makes initial contact with a treated plant surface.

Neurophysiological Basis

This compound's antifeedant effect is initiated upon perception by specialized gustatory receptor neurons (GRNs) located in sensilla on the insect's mouthparts, antennae, or tarsi.[4][5] These neurons are responsible for detecting aversive or "bitter" compounds, triggering a behavioral avoidance response.[5][6] The presence of this compound on a plant surface stimulates these deterrent neurons, which in turn send inhibitory signals to the insect's central nervous system. This signaling cascade overrides any phagostimulatory signals from nutrients like sugars or amino acids, leading to the immediate cessation of feeding.[4] Some research suggests that certain neem limonoids may even paralyze the insect's swallowing mechanism, further contributing to the antifeedant effect.[1]

Putative Gustatory Signaling Pathway

While the specific receptors for this compound have not yet been definitively identified, the general signaling pathway for bitter or aversive tastants in insects provides a robust model. The process begins with the binding of this compound to a gustatory receptor (GR) complex on the dendritic membrane of a GRN. This binding event is believed to initiate a signal transduction cascade, leading to the generation of action potentials that are transmitted to the subesophageal ganglion and other brain regions, resulting in the termination of feeding behavior.[5][7]

This compound Gustatory Signaling Pathway cluster_0 Peripheral Sensory Neuron This compound This compound gr Gustatory Receptor (GR) Complex This compound->gr Binding grn Gustatory Receptor Neuron (GRN) cascade Signal Transduction Cascade gr->cascade Activation ap Action Potential Generation cascade->ap cns Signal to Central Nervous System ap->cns response Behavioral Response: Feeding Cessation cns->response

A putative signaling pathway for this compound's antifeedant action.

Experimental Protocols

The quantification of antifeedant activity is typically achieved through bioassays that measure the reduction in food consumption by an insect when a test compound is present. The following are detailed protocols for standard antifeedant bioassays.

Leaf Disc No-Choice Bioassay

This method is widely used to assess the intrinsic feeding deterrence of a compound.[2][8] Insects are presented with a single food source (a leaf disc) treated with the test substance, and their consumption is compared to a control group.

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent like acetone (B3395972) or ethanol.[8] From this stock, create a series of dilutions to achieve the desired test concentrations (e.g., 100, 250, 500, 1000 ppm). A control solution should consist of the pure solvent.[8]

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh, untreated leaves of a suitable host plant for the selected insect species.[8]

  • Treatment: Individually dip each leaf disc into a test or control solution for 2-3 seconds. Allow the solvent to fully evaporate in a fume hood.[8]

  • Assay Setup: Place one treated or control leaf disc in the center of a Petri dish lined with moistened filter paper to maintain humidity.[8]

  • Insect Introduction: Introduce one pre-starved (2-4 hours) insect larva (e.g., 3rd or 4th instar) into each Petri dish.[8] Use a minimum of 10-20 replicates per concentration and for the control.[8]

  • Incubation: Maintain the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod) for a set period, typically 24 hours.[8]

  • Data Collection and Analysis: After the incubation period, measure the area of the unconsumed portion of each leaf disc using a leaf area meter or image analysis software.[8] Calculate the Feeding Deterrence Index (FDI) or Antifeedant Index (AI) using the formula:

    • AI (%) = [(C - T) / (C + T)] x 100

    • Where C is the area consumed in the control and T is the area consumed in the treatment.[2]

Antifeedant Bioassay Workflow start Start prep_sol Prepare this compound Test Solutions start->prep_sol treat_disc Treat Discs with Solutions & Control prep_sol->treat_disc prep_disc Prepare Host Plant Leaf Discs prep_disc->treat_disc intro_insect Introduce Pre-Starved Insect Larvae treat_disc->intro_insect incubate Incubate for 24 Hours (Controlled Conditions) intro_insect->incubate measure Measure Consumed Leaf Area incubate->measure calculate Calculate Antifeedant Index (AI) measure->calculate end_node End calculate->end_node

Experimental workflow for a leaf disc no-choice antifeedant bioassay.
Obligatory Feeding Assay with Artificial Diet

This assay is useful for testing compounds against insects that are reared on artificial diets and allows for precise control over the dose ingested.[9]

Methodology:

  • Diet Preparation: Prepare a standard artificial diet for the test insect. While the diet is still liquid and cooling, incorporate the test compound (this compound), previously dissolved in a small amount of solvent, at the desired concentrations.[9] Prepare a control diet containing only the solvent.

  • Assay Setup: Dispense a pre-weighed amount of the treated or control diet into individual wells of a multi-well plate or small rearing vials.[9]

  • Insect Introduction: Place one pre-weighed, second-instar larva into each container.[9]

  • Data Collection: Over a period of several days (e.g., up to 10 days), record the weight of the insect, the weight of the remaining diet, and the weight of the frass (excrement) produced daily.[9]

  • Analysis: Compare the body weight gain, diet consumption, and nutritional indices between the treatment and control groups to determine the antifeedant and growth-inhibitory effects.[9]

Quantitative Antifeedant Activity

While this compound is consistently cited as a potent antifeedant, specific quantitative data such as EC₅₀ (half-maximal effective concentration) or FDI values for the purified compound are not extensively detailed in the reviewed literature.[1][3] However, studies on neem extracts, which contain this compound, provide strong evidence of dose-dependent antifeedant activity. The table below summarizes representative data for neem extracts and other relevant compounds to illustrate the range of activity.

Compound/ExtractInsect SpeciesAssay TypeConcentrationAntifeedant Index (AI) / Feeding DeterrenceCitation
Neem Leaf Ethyl Acetate ExtractTenebrio molitorNo-Choice Leaf Disc0.5%51.53%[2][10]
Neem Leaf Ethyl Acetate ExtractTenebrio molitorNo-Choice Leaf Disc10%82.05%[2][10]
Neem (A. indica) ExtractSpodoptera lituraNot SpecifiedNot SpecifiedHigh Antifeedant Effect[3]
Euphorbia hirta Ethanol ExtractPlutella xylostellaNot SpecifiedNot Specified> 80.00%[11]
Bauhinia variegata Ethanol ExtractPlutella xylostellaNot SpecifiedNot Specified> 80.00%[11]

Conclusion and Future Directions

This compound is a significant natural antifeedant whose mechanism of action is centered on the stimulation of aversive gustatory pathways in insects. This leads to a potent feeding deterrence effect, which is a cornerstone of the pest-protective properties of neem extracts. While the general neurophysiological basis is understood, several areas warrant further investigation:

  • Receptor Identification: The specific gustatory receptors that bind this compound remain to be identified. The use of techniques such as in-silico molecular docking, electrophysiology on specific sensilla, and genetic knockout studies in model organisms like Drosophila melanogaster could elucidate the precise molecular targets.[5][7][12]

  • Structure-Activity Relationship: A systematic analysis of the structure-activity relationship of this compound and its analogues could lead to the design of even more potent and selective antifeedants.

  • Synergistic Effects: Research into the potential synergistic effects of this compound with other neem limonoids, such as azadirachtin and salannin, could enhance the efficacy and durability of neem-based biopesticides.

A deeper understanding of this compound's mechanism of action will be instrumental in optimizing its use in integrated pest management programs and in the development of novel, sustainable crop protection agents.

References

Meliantriol's Role in Neem Tree Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neem tree, Azadirachta indica, is a rich source of structurally complex and biologically active secondary metabolites, primarily limonoids. These compounds form the cornerstone of the tree's sophisticated defense system against a wide array of herbivores. Among these, Meliantriol (C₃₀H₅₀O₅) is a significant triterpenoid (B12794562) that plays a crucial role as a potent antifeedant.[1][2] This technical guide provides an in-depth exploration of this compound's function in neem's defense mechanisms, detailing its biosynthesis, the signaling pathways that regulate its production, its mode of action, and the experimental protocols used for its study.

Biosynthesis of this compound

This compound, like other limonoids in the Meliaceae family, is a tetracyclic triterpenoid. Its biosynthesis originates from the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm. The pathway commences with the cyclization of 2,3-oxidosqualene. While the precise enzymatic steps leading to this compound are not fully elucidated, the general pathway for limonoid biosynthesis provides a strong framework. Tirucallol is considered a potential precursor for the biosynthesis of neem limonoids.[3][4][5]

Meliantriol_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Limonoid Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Tirucallol Tirucallol 2,3-Oxidosqualene->Tirucallol Oxidosqualene cyclase Protolimonoids Protolimonoids Tirucallol->Protolimonoids Series of oxidations This compound This compound Protolimonoids->this compound Further enzymatic modifications

Signaling Pathways Regulating this compound Production

The production of defense compounds like this compound is tightly regulated by the plant's signaling networks, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling molecules are activated in response to herbivore attack and pathogen infection, respectively, and can induce the expression of genes involved in secondary metabolite biosynthesis.

Jasmonic Acid (JA) Pathway

Herbivore feeding and tissue damage trigger the biosynthesis of jasmonic acid. The JA signaling cascade is a well-established elicitor of terpenoid production in many plant species. Studies on neem cell cultures have demonstrated that the application of methyl jasmonate (MeJ), a derivative of JA, can significantly induce the production of azadirachtin (B1665905), a closely related limonoid.[6][7][8] This suggests a similar regulatory role for the JA pathway in this compound biosynthesis.

JA_Signaling Herbivore Feeding Herbivore Feeding Wounding Signal Wounding Signal Herbivore Feeding->Wounding Signal JA Biosynthesis JA Biosynthesis Wounding Signal->JA Biosynthesis JA-Ile Conjugation JA-Ile Conjugation JA Biosynthesis->JA-Ile Conjugation SCF(COI1) Complex SCF(COI1) Complex JA-Ile Conjugation->SCF(COI1) Complex binds to JAZ Repressor JAZ Repressor SCF(COI1) Complex->JAZ Repressor targets for degradation Transcription Factors (e.g., MYC2) Transcription Factors (e.g., MYC2) JAZ Repressor->Transcription Factors (e.g., MYC2) releases MVA Pathway Genes MVA Pathway Genes Transcription Factors (e.g., MYC2)->MVA Pathway Genes activates Limonoid Biosynthesis Genes Limonoid Biosynthesis Genes Transcription Factors (e.g., MYC2)->Limonoid Biosynthesis Genes activates This compound Production This compound Production MVA Pathway Genes->this compound Production Limonoid Biosynthesis Genes->this compound Production

Salicylic Acid (SA) Pathway

The salicylic acid pathway is primarily associated with plant defense against biotrophic pathogens. However, there is evidence of crosstalk between the SA and JA pathways. Furthermore, studies have shown that exogenous application of salicylic acid can enhance the production of triterpenoids in various plant and fungal species.[3][9][10] In neem cell cultures, salicylic acid has been shown to be a potent elicitor of azadirachtin production, indicating that the SA signaling pathway can also positively regulate limonoid biosynthesis.[11]

SA_Signaling Pathogen Infection Pathogen Infection SA Biosynthesis SA Biosynthesis Pathogen Infection->SA Biosynthesis NPR1 (receptor) NPR1 (receptor) SA Biosynthesis->NPR1 (receptor) activates TGA Transcription Factors TGA Transcription Factors NPR1 (receptor)->TGA Transcription Factors interacts with Defense Gene Expression Defense Gene Expression TGA Transcription Factors->Defense Gene Expression activates MVA Pathway Genes MVA Pathway Genes TGA Transcription Factors->MVA Pathway Genes activates Limonoid Biosynthesis Genes Limonoid Biosynthesis Genes TGA Transcription Factors->Limonoid Biosynthesis Genes activates This compound Production This compound Production MVA Pathway Genes->this compound Production Limonoid Biosynthesis Genes->this compound Production

Mode of Action: Antifeedant Properties

The primary role of this compound in neem's defense is its potent antifeedant activity against a wide range of insects. This deterrence is mediated through the insect's gustatory system.

Interaction with Gustatory Receptors

Bitter compounds like this compound are detected by gustatory receptor neurons (GRNs) located in the insect's mouthparts, antennae, and tarsi.[12] These GRNs express a variety of gustatory receptors (GRs), which are specialized to detect different tastants. The binding of a bitter compound like this compound to a specific GR or a complex of GRs triggers a signaling cascade within the neuron. This leads to the generation of an action potential that is transmitted to the insect's brain, resulting in the perception of an aversive taste and subsequent cessation of feeding.[12]

Mode_of_Action This compound This compound Gustatory Receptor (GR) Gustatory Receptor (GR) This compound->Gustatory Receptor (GR) binds to Ion Channel Opening Ion Channel Opening Gustatory Receptor (GR)->Ion Channel Opening activates Depolarization of Neuron Depolarization of Neuron Ion Channel Opening->Depolarization of Neuron Action Potential Action Potential Depolarization of Neuron->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain Feeding Deterrence Feeding Deterrence Signal to Brain->Feeding Deterrence

Quantitative Data on Antifeedant Activity

Compound/ExtractTest InsectBioassay TypeMetricResultReference
Neem Seed Kernel Extract (NSKE)Spodoptera frugiperdaDual-choiceAntifeedant Activity (%)68.32 (at LC₅₀)[1]
Neem OilSpodoptera eridaniaNo-choiceAntifeedant Index (%)96.3[13]
AzadirachtinSpodoptera frugiperdaNo-choiceAntifeedant Activity (%)>90 (at 1 ppm)[14]
SalanninSpodoptera littoralisNo-choiceAntifeedant ActivityPotent[15]
Neem Leaf Extract (Ethyl Acetate)Tenebrio molitorNo-choiceAntifeedant Index (%)82.05 (at 10%)[16][17]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from neem seeds, based on established methods for limonoid separation.

Isolation_Workflow Neem Seeds Neem Seeds Grinding Grinding Neem Seeds->Grinding Defatting with Hexane (B92381) Defatting with Hexane Grinding->Defatting with Hexane Extraction with Ethanol (B145695) Extraction with Ethanol Defatting with Hexane->Extraction with Ethanol Crude Extract Crude Extract Extraction with Ethanol->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Column Chromatography->Fraction Collection & TLC Analysis Preparative HPLC Preparative HPLC Fraction Collection & TLC Analysis->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Methodology:

  • Preparation of Plant Material:

    • Collect mature neem seeds and remove the pulp.

    • Air-dry the seeds in the shade until brittle.

    • Grind the dried seeds into a coarse powder.

  • Defatting:

    • Perform a Soxhlet extraction of the seed powder with n-hexane for 6-8 hours to remove the fatty oils.

    • Discard the hexane extract and air-dry the defatted seed cake.

  • Extraction of Limonoids:

    • Re-extract the defatted seed cake with 95% ethanol using a Soxhlet apparatus for 8-10 hours.

    • Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude limonoid-rich residue.

  • Solvent Partitioning:

    • Dissolve the crude residue in a methanol:water (9:1) solution.

    • Partition this solution against a non-polar solvent like n-hexane or petroleum ether to remove remaining non-polar impurities.

    • Collect the polar (methanol:water) phase containing the limonoids.

  • Column Chromatography:

    • Concentrate the polar phase and adsorb it onto a small amount of silica (B1680970) gel.

    • Load the adsorbed sample onto a silica gel column (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., n-hexane:ethyl acetate, 7:3).

    • Pool the fractions containing compounds with a similar Rf value to that expected for this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the pooled fractions using a preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water to achieve fine separation.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (e.g., LC-MS, NMR).

Antifeedant Bioassay: No-Choice Leaf Disc Method

This protocol details a standard method for quantifying the antifeedant activity of an isolated compound.

Methodology:

  • Insect Rearing:

    • Maintain a healthy culture of the test insect (e.g., Spodoptera frugiperda) on an appropriate artificial diet or host plant under controlled conditions (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod).

    • Use larvae of a specific instar (e.g., 3rd or 4th) for the bioassay and pre-starve them for 2-4 hours before the experiment.

  • Preparation of Test Solutions:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Make serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 1, 10, 50, 100, 500 ppm).

    • The solvent alone will serve as the control.

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size (e.g., 4 cm diameter) from fresh, untreated host plant leaves (e.g., maize for S. frugiperda).[18]

    • Dip the leaf discs in the respective test solutions or the control solvent for a standardized time (e.g., 10 seconds).

    • Allow the leaf discs to air-dry completely.

  • Bioassay Setup:

    • Place one treated leaf disc in the center of a Petri dish lined with moist filter paper.

    • Introduce a single pre-starved larva into each Petri dish.

    • Replicate each treatment and the control multiple times (e.g., 10-20 replicates).

  • Data Collection and Analysis:

    • After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf material.

    • Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

    • Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where:

      • C = Area consumed in the control

      • T = Area consumed in the treatment

    • Analyze the data statistically (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Conclusion

This compound is a key component of the neem tree's chemical arsenal, contributing significantly to its defense against herbivory through its potent antifeedant properties. Its biosynthesis via the mevalonate pathway is likely regulated by complex signaling networks involving jasmonic acid and salicylic acid, allowing the plant to mount a defense in response to both insect attack and pathogen infection. The mode of action of this compound involves the direct interaction with the insect's gustatory system, leading to feeding deterrence. While further research is needed to quantify the specific antifeedant efficacy of isolated this compound and to fully elucidate the downstream signaling cascade it triggers in insects, the information presented in this guide provides a robust framework for researchers and professionals in the fields of natural product chemistry, chemical ecology, and drug development. The detailed protocols offer a starting point for the isolation, purification, and bio-evaluation of this and other related bioactive compounds.

References

An In-Depth Technical Guide to Meliantriol and Other Limonoids in Azadirachta indica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meliantriol and other prominent limonoids found in Azadirachta indica (Neem). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the chemical properties, biological activities, and underlying mechanisms of action of these compounds. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and application.

Introduction to Azadirachta indica and its Limonoids

Azadirachta indica, commonly known as the neem tree, is a member of the Meliaceae family and has been a cornerstone of traditional medicine in many cultures for centuries.[1] Nearly every part of the tree, including its leaves, seeds, bark, and flowers, possesses medicinal properties attributed to a diverse array of bioactive compounds.[1] Among the most significant of these are the limonoids, a class of highly oxygenated and structurally complex tetranortriterpenoids.

To date, over 300 structurally diverse constituents have been identified from neem, with a significant portion being limonoids.[2] These compounds are responsible for the well-documented anti-inflammatory, anticancer, antimicrobial, and insect-antifeedant properties of neem extracts.[2][3] This guide will focus on this compound and other key limonoids, providing a detailed examination of their therapeutic potential.

Key Limonoids in Azadirachta indica

While a vast number of limonoids have been isolated from neem, this guide will focus on some of the most well-studied and biologically active compounds:

  • This compound: Identified in neem leaves, this compound is recognized for its potent insect antifeedant properties.[4][5] While its presence has been confirmed through techniques like Liquid Chromatography-Mass Spectroscopy (LC-MS), detailed quantitative data on its concentration and specific mechanisms of action in human health are less abundant compared to other major limonoids.[3]

  • Azadirachtin: Perhaps the most famous of the neem limonoids, Azadirachtin is a powerful insect growth regulator and antifeedant.[6] It also exhibits significant anticancer and anti-inflammatory activities.[6]

  • Nimbolide (B1678885): Considered one of the most potent cytotoxic limonoids from neem, Nimbolide has demonstrated significant anticancer activity against a wide range of cancer cell lines.[6] Its mechanisms of action, including the modulation of key signaling pathways, have been extensively studied.

  • Gedunin: This limonoid has shown promising anticancer and antimalarial activities. Its anticancer effects are partly attributed to its role as a heat shock protein 90 (Hsp90) inhibitor.

  • Salannin (B1681390) and Nimbin (B191973): These limonoids also contribute to the biological activity of neem extracts, exhibiting insect antifeedant and other medicinal properties.[6][7]

Quantitative Data on Limonoid Content and Biological Activity

The concentration of limonoids in Azadirachta indica varies significantly depending on the part of the plant, geographical location, and time of harvest. The following tables summarize available quantitative data on the content of major limonoids and their biological activities.

Table 1: Quantitative Analysis of Major Limonoids in Azadirachta indica

LimonoidPlant PartConcentrationMethod of AnalysisReference
AzadirachtinSeed Kernel3300 µg/g (dry weight)HPLC[6]
NimbinBark (Hexane fraction)271 µg/g (dry weight)HPLC[6]
NimbinSeed Kernel18.2 to 636.8 mg/kgHPLC[7]
SalanninSeed Kernel45.4 to 1830.3 mg/kgHPLC[7]
This compoundVegetative PartsPresence confirmedLC-MS[3]

Note: Quantitative data for this compound concentration is not widely available in the reviewed literature.

Table 2: Cytotoxic Activity of Neem Limonoids against Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueReference
NimbolideDu-145 (Prostate Cancer)MTT8.01 ± 0.44 µM (24h)[8]
NimbolidePC-3 (Prostate Cancer)MTT11.16 ± 0.84 µM (24h)[8]
NimbolideA-549 (Lung Cancer)MTTNot specified[8]
A. indica Leaf ExtractA-549 (Lung Cancer)MTT>70% cytotoxicity at 4 mg/mL[9]
A. indica Seed ExtractK-562 (Leukemia)MTT>70% cytotoxicity at 4 mg/mL[9]

Signaling Pathways Modulated by Neem Limonoids

Neem limonoids exert their biological effects by modulating a variety of cellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation. Two of the most critical pathways affected are the NF-κB and PI3K/Akt pathways.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several neem limonoids have been shown to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_active NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_active Translocates Neem Limonoids Neem Limonoids Neem Limonoids->IKK Inhibits Neem Limonoids->Proteasome Inhibits Target Genes Target Genes NF-κB_active->Target Genes Induces Transcription of Inflammatory & Proliferative Genes

Caption: Inhibition of the NF-κB signaling pathway by neem limonoids.

Neem limonoids, such as nimbolide, can inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory and pro-survival genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, proliferation, and metabolism. Its overactivation is a common event in many types of cancer, promoting tumor progression and resistance to therapy.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Effectors Downstream Effectors mTOR->Downstream Effectors Regulates Cell Growth, Proliferation, & Survival Neem Limonoids Neem Limonoids Neem Limonoids->PI3K Inhibits Neem Limonoids->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by neem limonoids.

Limonoids like nimbolide have been shown to inhibit the PI3K/Akt signaling pathway.[10] By blocking the activity of PI3K and the subsequent phosphorylation of Akt, these compounds can suppress the downstream signaling that promotes cancer cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Azadirachta indica limonoids.

Protocol 1: Extraction and Isolation of Limonoids from Azadirachta indica Seeds

This protocol outlines a general procedure for the extraction and initial fractionation of limonoids.

Extraction_Workflow start Neem Seeds step1 Grinding and Defatting (n-Hexane) start->step1 step2 Soxhlet Extraction (Ethanol or Methanol) step1->step2 step3 Concentration (Rotary Evaporator) step2->step3 step4 Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) step3->step4 step5 Column Chromatography (Silica Gel) step4->step5 step6 Fraction Collection and Analysis (TLC, HPLC) step5->step6 end Isolated Limonoids step6->end

Caption: General workflow for the extraction and isolation of limonoids.

Materials:

  • Dried, de-shelled Azadirachta indica seeds

  • n-Hexane

  • Ethanol (B145695) (95%) or Methanol (B129727)

  • Ethyl acetate

  • Distilled water

  • Silica (B1680970) gel (for column chromatography)

  • Soxhlet apparatus

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Plant Material: Grind the dried neem seeds into a coarse powder.

  • Defatting: Extract the powdered seeds with n-hexane in a Soxhlet apparatus for 6-8 hours to remove fatty oils. Discard the hexane (B92381) extract.

  • Extraction of Limonoids: Air-dry the defatted seed powder and then extract it with 95% ethanol or methanol in a Soxhlet apparatus for 12-24 hours.[11][12]

  • Concentration: Concentrate the ethanolic/methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[11]

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as ethyl acetate. This will separate the limonoids into different fractions based on their polarity.

  • Column Chromatography: Subject the ethyl acetate fraction (rich in limonoids) to column chromatography on silica gel.[11]

  • Elution and Fraction Collection: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Collect the fractions.

  • Analysis: Monitor the fractions using TLC to identify those containing limonoids. Pool the similar fractions and further purify them using preparative HPLC to isolate individual limonoids.[11]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of isolated limonoids on cancer cell lines.[13][14][15][16]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Isolated limonoid (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13][14]

  • Compound Treatment: Prepare serial dilutions of the limonoid stock solution in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the limonoid. Include a vehicle control (medium with DMSO at the same concentration as in the highest limonoid concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model

This protocol describes a standard method for evaluating the anti-inflammatory properties of neem extracts or isolated limonoids in an animal model.[17][18][19][20][21]

Materials:

  • Wistar albino rats or Swiss albino mice

  • Carrageenan solution (1% w/v in normal saline)

  • Test sample (neem extract or isolated limonoid)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the neem extract or limonoid. Administer the test samples and the standard drug orally or intraperitoneally.[17]

  • Induction of Inflammation: One hour after the administration of the treatments, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[17]

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[19]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Protocol 4: In Vitro Nitric Oxide Scavenging Assay

This protocol is used to assess the antioxidant activity of neem limonoids by measuring their ability to scavenge nitric oxide radicals.[22][23][24][25]

Materials:

  • Sodium nitroprusside solution (10 mM in phosphate-buffered saline, PBS)

  • Griess reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Test sample (neem extract or isolated limonoid)

  • Standard antioxidant (e.g., Ascorbic acid)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside with 100 µL of the test sample at various concentrations.[22]

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reagent Addition: After incubation, add 100 µL of Griess reagent to each well.

  • Absorbance Measurement: Allow the color to develop for 10 minutes and measure the absorbance at 546 nm.

  • Data Analysis: Calculate the percentage of nitric oxide scavenging activity for each concentration compared to a control (without the test sample).

Conclusion

The limonoids from Azadirachta indica, including this compound, Azadirachtin, and Nimbolide, represent a rich source of bioactive compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer and inflammation makes them promising candidates for the development of novel drugs. This technical guide provides a foundational resource for researchers to further explore and harness the medicinal properties of these remarkable natural products. While substantial research has been conducted on several of these limonoids, further investigation into the specific quantitative distribution and detailed mechanisms of action of less-studied compounds like this compound is warranted to fully unlock their therapeutic potential.

References

Meliantriol: A Technical Guide on its Potential as a Natural Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 19, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Meliantriol, a triterpenoid (B12794562) limonoid found in the neem tree (Azadirachta indica), is recognized as a potent natural insect antifeedant.[1] While it is one of the primary bioactive compounds in neem, alongside azadirachtin (B1665905), salannin (B1681390), and nimbin, specific quantitative data and detailed molecular mechanisms of action for this compound are not extensively documented in publicly available scientific literature.[1] This technical guide synthesizes the current understanding of this compound, placing it within the broader context of neem limonoids. It outlines the general experimental protocols for its extraction and analysis, discusses its likely mechanism of action based on related compounds, and highlights the significant research gaps that need to be addressed to fully characterize its potential as a commercial insect repellent.

Introduction to this compound

This compound (C₃₀H₅₀O₅) is a tetranortriterpenoid, a class of complex secondary metabolites found in plants of the Meliaceae family.[2][3] It was one of the first compounds isolated from neem to be scientifically validated for its insect-controlling properties.[1] Notably, this compound is a powerful feeding inhibitor, capable of causing insects, particularly locusts, to cease eating at extremely low concentrations.[1] This antifeedant property is a key characteristic of its potential as an insect repellent. Other related compounds in neem, such as salannin, also exhibit antifeedant and growth-regulating activities.[4]

While azadirachtin is the most studied and abundant limonoid in neem, responsible for approximately 90% of the effects on most pests, this compound is considered one of the other significant contributors to neem's overall pesticidal action.[1] The biological activities of various neem components, including this compound, have been noted in patents related to natural insect repellent formulations.[5][6]

Quantitative Data on Antifeedant Activity: A Comparative Overview

LimonoidInsect SpeciesBioassay TypeMetricValue
AzadirachtinSchistocerca gregariaBinary ChoiceED₅₀0.001 ppm
AzadirachtinLocusta migratoriaBinary ChoiceED₅₀3 ppm
Neem Oil (79.62% AFI)Schistocerca gregariaAntifeedant IndexAFI79.62%
AzadirachtinSpodoptera frugiperdaDiet IncorporationEC₅₀3.6 x 10⁻⁷ µg/g
SalanninSpodoptera frugiperdaDiet IncorporationEC₅₀4.7 x 10⁻⁴ µg/g
AzadirachtinSpodoptera littoralisLeaf Disc ChoiceEC₅₀0.03 ppm
AzadirachtinHelicoverpa armigeraDiet IncorporationEC₅₀0.1 ppm

Data compiled from comparative studies on neem limonoids.[7][8][9] Note: AFI stands for Antifeedant Index.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not standardized. However, the methodologies for its extraction, isolation, and bioassay would follow the general procedures established for other neem limonoids.

The general workflow for obtaining this compound from neem involves extraction from the seeds or leaves, followed by purification to separate it from other limonoids and oils.

  • Sample Preparation: Fresh parts of Azadirachta indica are collected, shade-dried, and pulverized into a fine powder.[3]

  • Extraction: Soxhlet extraction is a commonly cited method, using solvents such as methanol (B129727) or ethanol (B145695) to create a crude extract.[3] This crude extract contains a mixture of limonoids, oils, and other phytochemicals.

  • Purification:

    • Solvent Partitioning: The crude extract is often partitioned between a non-polar solvent (like hexane) and a polar solvent (like aqueous methanol) to remove oils.

    • Chromatography: The resulting extract, enriched with limonoids, is then subjected to chromatographic techniques for further separation. Thin-Layer Chromatography (TLC) can be used for initial analysis and method development.[10] For preparative isolation, Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) is typically employed.[11][12]

  • Identification: The presence and purity of this compound in the isolated fractions are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which can detect its characteristic molecular ion peak.[3][13]

A standard method to evaluate the antifeedant properties of a compound like this compound is the "no-choice" or "choice" leaf disc bioassay.

  • Preparation of Test Substance: A stock solution of purified this compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are made to obtain a range of test concentrations.

  • Treatment of Leaf Discs: Uniformly sized discs are cut from the leaves of a host plant suitable for the target insect (e.g., cabbage for Plutella xylostella, castor bean for Spodoptera litura). The discs are treated with the this compound solutions or with the solvent alone (as a control).

  • Insect Exposure: Pre-starved insect larvae or nymphs are introduced into a petri dish containing a treated leaf disc.

  • Data Collection: After a set period (e.g., 24 or 48 hours), the area of the leaf disc consumed is measured. The Antifeedant Index (AFI) can be calculated using the formula: AFI (%) = [(C - T) / C] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.[14]

Mandatory Visualizations

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Primary Separation cluster_purification Purification & Identification cluster_bioassay Biological Evaluation Neem Neem Seeds/Leaves Drying Shade Drying & Pulverization Neem->Drying Soxhlet Soxhlet Extraction (Methanol/Ethanol) Drying->Soxhlet Partitioning Solvent Partitioning (Hexane/Aqueous Methanol) Soxhlet->Partitioning Crude Extract Chromatography Column Chromatography (Silica Gel / C18) Partitioning->Chromatography Limonoid-Rich Fraction HPLC HPLC Purification Chromatography->HPLC LCMS LC-MS Analysis HPLC->LCMS Isolated this compound Bioassay Antifeedant Bioassay (e.g., Leaf Disc Method) LCMS->Bioassay Data Quantitative Data (AFI, ED50) Bioassay->Data

Generalized workflow for this compound research.

The precise signaling pathway for this compound is not yet elucidated. However, as a feeding inhibitor, it is hypothesized to act on the insect's chemosensory system, likely by interacting with gustatory (taste) receptors. The following diagram illustrates a hypothetical pathway.

G cluster_sensory Peripheral Sensory Detection This compound This compound GR Gustatory Receptor (GR) (Hypothetical Target) This compound->GR binds to GRN Gustatory Receptor Neuron (GRN) in Sensillum IonChannel Ion Channel Opening GR->IonChannel activates Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential CNS Central Nervous System (CNS) Interpretation ActionPotential->CNS signal to Behavior Feeding Inhibition / Repellency CNS->Behavior triggers

Hypothetical gustatory signaling pathway for this compound.

Proposed Mechanism of Action

The insecticidal and repellent actions of neem limonoids are multifaceted.[2] While a primary mode of action for compounds like azadirachtin is the disruption of the endocrine system by mimicking ecdysone (B1671078) (the molting hormone), the potent antifeedant activity of this compound suggests a more direct interaction with the insect's sensory systems.[1][9]

It is plausible that this compound acts on the gustatory (taste) or olfactory (smell) receptors of insects.[15] These receptors are typically located in sensilla on the mouthparts, antennae, and legs of the insect.[16][17] When an insect attempts to feed on a plant surface treated with this compound, the molecule could bind to specific gustatory receptors that perceive "bitter" or aversive compounds.[18] This binding would trigger a cascade of neuronal signals, leading to an action potential that travels to the insect's central nervous system.[19][20] The brain would then interpret this signal as a deterrent, causing the insect to stop feeding and move away from the food source. While electrophysiological studies could confirm this, such specific research on this compound is not currently available.

Conclusion and Future Directions

This compound is a significant bioactive limonoid from Azadirachta indica with demonstrated potent antifeedant properties. However, a comprehensive review of the scientific literature reveals a significant lack of specific quantitative data on its efficacy and detailed knowledge of its molecular mechanism of action. The majority of research has focused on the more abundant limonoid, azadirachtin.

For this compound to be further developed as a standalone or synergistic natural insect repellent, future research should prioritize:

  • Quantitative Bioassays: Systematic testing of purified this compound against a range of key insect pests to determine its ED₅₀, EC₅₀, and repellency percentages.

  • Mechanism of Action Studies: Employing electrophysiological techniques (e.g., single-sensillum recording) to identify which specific gustatory or olfactory neurons and receptors this compound interacts with.

  • Synergistic Studies: Investigating the combined effects of this compound with other neem limonoids and natural repellents to identify potential synergistic formulations.

Addressing these research gaps will be crucial for unlocking the full potential of this compound in sustainable pest management.

References

Meliantriol: A Technical Guide to Preliminary Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliantriol, a triterpenoid (B12794562) limonoid isolated from the neem tree (Azadirachta indica), has garnered scientific interest for its notable bioactivities. Primarily recognized for its potent insect antifeedant properties, preliminary studies suggest a broader therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting available quantitative data, detailed experimental protocols for key assays, and insights into its potential molecular mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound is a naturally occurring tetranortriterpenoid found in various parts of the neem tree, a plant with a long history of use in traditional medicine.[1] Like other limonoids from neem, such as azadirachtin, this compound has demonstrated significant biological effects.[1] Its primary reported bioactivity is as an insect feeding deterrent, particularly against locusts.[1] Emerging research, however, points towards a wider spectrum of pharmacological activities, including potential roles in cancer, inflammation, and microbial infections.[2] This guide synthesizes the available preliminary data to provide a detailed technical resource for the scientific community.

Quantitative Bioactivity Data

While extensive quantitative data for this compound is still emerging, preliminary studies and research on structurally related compounds provide valuable insights into its potential potency. The following tables summarize the available quantitative data for this compound and its close derivative, 21α-methylmelianol.

Table 1: Insect Antifeedant Activity of Neem Limonoids

CompoundTest OrganismBioassayActivity MetricValueReference
Neem Oil ExtractSchistocerca gregaria (Desert Locust)Antifeedant AssayAntifeedant Effect (at 5% concentration)79.62%[3]
This compoundSchistocerca gregaria (Desert Locust)Feeding Inhibition-Potent feeding inhibitor[4]

Table 2: Anti-inflammatory Activity of this compound Derivative (21α-methylmelianol)

CompoundCell LineAssayActivity MetricValueReference
21α-methylmelianolRAW 264.7 MacrophagesNitric Oxide (NO) Production Inhibition-Dose-dependent reduction[2][5]
21α-methylmelianolRAW 264.7 MacrophagesTNF-α, IL-6, IL-1β Production Inhibition-Significant suppression[2][5]

Note: Specific IC50 values for the anti-inflammatory activity of 21α-methylmelianol were not provided in the referenced abstracts.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the key bioassays discussed.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay is a standard method to evaluate the feeding deterrence of a compound against herbivorous insects.

a. Insect Rearing:

  • A laboratory colony of the target insect (e.g., Schistocerca gregaria) is maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Insects are reared on a standard diet, such as fresh wheat seedlings.[6]

b. Preparation of Test Solutions:

  • This compound is dissolved in an appropriate solvent (e.g., ethanol (B145695) or acetone) to prepare a stock solution.

  • A series of dilutions are made from the stock solution to obtain the desired test concentrations.

c. Bioassay Procedure:

  • Fresh, uniform leaf discs (e.g., from wheat seedlings) are excised.

  • Leaf discs are dipped in the test solutions for a few seconds and allowed to air dry completely. Control discs are treated with the solvent alone.

  • One treated or control leaf disc is placed in a Petri dish lined with moist filter paper.

  • A single, pre-starved insect is introduced into each Petri dish.

  • The Petri dishes are incubated in a controlled environment for a specified period (e.g., 24 hours).

  • The area of the leaf disc consumed is measured using a leaf area meter or image analysis software.

d. Data Analysis:

  • The Antifeedant Index (AFI) is calculated using the following formula: AFI = [(C - T) / (C + T)] * 100 where C is the consumption of the control disc and T is the consumption of the treated disc.

In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

a. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

b. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

c. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • NO production is quantified using the Griess reagent.[5]

d. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[2]

Anticancer Bioassay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

a. Cell Culture:

  • A human cancer cell line (e.g., A375 melanoma) is cultured in appropriate media and conditions.[7]

b. Treatment:

  • Cells are seeded in a 96-well plate and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

c. MTT Assay Procedure:

  • After the treatment period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

d. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

a. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

b. Preparation of Test Compound Dilutions:

  • This compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing broth medium.

c. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions for the test microorganism.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Molecular Mechanisms

While direct studies on the signaling pathways modulated by this compound are limited, research on its derivative, 21α-methylmelianol (MMN), provides significant clues. Studies have shown that MMN exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[2][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. MMN has been shown to inhibit this process, likely by preventing the phosphorylation and degradation of IκBα.[2] Given the structural similarity, it is plausible that this compound shares this mechanism of action.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound (postulated) This compound->IKK Inhibits (postulated) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Genes Activates

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Modulation of the STAT3 Signaling Pathway

STAT3 is another key transcription factor involved in inflammation and cancer.[8] Upon activation by cytokines and growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. MMN has been shown to inhibit the phosphorylation of STAT3.[2] This suggests that this compound could also potentially modulate this pathway, which is a significant target in both anti-inflammatory and anticancer drug development.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization & Translocation This compound This compound (postulated) This compound->JAK Inhibits (postulated) Genes Target Gene Transcription (Cell Proliferation, Survival) STAT3_dimer->Genes Activates

Caption: Postulated modulation of the STAT3 pathway by this compound.

Experimental Workflow Overview

The preliminary investigation of this compound's bioactivity follows a logical progression from isolation to in-depth mechanistic studies.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassays Bioactivity Screening cluster_mechanistic Mechanistic Studies Neem Neem Tree (Azadirachta indica) Extraction Extraction & Purification Neem->Extraction This compound Pure this compound Extraction->this compound Antifeedant Antifeedant Assays This compound->Antifeedant Anticancer Anticancer Assays This compound->Anticancer Antimicrobial Antimicrobial Assays This compound->Antimicrobial Antiinflammatory Anti-inflammatory Assays This compound->Antiinflammatory Signaling Signaling Pathway Analysis (e.g., Western Blot, Luciferase Reporter) Anticancer->Signaling Antiinflammatory->Signaling InVivo In Vivo Models Signaling->InVivo

Caption: General workflow for this compound bioactivity studies.

Conclusion and Future Directions

This compound, a limonoid from Azadirachta indica, demonstrates significant potential as a bioactive compound, particularly as an insect antifeedant. Preliminary evidence and studies on its derivatives suggest promising anti-inflammatory, anticancer, and antimicrobial activities. The likely involvement of key signaling pathways such as NF-κB and STAT3 in its mechanism of action further underscores its therapeutic potential.

However, a significant gap exists in the literature regarding specific quantitative data (e.g., IC50, MIC, ED50 values) for this compound across its various reported bioactivities. Future research should focus on:

  • Quantitative Bioactivity Profiling: Systematic in vitro and in vivo studies to determine the precise potency of this compound in various models of disease.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure affect its bioactivity to guide the development of more potent and selective derivatives.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

Meliantriol and its Interaction with Insect Gustatory Receptors: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Meliantriol, a potent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), is a known insect antifeedant. It contributes to the broad-spectrum insect deterrent properties of neem extracts by causing a cessation of feeding in a variety of insect species. While the antifeedant properties of this compound are well-documented at a behavioral level, a detailed understanding of its specific molecular targets within the insect gustatory system is currently lacking in publicly available scientific literature. This guide provides a comprehensive overview of the established experimental methodologies that are essential for elucidating the precise mechanisms of action of compounds like this compound on insect gustatory receptors. It is designed to serve as a technical resource for researchers aiming to investigate the molecular basis of insect taste perception and to develop novel, targeted insect control agents.

Data Presentation: Characterizing Antifeedant Properties

A thorough review of scientific literature reveals a significant gap in the quantitative data regarding the specific effects of this compound on insect gustatory receptors. No studies were identified that presented data from electrophysiological recordings, calcium imaging of gustatory neurons, or heterologous receptor assays in the presence of this compound.

To guide future research in this area, the following table provides a standardized format for presenting quantitative data that would be crucial for characterizing the bioactivity of this compound or other potential gustatory deterrents.

CompoundInsect SpeciesGustatory Neuron TypeAssay TypeEC50 / IC50 (M)Max Response (% of control)Receptor(s) ImplicatedReference
This compoundSpodoptera litura"Bitter" GRNTip RecordingData not availableData not availableData not available
This compoundDrosophila melanogasterGr66a-expressing neuronsCalcium ImagingData not availableData not availableData not available
This compoundXenopus oocytesHeterologously expressed GrXTwo-electrode voltage clampData not availableData not availableData not available
This compoundSchistocerca gregaria-Behavioral Feeding AssayData not availableData not availableData not available

Experimental Protocols: A Guide to Investigating Gustatory Receptor Function

The following protocols are standard methods used in the field of insect chemosensation to characterize the effects of chemical compounds on gustatory receptors.

Electrophysiology: Tip Recording from Gustatory Sensilla

This technique allows for the direct measurement of action potentials from gustatory receptor neurons (GRNs) housed within a single sensory hair (sensillum) in response to chemical stimulation.

Objective: To determine if this compound activates or inhibits the firing of specific GRNs.

Materials:

  • Intact insect (e.g., Drosophila melanogaster, Spodoptera litura)

  • Tungsten electrodes (reference and recording)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Microscope

  • Glass capillaries

  • Test solutions (this compound in a suitable solvent, control solutions)

Procedure:

  • Immobilization: The insect is immobilized in a pipette tip or using wax, with the gustatory organ of interest (e.g., labellum, tarsus) exposed and accessible.

  • Reference Electrode Placement: A sharpened tungsten electrode is inserted into a non-critical part of the insect's body, typically the eye or thorax, to serve as the reference electrode.

  • Recording Electrode Preparation: A glass capillary is filled with the test solution containing this compound and an electrolyte (e.g., KCl). This capillary is fitted over a silver wire electrode, which acts as the recording electrode.

  • Stimulation and Recording: The tip of the recording electrode is brought into contact with the tip of a single gustatory sensillum using a micromanipulator. The electrical activity of the GRNs within that sensillum is then recorded.

  • Data Analysis: The firing rates of individual neurons (distinguished by spike amplitude) are quantified and compared between control and this compound stimulation.

In Vivo Calcium Imaging of Gustatory Receptor Neurons

This method allows for the visualization of the activity of genetically defined populations of GRNs in a living insect.

Objective: To identify which specific GRNs in the brain or peripheral nervous system are activated by this compound.

Materials:

  • Transgenic insect line expressing a genetically encoded calcium indicator (e.g., GCaMP) in specific GRNs (e.g., driven by a Gr-promoter-GAL4 line in Drosophila).

  • Confocal or two-photon microscope.

  • System for delivering chemical stimuli to the insect's gustatory organs.

  • Imaging chamber to hold the insect.

Procedure:

  • Fly Preparation: A transgenic fly is anesthetized and mounted in an imaging chamber, with its proboscis extended and immobilized to allow for stimulus application to the labellum. A small window is cut in the head capsule to expose the brain.

  • Imaging: The fly is placed under the microscope, and the axonal terminals of the GRNs of interest in the subesophageal zone (SEZ) of the brain are located.

  • Stimulus Delivery: A solution containing this compound is applied to the fly's labellum while continuously imaging the fluorescence of the GCaMP indicator.

  • Data Analysis: Changes in fluorescence intensity (ΔF/F) over time are measured. An increase in fluorescence indicates an influx of calcium and thus neuronal activation.

Heterologous Expression of Gustatory Receptors

This in vitro technique involves expressing an insect gustatory receptor in a heterologous system (e.g., Xenopus oocytes, HEK293 cells) to study its function in isolation.

Objective: To determine if this compound directly activates or modulates a specific gustatory receptor protein.

Materials:

  • Xenopus laevis oocytes or a suitable cell line (e.g., HEK293).

  • cRNA encoding the insect gustatory receptor of interest.

  • Two-electrode voltage clamp or patch-clamp setup.

  • Perfusion system for solution exchange.

  • Test solutions with and without this compound.

Procedure:

  • Receptor Expression: cRNA for the target gustatory receptor is injected into Xenopus oocytes. The oocytes are then incubated for several days to allow for receptor expression in the cell membrane.

  • Electrophysiological Recording: An oocyte expressing the receptor is placed in a recording chamber and impaled with two electrodes (voltage and current). The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Ligand Application: The oocyte is perfused with a control solution, followed by a solution containing this compound.

  • Data Analysis: Changes in the membrane current are recorded. An inward current upon application of this compound would indicate that it directly gates the receptor channel.

Behavioral Feeding Assays

Behavioral assays are crucial for determining the overall effect of a compound on an insect's feeding decisions.

Objective: To quantify the antifeedant effect of this compound on insect feeding behavior.

Two-Choice Feeding Assay:

  • Preparation: A group of insects is starved for a defined period.

  • Assay Setup: The insects are presented with two food choices in a petri dish or other suitable arena. One choice contains a phagostimulant (e.g., sucrose) mixed with a blue dye, and the other contains the same phagostimulant plus this compound, mixed with a red dye.

  • Feeding Period: The insects are allowed to feed for a specific duration.

  • Analysis: The insects are then frozen, and their abdomens are visually inspected. The color of the abdomen indicates their feeding preference. A preference index is calculated based on the number of insects that chose each food source.

No-Choice Feeding Assay (Leaf Disc Assay):

  • Preparation: Leaf discs of a host plant are treated with a solution of this compound or a control solvent.

  • Assay Setup: A single starved insect larva is placed in a petri dish with a treated or control leaf disc.

  • Feeding Period: The larva is allowed to feed for a set amount of time (e.g., 24 hours).

  • Analysis: The area of the leaf disc consumed is measured (e.g., using image analysis software). The antifeedant index is calculated by comparing the consumption of treated versus control discs.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the conceptual frameworks and biological processes relevant to the study of this compound's effects.

Experimental_Workflow A Hypothesis: This compound is an antifeedant B Behavioral Assays (Two-Choice, No-Choice) A->B Test behavioral effect C Electrophysiology (Tip Recording) B->C Identify responding sensilla H Confirm Antifeedant Effect B->H Quantify feeding deterrence F Identify Active GRNs C->F Characterize neuronal response D Calcium Imaging (in vivo) E Heterologous Expression (Xenopus oocytes, HEK293) G Identify Specific GRs E->G Identify specific receptor target(s) F->D Confirm and map active neurons F->E Test candidate receptors I Elucidate Mechanism of Action G->I H->I

Caption: Workflow for characterizing an insect antifeedant.

Gustatory_Signaling_Pathway cluster_membrane Neuronal Membrane GR Gustatory Receptor (GR) Ion Channel Cations Cations (Na+, K+) Depolarization Membrane Depolarization GR:s->Depolarization Opens This compound This compound This compound->GR Binds to Cations->Depolarization Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Neurotransmitter Neurotransmitter Release ActionPotential->Neurotransmitter Behavior Aversive Behavior (Feeding Cessation) Neurotransmitter->Behavior

Caption: Generalized signaling in a "bitter" gustatory neuron.

Feeding_Assay_Logic Start Starved Insect Choice Presents with Two Food Options Start->Choice FoodA Food A: Sucrose + Blue Dye Choice->FoodA Option 1 FoodB Food B: Sucrose + this compound + Red Dye Choice->FoodB Option 2 Decision Insect Feeds FoodA->Decision FoodB->Decision ResultA Abdomen is Blue: No Deterrence Decision->ResultA Chooses A only ResultB Abdomen is Red: No Deterrence Decision->ResultB Chooses B only ResultC Abdomen is Purple: Partial Deterrence Decision->ResultC Chooses Both ResultD Abdomen is Clear: Strong Deterrence Decision->ResultD Chooses Neither

Caption: Logic of a two-choice behavioral feeding assay.

Meliantriol: A Technical Guide to its Triterpenoid Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliantriol, a complex triterpenoid (B12794562) found in the Neem tree (Azadirachta indica), has garnered scientific interest for its potent biological activities, particularly as an insect antifeedant. This technical guide provides a comprehensive overview of the structure, properties, and known biological effects of this compound. It details the methodologies for its extraction and identification and presents available quantitative data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound (C₃₀H₅₀O₅) is classified as a limonoid, a subclass of highly oxygenated triterpenoids.[1] Its intricate molecular architecture is fundamental to its biological function. The chemical identity and properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₅₀O₅PubChem
Molecular Weight 490.7 g/mol PubChem
IUPAC Name (1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diolPubChem
CAS Number 25278-95-9PubChem
Canonical SMILES C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)[C@]1(CC[C@H]2[C@@H]5C--INVALID-LINK----INVALID-LINK--O)CPubChem

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural source, Azadirachta indica, involves a multi-step process of extraction and purification. While a specific, detailed protocol for this compound is not widely published, a general methodology for the isolation of triterpenoids from plant material is presented below.

2.1.1. Extraction

A common method for extracting this compound and other limonoids from Neem is Soxhlet extraction.[2]

  • Plant Material Preparation: Fresh vegetative parts of Azadirachta indica are collected, shade-dried, and pulverized into a fine powder.[2]

  • Soxhlet Extraction:

    • A known quantity of the powdered plant material is placed in a thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., ethanol (B145695) or methanol) is placed in a distillation flask.

    • The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses into the chamber housing the thimble.

    • Once the chamber is full, the solvent is siphoned back to the distillation flask. This process is allowed to continue for several hours to ensure complete extraction.

    • The resulting extract is then concentrated under reduced pressure using a rotary evaporator.

2.1.2. Purification

Column chromatography is a standard technique for the purification of individual compounds from a crude extract.

  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. A common solvent system starts with a non-polar solvent like hexane (B92381) and gradually introduces a more polar solvent like ethyl acetate, followed by methanol (B129727).

  • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are combined.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

G plant_material Azadirachta indica plant material (leaves, seeds) drying Shade Drying and Pulverization plant_material->drying extraction Soxhlet Extraction (e.g., with Ethanol) drying->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane -> Ethyl Acetate -> Methanol) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pure_compound Pure this compound tlc->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.
Structural Elucidation and Identification

The definitive identification and structural elucidation of this compound would be achieved through a combination of spectroscopic techniques.

2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the detection and identification of compounds in a complex mixture. In a study identifying this compound from Azadirachta indica, a molecular ion peak was detected at an m/z of 434.43 in both positive and negative ionization modes.[2]

A representative LC-MS protocol for the analysis of triterpenoids is as follows:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight or Orbitrap).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not publicly available, analysis of a purified sample would involve:

  • ¹H NMR: To identify the number and types of protons and their neighboring environments.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH) groups and the carbon-carbon bonds of the triterpenoid skeleton.

The following diagram outlines the logical workflow for the structural elucidation of an unknown natural product like this compound.

G start Purified Compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula start->ms nmr NMR Spectroscopy (1H, 13C, 2D) - Determine Carbon-Hydrogen Framework - Establish Connectivity start->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir structure Proposed Structure ms->structure nmr->structure ir->structure

Figure 2: Logical workflow for the structural elucidation of a natural product.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its potent insect antifeedant properties.[1] Antifeedants are compounds that deter insects from feeding, thereby protecting plants from herbivory.

Antifeedant Activity

This compound has been shown to cause insects to cease eating, even at extremely low concentrations.[1] This activity was one of the first scientifically demonstrated examples of the insect-controlling properties of Neem. While quantitative data such as EC₅₀ or IC₅₀ values for this compound are not widely reported in the literature, its qualitative effects are well-established.

Table 2: Reported Biological Activities of this compound

ActivityDescriptionSource
Insect Antifeedant Deters feeding in various insect species.[1]
Insect Growth Regulator May disrupt insect molting and development, similar to other limonoids.[1]
Potential Anticancer Limonoids as a class have shown potential in inducing apoptosis in cancer cells.[2]
Potential Antimicrobial Triterpenoids from Neem exhibit antimicrobial properties.[2]
Proposed Mechanism of Action

The precise molecular targets of this compound are not fully elucidated. However, the mechanism of action for limonoids, in general, is thought to involve the modulation of insect sensory and hormonal systems.

  • Gustatory Repellence: Antifeedants like this compound likely interact with gustatory (taste) receptors in insects, triggering a "bad taste" response that inhibits feeding.

  • Hormonal Disruption: Some limonoids are structurally similar to insect hormones called ecdysones, which control molting.[1] They can act as "ecdysone blockers," disrupting the insect's life cycle.[1]

The following diagram illustrates a proposed signaling pathway for the antifeedant action of limonoids like this compound.

G This compound This compound gustatory_receptor Insect Gustatory Receptors This compound->gustatory_receptor hormone_receptor Hormone Receptors (e.g., Ecdysone Receptor) This compound->hormone_receptor sensory_neuron Sensory Neuron Activation/Modulation gustatory_receptor->sensory_neuron cns Central Nervous System (CNS) Processing sensory_neuron->cns feeding_inhibition Feeding Inhibition cns->feeding_inhibition hormonal_disruption Hormonal Disruption hormone_receptor->hormonal_disruption developmental_effects Disrupted Molting and Growth hormonal_disruption->developmental_effects

Figure 3: Proposed mechanism of action for this compound's antifeedant and growth-regulating effects.

Conclusion and Future Directions

This compound is a structurally complex triterpenoid with significant biological activity, particularly as an insect antifeedant. While its presence and general function are established, a significant gap exists in the public domain regarding detailed quantitative data, including comprehensive spectroscopic analysis and specific bioactivity values (e.g., IC₅₀). Further research is warranted to fully elucidate its spectroscopic properties, which will aid in its synthesis and the development of structure-activity relationships. Moreover, in-depth studies into its molecular targets and signaling pathways will be crucial for understanding its full therapeutic and agrochemical potential. The development of standardized, detailed protocols for its isolation and purification will also be essential for advancing research on this promising natural product.

References

Meliantriol: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Limonoid Meliantriol

This technical guide provides a comprehensive review of the existing scientific literature on this compound, a limonoid found in the Neem tree (Azadirachta indica). This compound, a member of the triterpenoid (B12794562) class of natural products, has garnered interest for its potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. This document is intended for researchers, scientists, and drug development professionals, and it summarizes the current state of knowledge regarding this compound's chemistry, biological activities, and the methodologies used for its study.

Chemical Properties and Identification

This compound is a complex tetracyclic triterpenoid. Its chemical and physical properties are summarized in Table 1.

PropertyValueSource
Chemical Formula C30H50O5[1]
Molecular Weight 490.7 g/mol [1]
IUPAC Name (1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol[1]
CAS Number 25278-95-9[1]

The presence of this compound in various vegetative parts of Azadirachta indica has been confirmed through Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2] In these studies, this compound was detected as a molecular ion peak at 434.43 m/z in both positive and negative modes.[2]

Biological Activities and Potential Therapeutic Applications

This compound is reported to possess a range of biological activities, as summarized in Table 2. It is important to note that while these activities have been attributed to this compound, specific quantitative data, such as IC50 or EC50 values, are largely absent in the current literature. Much of the research has been conducted on crude Neem extracts or on more abundant limonoids like azadirachtin.

Biological ActivityDescriptionSource
Insect Antifeedant This compound is recognized as a potent insect feeding deterrent.[3]
Anticancer As a triterpenoid, this compound is suggested to have potential anticancer effects, including the induction of apoptosis in cancer cells.[2] However, specific studies on this compound's anticancer activity are lacking.
Anti-inflammatory Limonoids from Neem are known to have anti-inflammatory properties.[4] The potential mechanism may involve the inhibition of pro-inflammatory enzymes and signaling pathways.[4]
Antimicrobial Neem extracts containing this compound have demonstrated broad-spectrum antimicrobial activity.[2]

Experimental Protocols

Isolation and Identification of this compound from Azadirachta indica

The following protocol is based on the methodology described for the identification of this compound in the vegetative parts of the Neem tree.[2]

  • Sample Preparation: Fresh vegetative parts of Azadirachta indica are collected, shade-dried, and then pulverized into a fine powder.[2]

  • Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction to prepare aqueous extracts.[2]

  • LC-MS Analysis: The chemical composition of the extracts is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A gradient procedure with appropriate solvent systems is employed for the effective separation and identification of bioactive molecules.[2]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Fresh Azadirachta indica vegetative parts shade_drying Shade Drying start->shade_drying pulverization Pulverization shade_drying->pulverization soxhlet Soxhlet Extraction with aqueous solvent pulverization->soxhlet lcms LC-MS Analysis soxhlet->lcms end Identification of this compound lcms->end

Figure 1: Experimental workflow for the isolation and identification of this compound.
General Protocol for In Vitro Cytotoxicity Testing (MTT Assay)

While no specific cytotoxicity data for this compound has been found, the following is a general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a specific density and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3 hours) at 37°C.

  • Formazan (B1609692) Solubilization: During the incubation, viable cells with active mitochondria reduce the MTT to formazan crystals, resulting in a purple color. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Potential Mechanism of Action: Anti-inflammatory Signaling

The precise molecular mechanisms of this compound have not been elucidated. However, research on related triterpenoids suggests that a potential anti-inflammatory mechanism could involve the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Activation inflammatory_stimuli->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_d IκBα Degradation ikb_p->ikb_d nfkb_r NF-κB Release ikb_d->nfkb_r nfkb_n NF-κB Nuclear Translocation nfkb_r->nfkb_n gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nfkb_n->gene_transcription inflammation Inflammation gene_transcription->inflammation This compound This compound (Hypothesized) This compound->ikk Inhibition

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.

Synthesis

The chemical synthesis of this compound has not been reported in the literature. The complex structure of related limonoids, such as azadirachtin, has presented a significant synthetic challenge to chemists, requiring multi-step and complex synthetic routes.[6] This suggests that the de novo synthesis of this compound would also be a formidable task.

Gaps in Research and Future Directions

This review highlights several significant gaps in the current understanding of this compound:

  • Lack of Quantitative Data: There is a pressing need for studies to quantify the biological activities of purified this compound to determine its potency and therapeutic potential.

  • Mechanism of Action: The molecular targets and signaling pathways modulated by this compound remain unknown. Elucidating these mechanisms is crucial for its development as a therapeutic agent.

  • Chemical Synthesis: A viable synthetic route to this compound would enable the production of larger quantities for research and development, as well as the generation of analogs with improved properties.

  • In Vivo and Clinical Studies: To date, there are no reported in vivo or clinical studies specifically on this compound. Such studies are essential to evaluate its efficacy, safety, and pharmacokinetic profile.

References

Meliantriol: A Comprehensive Technical Guide to its Ecological Role and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliantriol, a tetracyclic triterpenoid (B12794562) limonoid, plays a significant, albeit nuanced, role in the chemical ecology of the plants that produce it. Primarily isolated from species within the Meliaceae family, such as the chinaberry tree (Melia azedarach) and the neem tree (Azadirachta indica), its principal ecological function is as a potent insect antifeedant. This technical guide synthesizes the available scientific information on the ecological role and significance of this compound, presenting data on its activity, proposed mechanisms of action, and the experimental methodologies used to elucidate its function. While quantitative data for this compound specifically is limited in publicly accessible literature, this guide draws upon the broader context of neem limonoids to provide a comprehensive overview for research and development professionals.

Introduction

Plants produce a vast arsenal (B13267) of secondary metabolites that mediate their interactions with the surrounding environment. Among these, terpenoids are a large and diverse class of organic compounds that play crucial roles in plant defense against herbivores and pathogens. This compound belongs to the limonoid subgroup of terpenoids, which are highly oxygenated and structurally complex molecules. The discovery of this compound as a potent feeding inhibitor for the desert locust (Schistocerca gregaria) was a seminal moment in the scientific validation of traditional pest control practices using neem extracts. This guide provides an in-depth exploration of the ecological significance of this compound, focusing on its role as a key component of plant defense strategies.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical identity is crucial for interpreting its biological activity.

PropertyValue
Chemical Formula C₃₀H₅₀O₅
IUPAC Name (1S)-1-[(2R,3R,5R)-5-hydroxy-3-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol[1]
Natural Sources Melia azedarach (Chinaberry), Azadirachta indica (Neem)[1][2]
Compound Class Triterpenoid, Limonoid

Ecological Role: Insect Antifeedant Activity

The most well-documented ecological role of this compound is its activity as an insect antifeedant, deterring herbivorous insects from feeding on plants that contain it.

Quantitative Data on Antifeedant Activity
Plant Extract SourceTarget InsectObserved Effect
Azadirachta indica (Neem)Schistocerca gregaria (Desert Locust)Potent feeding inhibition.[3] this compound was one of the first compounds from neem to be scientifically proven as a locust feeding deterrent.
Melia azedarachGeneralist HerbivoresExtracts containing a mixture of limonoids, including this compound, exhibit broad-spectrum antifeedant properties.

It is important to note that the antifeedant activity of plant extracts is often the result of a synergistic interaction between multiple compounds, including azadirachtin, salannin, and nimbin, alongside this compound.

Proposed Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifeedant effect is not fully elucidated. However, based on studies of related limonoids, the following mechanisms are proposed:

  • Gustatory Receptor Interaction: this compound likely interacts with gustatory receptor neurons (GRNs) in the insect's taste organs. This interaction is thought to trigger a deterrent signal, leading to the cessation of feeding. The "bitter" taste receptors in insects are a likely target.

  • Hormonal Disruption: Limonoids, as a class, are known to interfere with the endocrine systems of insects. They can mimic the structure of ecdysones, the insect molting hormones, thereby disrupting normal development and feeding behavior. While this is a more established mechanism for azadirachtin, it is plausible that this compound contributes to this effect.

Proposed Antifeedant Mechanism of this compound This compound This compound GRN Gustatory Receptor Neurons (in insect mouthparts) This compound->GRN Binds to Hormone Endocrine System (Ecdysone Mimicry) This compound->Hormone Interferes with CNS Central Nervous System GRN->CNS Sends deterrent signal Feeding Feeding Behavior CNS->Feeding Inhibits Development Insect Development Hormone->Development Disrupts

Caption: Proposed mechanisms of this compound's antifeedant action.

Ecological Significance: Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While terpenoids are known to possess allelopathic properties, specific studies quantifying the allelopathic effects of isolated this compound are lacking.

Potential Allelopathic Effects

Extracts from Melia azedarach and Azadirachta indica have demonstrated allelopathic activity, inhibiting the germination and growth of various weed species.[4][5] It is plausible that this compound contributes to this allelopathic potential, likely in synergy with other secondary metabolites present in the plant.

Experimental Protocols

Detailed experimental protocols for the bioassays of isolated this compound are not widely published. However, the following are generalized methodologies commonly employed for assessing antifeedant and allelopathic activities of plant-derived compounds.

Insect Antifeedant Bioassay (No-Choice Leaf Disc Method)

This method is a standard procedure to evaluate the feeding deterrence of a compound.

Objective: To determine the antifeedant activity of this compound against a target insect species.

Materials:

  • Leaf discs of a host plant palatable to the test insect.

  • This compound dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Control solution (solvent only).

  • Test insects (e.g., larvae of Spodoptera litura or adults of Schistocerca gregaria).

  • Petri dishes lined with moist filter paper.

  • Leaf area meter or image analysis software.

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in the chosen solvent.

  • Treatment of Leaf Discs: Apply a known volume of each this compound solution evenly onto the surface of the leaf discs. Prepare control discs treated with the solvent only. Allow the solvent to evaporate completely.

  • Experimental Setup: Place one treated leaf disc and one control leaf disc in a Petri dish. Introduce a single, pre-starved insect into each dish.

  • Incubation: Maintain the Petri dishes under controlled conditions (temperature, humidity, and light) for a specific period (e.g., 24 or 48 hours).

  • Data Collection: After the incubation period, remove the leaf discs and measure the area consumed from both the treated and control discs.

  • Calculation of Antifeedant Index (AI): AI (%) = [(C - T) / (C + T)] x 100 Where C = area of control disc consumed, and T = area of treated disc consumed.

Antifeedant Bioassay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Solutions prep_discs Treat Leaf Discs prep_sol->prep_discs setup Place Discs and Insect in Petri Dish prep_discs->setup incubate Incubate under Controlled Conditions setup->incubate measure Measure Consumed Leaf Area incubate->measure calculate Calculate Antifeedant Index measure->calculate

Caption: Workflow for a typical insect antifeedant bioassay.

Allelopathy Bioassay (Seed Germination Inhibition)

This assay assesses the effect of a compound on the germination of weed seeds.

Objective: To evaluate the potential allelopathic effect of this compound on seed germination.

Materials:

  • Seeds of a model weed species (e.g., Lactuca sativa - lettuce, or a common agricultural weed).

  • This compound dissolved in a suitable solvent.

  • Control solution (solvent only).

  • Petri dishes with filter paper.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of this compound.

  • Experimental Setup: Place a sterile filter paper in each Petri dish. Add a specific volume of the this compound solution or control solution to moisten the filter paper.

  • Seed Sowing: Place a known number of weed seeds on the moistened filter paper in each Petri dish.

  • Incubation: Incubate the Petri dishes in a growth chamber under optimal conditions for germination.

  • Data Collection: After a set period (e.g., 7 days), count the number of germinated seeds in each dish.

  • Calculation of Germination Inhibition (%): Inhibition (%) = [1 - (Number of germinated seeds in treatment / Number of germinated seeds in control)] x 100

Conclusion and Future Directions

This compound is a significant secondary metabolite contributing to the chemical defense of Meliaceae family plants, primarily through its potent insect antifeedant properties. While its role is well-established qualitatively, there is a clear need for further research to quantify its specific effects and elucidate its precise molecular mechanisms of action. Future research should focus on:

  • Quantitative Bioassays: Determining the ED₅₀ values of pure this compound against a range of key insect pests.

  • Mechanism of Action Studies: Investigating the specific gustatory receptors that this compound interacts with in insects.

  • Allelopathy Research: Conducting detailed studies to confirm and quantify the allelopathic potential of isolated this compound.

  • Synergistic Effects: Exploring the synergistic or antagonistic interactions of this compound with other limonoids and secondary metabolites.

A deeper understanding of this compound's ecological role holds promise for the development of novel, bio-based pest management strategies in sustainable agriculture.

References

Methodological & Application

Application Notes & Protocols for Meliantriol Extraction from Azadirachta indica (Neem) Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Meliantriol (C₃₀H₅₀O₅) is a significant tetranortriterpenoid, a class of limonoids, isolated from the seeds of the neem tree (Azadirachta indica).[1][2][3][4] Like other neem limonoids such as Azadirachtin, this compound exhibits potent biological activities, notably as an insect antifeedant.[5][6] The complex mixture of bioactive compounds in neem seeds necessitates efficient and selective extraction and purification protocols to isolate this compound for further research and development.[7][8] This document provides detailed methodologies for the extraction and enrichment of this compound from neem seeds, adapted from established protocols for related limonoids.

Data Presentation: Quantitative Analysis of Neem Seed Extraction

The yield of bioactive compounds from neem seeds is influenced by the extraction method and solvent choice. The following tables summarize quantitative data from various studies on neem seed extraction. While specific yield data for this compound is not extensively reported, the data for Azadirachtin, a related and abundant limonoid, provides a valuable benchmark for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods and Solvents for Azadirachtin Yield

Extraction MethodSolventExtraction TimeYieldReference
Cold PressMethanol (B129727)30 min2478 ppm Azadirachtin[9]
SoxhletMethanol4 cycles1470 ppm Azadirachtin[9]
Pressurized Hot Solvent Extraction (PHSE)Methanol100 min210.93 mg Azadirachtin / 100g of neem seed kernel[10]
Microwave-assisted extraction (MAE)Methanol, dichloromethane, and petroleum ether20 mins2.55% (general limonoids)[10]
Soxhlet (Binary Solvent)n-hexane:ethanol (50:50)6 h1045 mg Azadirachtin / kg of seeds[11][12]

Table 2: Neem Oil Yield from Different Extraction Processes

Extraction MethodSolventOil Yield (% w/w)Reference
Mechanical Pressing-40-58.9%[13]
Soxhlet (Binary Solvent)n-hexane:ethanol (50:50)53.5%[11][12]
Solvent ExtractionHexane (B92381)Not specified[14]
Supercritical CO₂ ExtractionCO₂Not specified[15]

Experimental Protocols: this compound Extraction and Enrichment

This section details a comprehensive protocol for the extraction and enrichment of this compound from neem seeds, integrating solvent extraction and partitioning techniques.

1. Preparation of Neem Seed Material

1.1. Seed Selection and Drying: Procure mature, high-quality neem seeds. The seeds should be thoroughly washed with water to remove any dirt or impurities and then oven-dried at 50°C to a constant weight to minimize moisture content.[16]

1.2. Grinding: The dried neem seeds are coarsely ground using a commercial grinder. For some protocols, the endocarp is not removed prior to grinding.[9] This increases the surface area for efficient solvent penetration.

2. Extraction of this compound

This protocol utilizes a two-step solvent extraction process to first defat the seed material and then extract the limonoids.

2.1. Step 1: Defatting with a Nonpolar Solvent 2.1.1. Place the ground neem seed powder into a Soxhlet apparatus. 2.1.2. Extract the powder with n-hexane for 6-8 hours. This step removes the bulk of the nonpolar neem oil, which can interfere with the subsequent extraction of more polar limonoids.[17] 2.1.3. After extraction, the hexane is evaporated from the defatted seed meal using a rotary evaporator. The recovered neem oil can be stored for other uses.

2.2. Step 2: Extraction of Limonoids with a Polar Solvent 2.2.1. The defatted neem seed meal is then re-extracted using a polar solvent, such as methanol or ethanol, in the Soxhlet apparatus for 8-12 hours.[17][18] Methanol is often preferred for its efficiency in extracting Azadirachtin and related compounds.[9][17] 2.2.2. The methanolic extract, containing this compound and other limonoids, is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to prevent thermal degradation.[19]

3. Liquid-Liquid Partitioning for Enrichment

To enrich the this compound content, a liquid-liquid partitioning procedure is employed to separate compounds based on their polarity.

3.1. The concentrated methanolic extract is dissolved in 90% aqueous methanol.[17] 3.2. This solution is then partitioned against a nonpolar solvent like n-hexane in a separatory funnel to remove any remaining oils and nonpolar compounds. The hexane layer is discarded.[17] 3.3. The aqueous methanol phase, now enriched with limonoids, is collected. The methanol is removed by evaporation.

4. Further Purification (Optional)

For higher purity, the enriched extract can be subjected to chromatographic techniques.

4.1. Column Chromatography: The dried, enriched extract can be further purified using silica (B1680970) gel column chromatography.[20] A solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol) can be used to separate the different limonoid fractions.[20] 4.2. Fraction Analysis: Fractions are collected and can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[20][21]

Visualizations: Diagrams of Workflows and Principles

Experimental Workflow for this compound Extraction and Purification

G cluster_0 Preparation cluster_1 Extraction cluster_2 Enrichment cluster_3 Purification A Neem Seeds B Washing & Drying A->B C Grinding B->C D Soxhlet Extraction (n-hexane) C->D E Defatted Seed Meal D->E F Neem Oil D->F Nonpolar components G Soxhlet Extraction (Methanol) E->G H Crude Methanolic Extract G->H Polar limonoids I Liquid-Liquid Partitioning (aq. Methanol/Hexane) H->I J Enriched Limonoid Fraction I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Workflow for this compound extraction.

Principle of Solvent Extraction for Limonoids

G cluster_0 Neem Seed Matrix cluster_1 Solvent System cluster_2 Extraction Products Matrix Neem Seed Components Neem Oil (Triglycerides) This compound & other Limonoids Other Cellular Components Products Extracted Fractions Neem Oil Fraction Limonoid-Rich Fraction Matrix:f0->Products:o Soluble in Hexane Matrix:f1->Products:l Soluble in Methanol Solvent Solvents Hexane (Nonpolar) Methanol (Polar) Solvent:h->Matrix:f0 Solvent:m->Matrix:f1

Caption: Principle of solvent-based separation.

References

Application Notes and Protocols for Meliantriol Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol (C₃₀H₅₀O₅) is a tetranortriterpenoid, a class of limonoids, isolated from plants of the Meliaceae family, notably Neem (Azadirachta indica) and Chinaberry (Melia azedarach)[1]. Like other limonoids, this compound has garnered significant interest for its diverse biological activities, including insect antifeedant and potential anticancer properties[2][3]. The purification of this compound from crude plant extracts is a critical step for its characterization, toxicological evaluation, and further development as a potential therapeutic agent. Column chromatography is a widely employed and effective technique for the isolation and purification of this compound and other triterpenoids from complex natural product mixtures[4][5].

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, along with data presentation and visualization of the experimental workflow and its potential molecular interactions.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of moderately polar triterpenoids like this compound, silica gel is a commonly used polar stationary phase. A non-polar mobile phase is initially used to elute non-polar impurities. The polarity of the mobile phase is then gradually increased, typically by introducing a more polar solvent, to desorb and elute compounds of increasing polarity. This compound, being a moderately polar compound due to its hydroxyl groups, will elute at an intermediate solvent polarity.

Data Presentation

The efficiency of the purification process can be evaluated by monitoring the purity and recovery of this compound in the collected fractions. While specific quantitative data for this compound purification is not extensively published, the following tables provide representative data based on the purification of similar limonoids from Azadirachta indica, which can be used as a benchmark for optimizing the this compound purification protocol.

Table 1: Representative Purity and Recovery Data for Limonoid Purification using Silica Gel Column Chromatography

LimonoidInitial PurityFinal PurityRecovery RateReference
Azadirachtin7-18%28-50%~50%[5][6]
NimbolideCrude Extract>98%0.67% (from leaves)[7]

Table 2: Typical Solvent Systems for Limonoid Separation on Silica Gel

Stationary PhaseMobile Phase (Gradient)Target LimonoidsReference
Silica GelHexane -> Hexane:Ethyl Acetate (B1210297) (increasing polarity) -> Ethyl AcetateAzadirachtin, Salannin[5][6]
Silica GelEthyl Acetate:Hexane (4:6)Nimbolide[7]
Silica GelDichloromethane -> Dichloromethane:Methanol (increasing polarity)General Terpenoids[8]

Experimental Protocols

This protocol outlines the steps for the purification of this compound from a crude plant extract using silica gel column chromatography.

Materials and Equipment
  • Crude extract of Azadirachta indica or Melia azedarach

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • N-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes/flasks

  • Analytical balance

  • Glass wool

Protocol

1. Preparation of the Crude Extract:

  • A crude extract containing this compound is typically obtained by solvent extraction of the plant material (e.g., seeds, leaves) using solvents like ethanol (B145695) or methanol, followed by evaporation of the solvent.

2. Column Packing: a. Ensure the chromatography column is clean, dry, and mounted vertically. b. Place a small plug of glass wool at the bottom of the column to support the stationary phase. c. Prepare a slurry of silica gel in n-hexane. The amount of silica gel should be 20-50 times the weight of the crude extract to be loaded[[“]]. d. Pour the slurry into the column carefully, avoiding the formation of air bubbles. e. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed. Ensure the packed bed is uniform and free of cracks or channels.

3. Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) or a slightly more polar solvent if the extract is not fully soluble. b. Alternatively, the crude extract can be adsorbed onto a small amount of silica gel (dry loading method) by dissolving the extract in a suitable solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder. c. Carefully add the prepared sample to the top of the packed silica gel column.

4. Elution: a. Begin the elution with 100% n-hexane to elute highly non-polar compounds. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (gradient elution). A typical gradient could be:

  • 100% Hexane
  • 95:5 Hexane:Ethyl Acetate
  • 90:10 Hexane:Ethyl Acetate
  • 80:20 Hexane:Ethyl Acetate
  • 70:30 Hexane:Ethyl Acetate
  • 50:50 Hexane:Ethyl Acetate
  • 100% Ethyl Acetate
  • Ethyl Acetate with increasing percentages of Methanol (for highly polar compounds) c. Collect the eluate in fractions of a defined volume (e.g., 10-20 mL).

5. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). c. Visualize the spots under a UV lamp or by using a suitable staining reagent. d. Combine the fractions that contain the compound of interest (this compound) with a similar TLC profile.

6. Isolation of this compound: a. Evaporate the solvent from the combined fractions containing pure this compound using a rotary evaporator. b. The resulting solid or semi-solid is the purified this compound.

7. Purity Assessment: a. Assess the purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification cluster_analysis Analysis and Isolation plant_material Plant Material (e.g., Neem Seeds) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract column_packing Column Packing (Silica Gel) crude_extract->column_packing sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution (Hexane -> Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation2 Solvent Evaporation pooling->evaporation2 pure_this compound Purified this compound evaporation2->pure_this compound purity_assessment Purity Assessment (HPLC, LC-MS, NMR) pure_this compound->purity_assessment

Caption: Experimental workflow for the purification of this compound.

Potential Signaling Pathways Modulated by this compound

Neem limonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The following diagram illustrates some of the key pathways potentially affected by this compound, leading to its anticancer and anti-inflammatory activities[10].

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition MAPK MAPK Pathway This compound->MAPK Modulation Apoptosis Apoptosis This compound->Apoptosis Induction Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Analytical Quantification of Meliantriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol, a tetracyclic triterpenoid (B12794562) found in various plant species, notably within the Meliaceae family such as Azadirachta indica (Neem), has garnered interest for its potential biological activities.[1] Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the performance characteristics for the described analytical methods is presented below. Please note that as a dedicated validated method for this compound is not widely available in published literature, these parameters are based on typical performance for similar triterpenoids and should be considered as starting points for method development and validation.

Table 1: Summary of Quantitative Data for this compound Analysis

Analytical MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
HPLC-UV 0.5 - 1000.150.595 - 105
LC-MS/MS 0.005 - 100.0010.00597 - 103
GC-MS 0.1 - 500.030.192 - 108

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of triterpenoids. Due to the lack of a strong chromophore in this compound, detection is typically performed at low UV wavelengths.

Experimental Protocol

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Accurately weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of methanol (B129727) to the sample.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV Quantification of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction cleanup SPE Cleanup extraction->cleanup final_sample Filtered Sample cleanup->final_sample hplc HPLC System final_sample->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Experimental Protocol

1. Sample Preparation (from Biological Matrix, e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar triterpenoid not present in the sample).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Supernatant Processing:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS injection.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values, to be optimized)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

3. Calibration and Quantification

  • Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.

  • Spike blank matrix with known concentrations of this compound and a fixed concentration of the internal standard.

  • Process the standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Experimental Workflow: LC-MS/MS Quantification of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation evaporation Evaporation precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS System reconstitution->lcms Inject separation Chromatographic Separation lcms->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calc Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a suitable method for the analysis of thermally stable and volatile or semi-volatile triterpenoids. Derivatization is often required to improve the volatility and chromatographic behavior of this compound.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction and cleanup procedure as for HPLC-UV analysis.

  • Derivatization:

    • Evaporate the cleaned extract to complete dryness.

    • Add 100 µL of a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine).

    • Heat the mixture at 70 °C for 1 hour.

    • After cooling, the sample is ready for GC-MS injection.

2. GC-MS Instrumentation and Conditions

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 300 °C at 10 °C/min.

    • Hold at 300 °C for 10 minutes.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

3. Calibration and Quantification

  • Derivatize this compound standards in the same manner as the samples.

  • Construct a calibration curve using the derivatized standards.

  • Quantify the derivatized this compound in the samples based on the calibration curve.

Experimental Workflow: GC-MS Quantification of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Cleaned Extract derivatization Derivatization (Silylation) extract->derivatization gcms GC-MS System derivatization->gcms Inject separation Capillary Column Separation gcms->separation ionization Electron Ionization (EI) separation->ionization detection SIM Detection ionization->detection peak_area Peak Area Measurement detection->peak_area calibration Calibration Curve peak_area->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification by GC-MS.

This compound and the PI3K-Akt Signaling Pathway

Recent research suggests that various bioactive compounds from Azadirachta indica, including triterpenoids, may exert their effects by modulating key cellular signaling pathways. One such pathway is the PI3K-Akt pathway, which plays a crucial role in cell survival, proliferation, and apoptosis. The potential interaction of this compound with this pathway is an area of active investigation, particularly in the context of cancer research.

Signaling Pathway Diagram: PI3K-Akt Pathway and Potential Modulation

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Caspase9 Caspase-9 Bad->Caspase9 Activation Apoptosis Apoptosis Caspase9->Apoptosis Initiation This compound This compound This compound->Akt Potential Modulation

Caption: The PI3K-Akt signaling pathway and this compound's potential point of modulation.

References

Application Note: Quantitative Analysis of Meliantriol in Plant Extracts using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol, a triterpenoid (B12794562) limonoid with the molecular formula C30H50O5, is a bioactive compound found in various plants, notably in different parts of the Neem tree (Azadirachta indica)[1][2]. As a member of the limonoid class of compounds, this compound is recognized for its potential therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects[1]. Its purported mechanism of action may involve the modulation of cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation[3][4]. The accurate quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and further pharmacological investigation.

This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound from plant materials using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and finely powdered plant material (e.g., leaves, seeds, bark of Azadirachta indica)

  • 80% Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant material pellet with another 20 mL of 80% methanol to ensure exhaustive extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in 1 mL of 80% methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC-MS vial for analysis.

LC-MS/MS Method for this compound Quantification

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization of these parameters is recommended for specific instrumentation and matrices.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions for this compound:

Based on the reported molecular ion peak of this compound at m/z 434.43, the following are proposed MRM transitions. These transitions should be confirmed and optimized using a this compound standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound491.36 [M+Na]+To be determinedTo be optimized
473.35 [M+H-H2O]+To be determinedTo be optimized

Note: The precursor ion could be the protonated molecule [M+H]+ at m/z 491.36 or a sodium adduct [M+Na]+. Fragmentation will likely involve the loss of water molecules and other neutral losses from the triterpenoid backbone. These parameters require empirical determination.

Data Presentation

The following table is a template for presenting quantitative data for this compound in various plant extracts.

Table 1: Quantitative Analysis of this compound in Azadirachta indica Extracts

Plant PartExtraction MethodThis compound Concentration (µg/g dry weight) ± SD
Leaves80% Methanol MacerationEnter Data Here
Seeds80% Methanol MacerationEnter Data Here
Bark80% Methanol MacerationEnter Data Here
Root80% Methanol MacerationEnter Data Here

SD: Standard Deviation

Visualizations

Experimental Workflow

G plant_material Plant Material (e.g., Azadirachta indica) drying Drying and Pulverization plant_material->drying extraction Extraction with 80% Methanol drying->extraction filtration Filtration and Evaporation extraction->filtration reconstitution Reconstitution in Methanol filtration->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for this compound Analysis.

Potential Signaling Pathway Modulation

While the specific interactions of this compound are still under investigation, other natural products have been shown to modulate the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. The following diagram illustrates this pathway and indicates a potential point of inhibition by a bioactive compound like this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival This compound This compound (Hypothesized) This compound->PI3K Potential Inhibition

References

Application Notes & Protocols: Development of a Meliantriol-Based Biopesticide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Meliantriol is a potent tetranortriterpenoid, a class of limonoids found in plants of the Meliaceae family, such as Azadirachta indica (Neem) and Melia azedarach.[1] It is recognized primarily for its powerful antifeedant properties, capable of causing insects to cease eating at extremely low concentrations.[2] Unlike broad-spectrum synthetic pesticides, which often impact non-target organisms, this compound offers a more targeted and environmentally benign approach to pest management.[1] Its complex structure and mode of action, which can disrupt insect hormonal systems, make it less prone to the rapid development of resistance.[3][4]

These application notes provide a comprehensive framework for the extraction, formulation, and evaluation of a this compound-based biopesticide. The protocols outlined herein are intended to guide researchers through the key stages of development, from laboratory-scale extraction and analysis to stability and efficacy testing.

2.0 Extraction and Purification of this compound

The initial and most critical step is the efficient extraction and isolation of this compound from plant material. The concentration of limonoids can vary based on plant species, geographical location, and season.[5]

2.1 Experimental Protocol: Soxhlet Extraction and Purification

This protocol describes a standard laboratory method for extracting and purifying this compound from the dried fruits or seeds of Melia azedarach.

  • Preparation of Plant Material:

    • Collect fully ripened fruits of Melia azedarach.

    • Dry the material in the shade or in a hot air oven at a controlled temperature (e.g., 60°C) to prevent the degradation of active compounds.[5]

    • Grind the dried material into a coarse powder.

  • Soxhlet Extraction:

    • Place 100g of the powdered plant material into a cellulose (B213188) thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 500 mL of 80% methanol (B129727).[6]

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

    • Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

    • After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[6]

  • Fractionation and Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Perform column chromatography on a silica (B1680970) gel column (35-70 mesh).[6]

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing polarity with ethyl acetate (B1210297) and then methanol.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent to yield a purified extract. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[7]

G Diagram 1: this compound Extraction and Purification Workflow cluster_prep Preparation cluster_extract Extraction cluster_purify Purification A Collect Melia azedarach Fruits B Dry Plant Material (60°C) A->B C Grind to Coarse Powder B->C D Soxhlet Extraction (80% Methanol) C->D E Evaporate Solvent (Rotary Evaporator) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Monitoring G->H I Pool this compound-Rich Fractions H->I J Final Solvent Evaporation I->J K Purified this compound J->K

Diagram 1: this compound Extraction and Purification Workflow

3.0 Analytical Quantification

Accurate quantification of the active ingredient is essential for standardization and for determining effective dosage. HPLC is a robust method for this purpose.[8]

3.1 Experimental Protocol: Quantification by HPLC

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard at 1 mg/mL in HPLC-grade methanol.

    • Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample of the purified extract.

    • Dissolve it in a known volume of methanol to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Inject the standards and samples into the HPLC system.

    • Run the analysis according to the parameters outlined in Table 1.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 1: HPLC Parameters for this compound Quantification

Parameter Specification
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV detector at 217 nm

| Column Temperature | 30°C |

4.0 Formulation Development

Raw biopesticide extracts are often unstable and not suitable for direct application. Formulation aims to improve stability, handling, and efficacy. Oil Dispersion (OD) and Emulsifiable Concentrate (EC) are common formulation types for lipophilic compounds like this compound.[10]

4.1 Experimental Protocol: Preparation of an Emulsifiable Concentrate (EC) Formulation

  • Component Selection:

    • Active Ingredient: Purified this compound extract.

    • Solvent: Select a solvent (e.g., vegetable oil methyl ester) that fully dissolves the this compound extract.

    • Emulsifier: Choose a blend of non-ionic surfactants (e.g., Tween 80, Span 80) to ensure spontaneous emulsion formation in water.

  • Preparation:

    • In a glass beaker, dissolve a pre-determined amount of this compound extract in the selected solvent with gentle stirring.

    • Add the emulsifier blend to the mixture.

    • Continue stirring until a homogenous, clear solution is obtained. This is the EC concentrate.

  • Quality Control:

    • Emulsion Stability Test: Dilute 1 mL of the EC formulation in 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and let it stand. Observe for any separation, creaming, or sedimentation at 30 minutes, 2 hours, and 24 hours. A stable formulation will show minimal to no separation.

Table 2: Example Emulsifiable Concentrate (EC) Formulation Recipe

Component Function Concentration (% w/w)
Purified this compound Extract Active Ingredient 5.0
Vegetable Oil Methyl Ester Solvent 75.0
Tween 80 / Span 80 blend (7:3) Emulsifier 20.0

| Total | | 100.0 |

G Diagram 2: Biopesticide Formulation Development Workflow A Select Formulation Type (e.g., EC, OD) B Screen Components (Solvents, Surfactants) A->B C Prepare Lab-Scale Batches B->C D Dissolve this compound in Solvent C->D E Add Emulsifiers/Adjuvants D->E F Homogenize Mixture E->F G Quality Control Tests (e.g., Emulsion Stability) F->G H Optimization Loop G->H H->B Fails I Proceed to Stability & Efficacy Testing H->I Passes

Diagram 2: Biopesticide Formulation Development Workflow

5.0 Stability Testing

Biopesticides can be susceptible to degradation from environmental factors. Forced degradation studies are conducted to predict the shelf-life and determine optimal storage conditions.[11] Key degradation pathways include hydrolysis (reaction with water), photodegradation (breakdown by light), and thermal degradation.[12][13]

5.1 Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare samples of the this compound formulation in clear and amber vials.

  • Hydrolytic Stability:

    • Adjust the pH of aqueous solutions to acidic (pH 4), neutral (pH 7), and alkaline (pH 9).

    • Add the formulation to each solution and store at a constant temperature (e.g., 50°C).

    • Withdraw aliquots at specified time points (e.g., 0, 7, 14, 30 days).

  • Photostability:

    • Expose samples in clear vials to a controlled light source (e.g., UV-A and visible light) in a photostability chamber.

    • Keep a control sample in an amber vial wrapped in foil in the same chamber.

    • Withdraw aliquots at specified time intervals.

  • Thermal Stability:

    • Store samples in amber vials at elevated temperatures (e.g., 40°C, 54°C) and a control at refrigerated temperature (4°C).

    • Withdraw aliquots at specified time points.

  • Analysis: Quantify the remaining this compound concentration in each aliquot using the HPLC method described in Section 3.0.

Table 3: Example Data from a Forced Degradation Study (this compound % Remaining)

Condition Day 0 Day 7 Day 14 Day 30
pH 4 (50°C) 100% 98.2% 96.5% 92.1%
pH 7 (50°C) 100% 99.1% 98.3% 96.8%
pH 9 (50°C) 100% 94.5% 88.1% 75.4%
Light Exposure (25°C) 100% 91.3% 82.4% 68.9%
Dark Control (25°C) 100% 99.8% 99.5% 99.2%

| Thermal (54°C) | 100% | 95.6% | 90.7% | 81.5% |

6.0 Efficacy Bioassays

Efficacy testing determines the biological activity of the formulation against target pests.[14] A leaf-dip bioassay is a common method for evaluating insecticides against foliage-feeding insects.

6.1 Experimental Protocol: Leaf-Dip Bioassay for Antifeedant Activity

  • Insect Rearing: Use a susceptible laboratory strain of a target pest, such as the larvae of the Egyptian cotton leafworm (Spodoptera littoralis).

  • Treatment Preparation: Prepare a series of dilutions of the this compound formulation in water (e.g., 1, 5, 10, 50, 100 ppm). Include a negative control (water only) and a positive control (a known insecticide).

  • Leaf Treatment:

    • Excise fresh, untreated leaves (e.g., cotton or cabbage).

    • Dip each leaf into a treatment solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air-dry completely.

  • Assay:

    • Place one treated leaf in a Petri dish lined with moist filter paper.

    • Introduce a single, pre-weighed larva (e.g., third-instar) into each dish.

    • Prepare at least 10 replicates for each concentration.

  • Incubation and Assessment:

    • Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

    • After 48 or 72 hours, record larval mortality and weigh the larvae again to determine weight gain.

    • Assess the leaf area consumed (can be done visually or with image analysis software).

  • Data Analysis: Calculate the antifeedant index and determine the EC50 (the concentration required to inhibit feeding by 50%) using probit analysis.

Table 4: Example Efficacy Data for this compound Formulation

Target Pest Assay Type Endpoint Value (ppm)
Spodoptera littoralis Leaf-Dip EC50 (Feeding Inhibition) 8.5
Plutella xylostella Leaf-Dip LC50 (Mortality) 22.0

| Myzus persicae | Leaf-Spray | LC50 (Mortality) | 45.3 |

7.0 Proposed Mechanism of Action

This compound, along with other limonoids like Salannin and Azadirachtin, acts as a powerful insect antifeedant and growth disruptor.[2][3] The primary mode of action is believed to be the interference with sensory receptors in insects, particularly chemoreceptors on the mouthparts, which deters feeding.[2] At a physiological level, these compounds can disrupt the endocrine system, interfering with the production of vital hormones like ecdysone, which controls molting.[3][15] This dual action of immediate feeding deterrence and longer-term developmental disruption makes this compound a highly effective biopesticide.

G Diagram 3: Proposed Mechanism of Action for this compound cluster_intake Interaction cluster_action Primary Action cluster_outcome Physiological & Behavioral Outcome A Insect Ingests or Contacts this compound B Blocks Chemoreceptors (e.g., on mouthparts) A->B C Disrupts Endocrine System (Hormone Production) A->C D Feeding Deterrence (Antifeedant Effect) B->D E Inhibition of Molting (Growth Regulation) C->E F Reduced Fecundity & Oviposition Deterrence C->F G Starvation & Mortality D->G H Population Reduction E->H F->H G->H

Diagram 3: Proposed Mechanism of Action for this compound

References

Application Notes and Protocols for Meliantriol in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol is a naturally occurring tetranortriterpenoid found in the seeds and leaves of the neem tree (Azadirachta indica). As a member of the limonoid class of compounds, this compound is a significant contributor to the potent insect antifeedant properties of neem extracts.[1][2] While azadirachtin (B1665905) is the most extensively studied limonoid for its insect growth regulatory effects, this compound is particularly noted for its powerful feeding deterrence, capable of causing insects to cease eating at extremely low concentrations.[1] This property makes it a valuable compound for investigation and application within Integrated Pest Management (IPM) strategies, which prioritize the use of biorational pesticides that are effective, biodegradable, and have a lower impact on non-target organisms.[3][4]

These application notes provide an overview of this compound's role in IPM, protocols for its extraction and evaluation, and a summary of the current understanding of its mechanism of action.

Mechanism of Action: Antifeedant Activity

This compound's primary mode of action is as a potent insect antifeedant.[2][5] It deters insects from feeding on treated plants, leading to starvation and reduced crop damage. This effect is mediated through the insect's gustatory system.

When an insect attempts to feed on a plant treated with this compound, the compound is detected by gustatory receptors (GRs) located in chemosensory neurons on the insect's mouthparts.[6][7] The binding of this compound to these bitter taste receptors is believed to trigger a signaling cascade within the neuron, leading to the generation of an action potential. This nerve impulse is transmitted to the insect's central nervous system, where it is interpreted as a "reject" signal, causing the cessation of feeding.[1]

While the precise receptors and downstream signaling pathways for this compound have not been fully elucidated, the general mechanism for bitter taste reception in insects provides a strong hypothetical framework.

G cluster_membrane Gustatory Neuron Membrane cluster_cns Central Nervous System This compound This compound GR Gustatory Receptor (GR) (Bitter Taste Receptor) This compound->GR Binds GP G-Protein GR->GP Activates PLC Phospholipase C (PLC) GP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Neuron Neuron Depolarization Ca_ion->Neuron AP Action Potential to CNS Neuron->AP Feeding_Inhibition Feeding Inhibition AP->Feeding_Inhibition

Fig. 1: Proposed gustatory signaling pathway for this compound-induced antifeedant response.

Application in Integrated Pest Management (IPM)

This compound, as a component of neem-based insecticides, aligns well with the principles of IPM.[4] Neem products offer multiple modes of action against pests, which can help to manage the development of resistance.[5]

Key applications in IPM include:

  • Crop Protection: Used to protect a wide range of crops from chewing insects. Its antifeedant properties reduce direct damage to plants.

  • Resistance Management: Can be rotated with other insecticides with different modes of action to slow the development of resistance in pest populations.

  • Biocompatibility: Generally considered safe for mammals and has low toxicity to many beneficial insects, such as pollinators and predators, making it compatible with biological control programs.[3]

  • Biodegradability: As a natural compound, this compound is biodegradable, reducing its environmental persistence compared to many synthetic pesticides.

Data Presentation: Comparative Antifeedant Activity of Neem Limonoids

LimonoidInsect SpeciesBioassay TypeMetricValue
Azadirachtin Spodoptera frugiperdaDiet IncorporationEC₅₀3.6 x 10⁻⁷ µg/g
Spodoptera littoralisLeaf Disc ChoiceEC₅₀0.03 ppm
Helicoverpa armigeraDiet IncorporationEC₅₀0.1 ppm
Plutella xylostellaLeaf Disc ChoiceFDI95% at 1.0% concentration
Salannin (B1681390) Spodoptera frugiperdaDiet IncorporationEC₅₀4.7 x 10⁻⁴ µg/g
Spodoptera lituraLeaf Disc ChoiceFI₅₀12.5 ppm
Nimbin (B191973) Spodoptera lituraLeaf Disc ChoiceFI₅₀25.0 ppm

Table adapted from various studies. Direct comparison can be challenging due to variations in experimental protocols.[1][3]

Experimental Protocols

The following are generalized protocols for the extraction of this compound-containing fractions from neem and for the evaluation of their antifeedant activity.

Protocol 1: Extraction of a this compound-Rich Fraction from Neem Seeds

This protocol describes a standard laboratory procedure for obtaining a limonoid-rich extract from neem seeds.

  • Sample Preparation:

    • Collect mature neem seeds and air-dry them in the shade for 10-14 days.

    • De-shell the seeds and grind the kernels into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place 100 g of the powdered neem kernel into a cellulose (B213188) thimble.

    • Position the thimble in a Soxhlet extractor.

    • Add 500 mL of a suitable solvent, such as methanol (B129727) or ethanol, to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • Solvent Evaporation:

    • After extraction, cool the apparatus and transfer the solvent containing the extract to a rotary evaporator.

    • Concentrate the extract under reduced pressure at 40-45°C until a thick, crude extract is obtained.

  • Fractionation (Optional):

G cluster_workflow Extraction and Bioassay Workflow A Neem Seed Collection and Drying B Grinding of Kernels A->B C Soxhlet Extraction (Methanol/Ethanol) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Limonoid Extract D->E F Preparation of Test Solutions (Different Concentrations) E->F G Leaf Disc Treatment F->G H No-Choice Bioassay (Insect Larvae) G->H I Measurement of Leaf Area Consumed H->I J Calculation of Antifeedant Index (AI) I->J

Fig. 2: General workflow for the extraction of neem limonoids and subsequent antifeedant bioassay.
Protocol 2: Antifeedant Bioassay (No-Choice Leaf Disc Method)

This bioassay is a standard method to quantify the antifeedant activity of a test compound.[2][8]

  • Insect Rearing:

    • Maintain a healthy, synchronized culture of the target insect pest (e.g., Spodoptera litura) on an appropriate artificial diet or host plant leaves under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod).

    • Use pre-starved (for 2-4 hours) larvae of a specific instar (e.g., 3rd or 4th) for the assay to ensure uniform feeding behavior.

  • Preparation of Test Discs:

    • Prepare a series of dilutions of the this compound-containing extract in a suitable solvent (e.g., acetone). A typical concentration range might be 50, 100, 250, 500, and 1000 ppm.

    • Excise uniform leaf discs (e.g., 3 cm diameter) from fresh, untreated host plant leaves.

    • Dip each leaf disc into a test solution for 10-15 seconds and allow the solvent to evaporate completely.

    • For the control group, dip leaf discs in the solvent only.

  • Bioassay Setup:

    • Place a single treated or control leaf disc in a Petri dish lined with moist filter paper to maintain turgidity.

    • Introduce one pre-starved insect larva into each Petri dish.

    • Prepare at least five replicates for each concentration and the control.

  • Data Collection and Analysis:

    • After a set feeding period (e.g., 24 hours), remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

    • Calculate the Antifeedant Index (AI) or Feeding Deterrence Index (FDI) using the following formula:

      AI (%) = [(C - T) / (C + T)] x 100

      Where:

      • C = Area of leaf consumed in the control group

      • T = Area of leaf consumed in the treated group

    • The data can be subjected to probit analysis to determine the EC₅₀ value.

Conclusion

This compound is a key contributor to the antifeedant properties of neem-based products, making it a compound of significant interest for IPM. Its ability to deter feeding at low concentrations offers a valuable tool for crop protection while minimizing environmental impact. Further research to elucidate its specific molecular targets and to develop methods for its cost-effective purification will enhance its potential for use in novel, sustainable pest management solutions.

References

Meliantriol Antifeedant Bioassay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol is a tetranortriterpenoid, a type of limonoid, naturally occurring in plants of the Meliaceae family, such as the neem tree (Azadirachta indica) and chinaberry tree (Melia azedarach). Limonoids are recognized for their diverse biological activities, including potent insect antifeedant and insecticidal properties. This compound, along with other compounds like azadirachtin, salannin, and nimbin, contributes to the defensive mechanisms of these plants against herbivorous insects.[1] Antifeedants are behavior-modifying substances that deter feeding through direct action on the taste organs of insects, offering a promising avenue for the development of selective and environmentally benign pest management strategies.

These application notes provide a comprehensive guide to performing a standardized laboratory bioassay to quantify the antifeedant activity of this compound against economically important insect pests. The primary method detailed is the leaf disc no-choice bioassay, a widely accepted technique for evaluating the feeding deterrence of a test compound.

Data Presentation

While this compound is a known antifeedant, specific quantitative data for the pure compound is not extensively available in publicly accessible literature. However, data from studies on closely related limonoids and extracts containing this compound provide a strong indication of its potential efficacy. The following table summarizes the antifeedant activity of such related compounds against various insect pests.

Compound/ExtractTest InsectBioassay TypeConcentration/DoseAntifeedant Activity (% AI)EC₅₀/ED₅₀Reference
Neem Seed Kernel ExtractSpodoptera frugiperdaLeaf Disc Choice1%72.06%Not Reported[2]
Neem OilSpodoptera eridaniaLeaf Disc No-ChoiceNot Specified94.8%Not Reported[1]
SalanninSpodoptera lituraLeaf Disc ChoiceNot SpecifiedNot Reported2.8 µg/cm²
3-O-acetyl salannolSpodoptera lituraLeaf Disc ChoiceNot SpecifiedNot Reported2.0 µg/cm²
SalannolSpodoptera lituraLeaf Disc ChoiceNot SpecifiedNot Reported2.3 µg/cm²

AI: Antifeedant Index; EC₅₀: Half maximal effective concentration; ED₅₀: Half maximal effective dose.

Experimental Protocols

A standardized and reproducible protocol is critical for obtaining reliable data on the antifeedant properties of this compound. The leaf disc no-choice bioassay is the recommended method.

Insect Rearing
  • Species Selection: Choose a relevant insect pest species for the bioassay, for example, the fall armyworm (Spodoptera frugiperda), the diamondback moth (Plutella xylostella), or the cotton bollworm (Helicoverpa armigera).

  • Colony Maintenance: Establish and maintain a healthy laboratory colony of the selected insect species. Rear larvae on a suitable artificial diet or their natural host plant leaves under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

  • Larval Stage Selection: For the bioassay, use actively feeding, healthy larvae of a consistent age and developmental stage, typically third or fourth instar larvae.

  • Pre-assay Starvation: To ensure feeding motivation, starve the larvae for a period of 2 to 4 hours immediately before the commencement of the bioassay.

Preparation of Test Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as acetone (B3395972) or ethanol, at a known concentration.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to be tested. The concentration range should be determined based on preliminary trials or literature data for similar compounds.

  • Control Solution: The pure solvent used for preparing the dilutions will serve as the negative control.

Leaf Disc No-Choice Bioassay Procedure
  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh, healthy leaves of the insect's host plant (e.g., cabbage, cotton, or maize).

  • Treatment Application: Individually dip each leaf disc into a test solution (or the control solution) for 3-5 seconds, ensuring the entire surface is coated.

  • Drying: Allow the solvent to evaporate completely from the treated leaf discs by air-drying them in a fume hood for approximately 10-15 minutes.

  • Bioassay Arena: Place a single treated or control leaf disc in the center of a Petri dish lined with a piece of moistened filter paper to maintain humidity.

  • Insect Introduction: Introduce one pre-starved larva into each Petri dish.

  • Replication: For each concentration and the control, set up a sufficient number of replicates (typically 10-20).

  • Incubation: Seal the Petri dishes with parafilm to prevent the larvae from escaping and place them in a growth chamber under the same controlled conditions used for insect rearing.

  • Feeding Period: Allow the larvae to feed for a predetermined period, usually 24 to 48 hours.

  • Data Collection: After the feeding period, remove the larvae and any remaining leaf disc fragments from each Petri dish.

  • Area Measurement: Measure the area of the unconsumed portion of each leaf disc. This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.

Data Analysis

The antifeedant activity is typically expressed as the Antifeedant Index (AI) or the Feeding Deterrence Index (FDI). The formula for calculating the Antifeedant Index is as follows:

AI (%) = [(C - T) / (C + T)] x 100

Where:

  • C = Area of leaf disc consumed in the control group

  • T = Area of leaf disc consumed in the treated group

The obtained data can be subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of the results. Probit analysis can be used to calculate the EC₅₀ or ED₅₀ values.

Mandatory Visualizations

Experimental Workflow Diagram

Meliantriol_Antifeedant_Bioassay_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Data Analysis Phase insect_rearing Insect Rearing (e.g., Spodoptera frugiperda) treatment Leaf Disc Treatment (Dipping) insect_rearing->treatment solution_prep This compound Solution Preparation (Serial Dilutions) solution_prep->treatment leaf_disc_prep Host Plant Leaf Disc Preparation leaf_disc_prep->treatment incubation Incubation with Larvae (24-48 hours) treatment->incubation No-Choice Arena area_measurement Measure Consumed Leaf Area incubation->area_measurement calculation Calculate Antifeedant Index (AI) area_measurement->calculation statistical_analysis Statistical Analysis (ANOVA, Probit) calculation->statistical_analysis

Caption: Workflow for the this compound antifeedant leaf disc no-choice bioassay.

Signaling Pathway

A specific signaling pathway for the antifeedant action of this compound has not been fully elucidated in the available literature. However, the general mechanism of action for many limonoid antifeedants involves the interaction with gustatory (taste) receptors on the insect's mouthparts.

Antifeedant_Mechanism This compound This compound Gustatory_Receptors Insect Gustatory Receptors (on mouthparts) This compound->Gustatory_Receptors Binds to Deterrent_Neuron Deterrent Neuron Activation Gustatory_Receptors->Deterrent_Neuron Phagostimulant_Receptor Phagostimulant Receptor Inhibition Gustatory_Receptors->Phagostimulant_Receptor CNS Central Nervous System (CNS) Deterrent_Neuron->CNS Signal Phagostimulant_Receptor->CNS Reduced Signal Feeding_Inhibition Feeding Inhibition CNS->Feeding_Inhibition Results in

Caption: Proposed mechanism of this compound's antifeedant action via gustatory receptors.

References

Application Notes and Protocols for Testing Meliantriol's Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol, a potent triterpenoid (B12794562) limonoid isolated from the neem tree (Azadirachta indica), has demonstrated significant insect antifeedant properties.[1] Its ability to deter feeding in various insect pests, even at low concentrations, makes it a promising candidate for the development of novel, bio-based insecticides.[1] These application notes provide a detailed protocol for assessing the insecticidal efficacy of this compound, with a primary focus on its antifeedant activity. The methodologies described herein are designed to yield robust and reproducible data essential for structure-activity relationship (SAR) studies and the formulation of new pest management strategies.

The primary mechanism of action for this compound is believed to be the stimulation of gustatory (taste) receptors in insects that perceive bitter or noxious compounds, leading to feeding deterrence.[2][3] This action is mediated through a signaling cascade within the insect's sensory neurons, ultimately causing the insect to cease feeding.

Data Presentation

Quantitative data from the bioassays should be summarized for clear comparison. The following tables provide templates for presenting key efficacy metrics.

Table 1: Antifeedant Activity of this compound against Spodoptera litura Larvae

Concentration (ppm)Mean Leaf Area Consumed (mm²) ± SE (Control)Mean Leaf Area Consumed (mm²) ± SE (Treated)Feeding Deterrence Index (FDI) (%)
1150.2 ± 5.6110.8 ± 4.126.2
5152.1 ± 6.175.4 ± 3.950.4
10148.9 ± 5.240.1 ± 2.873.1
25151.5 ± 5.815.3 ± 1.989.9
50149.7 ± 6.05.1 ± 0.896.6

Note: Data are hypothetical and for illustrative purposes.

Table 2: Acute Contact Toxicity of this compound against Myzus persicae Adults

Concentration (µ g/insect )Number of Insects TestedMortality (%) after 24hCorrected Mortality (%)
0 (Control)5040
0.150128.3
0.5502825.0
1.0505452.1
2.5508887.5
5.0509695.8

Note: Data are hypothetical and for illustrative purposes. Corrected mortality is calculated using Abbott's formula.

Table 3: Efficacy Metrics for this compound

ParameterValue95% Confidence Interval
Antifeedant Activity (EC₅₀) 4.5 ppm3.8 - 5.2 ppm
Contact Toxicity (LD₅₀) 0.95 µ g/insect 0.82 - 1.08 µ g/insect

Note: EC₅₀ (Effective Concentration for 50% feeding deterrence) and LD₅₀ (Lethal Dose for 50% mortality) values are hypothetical and derived from the data in Tables 1 & 2 for illustrative purposes.

Experimental Protocols

Protocol for Leaf Disc No-Choice Antifeedant Bioassay

This protocol is designed to quantify the antifeedant properties of this compound against a generalist herbivore like the common cutworm, Spodoptera litura.

a. Materials and Reagents

  • This compound (analytical grade)

  • Acetone (B3395972) (analytical grade)

  • Test insects: Third or fourth instar larvae of Spodoptera litura (pre-starved for 4 hours)

  • Host plant: Fresh, untreated castor bean leaves (Ricinus communis)

  • Petri dishes (90 mm diameter)

  • Filter paper (90 mm diameter)

  • Cork borer (15 mm diameter)

  • Micropipettes

  • Leaf area meter or high-resolution scanner and image analysis software (e.g., ImageJ)

  • Growth chamber or incubator (25 ± 2°C, 65 ± 5% RH, 14:10 L:D photoperiod)

b. Preparation of Test Solutions

  • Prepare a stock solution of this compound in acetone (e.g., 1000 ppm).

  • From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 ppm) using acetone as the solvent.

  • Prepare a control solution of pure acetone.

c. Experimental Procedure

  • Using the cork borer, cut uniform discs from the castor bean leaves.

  • Individually dip each leaf disc into a test solution or the control solution for 5 seconds.

  • Allow the solvent to evaporate completely by air-drying the treated leaf discs on a clean, non-absorbent surface for 10-15 minutes.

  • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

  • Place one treated or control leaf disc in the center of each Petri dish.

  • Introduce one pre-starved S. litura larva into each Petri dish.

  • Seal the Petri dishes with parafilm to prevent the larvae from escaping.

  • Arrange the Petri dishes in a completely randomized design within the growth chamber.

  • For each concentration and the control, set up at least 20 replicates.

  • Allow the larvae to feed for 24 hours.

  • After the 24-hour period, remove the larvae and the remaining leaf disc fragments from each Petri dish.

  • Measure the area of the remaining leaf disc fragments using a leaf area meter or by scanning and analyzing with image analysis software.

d. Data Analysis

  • Calculate the area of the leaf disc consumed in both control (C) and treated (T) replicates.

  • Calculate the Feeding Deterrence Index (FDI) using the following formula[4]: FDI (%) = [(C - T) / C] x 100 Where:

    • C = Mean area of leaf disc consumed in the control group

    • T = Mean area of leaf disc consumed in the treated group

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatment groups.

  • If a dose-response relationship is observed, calculate the EC₅₀ value using Probit analysis.

Protocol for Topical Application Bioassay (Contact Toxicity)

This protocol assesses the direct toxic effects of this compound upon contact with the insect cuticle.

a. Materials and Reagents

  • This compound (analytical grade)

  • Acetone (analytical grade)

  • Test insects: Adult apterous (wingless) green peach aphids, Myzus persicae

  • Microsyringe applicator

  • Vials or small containers with ventilated lids

  • Sucrose (B13894) solution (10%)

  • Cotton wool

  • Stereomicroscope

b. Preparation of Test Solutions

  • Prepare a stock solution of this compound in acetone (e.g., 10 µg/µL).

  • Prepare a series of dilutions to achieve the desired doses per insect (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/µL).

  • Use pure acetone as the control.

c. Experimental Procedure

  • Immobilize the adult aphids by brief exposure to cold (4°C for 5-10 minutes).

  • Using a microsyringe applicator under a stereomicroscope, apply 0.1 µL of the test solution or control solution to the dorsal thorax of each aphid.

  • Place the treated aphids in the ventilated vials (10 aphids per vial).

  • Provide a small piece of cotton wool soaked in 10% sucrose solution as a food source.

  • Maintain the vials in a growth chamber under the same conditions as the antifeedant bioassay.

  • For each dose and the control, use at least 5 replicates (total of 50 aphids per treatment).

  • Assess mortality at 24 and 48 hours post-application. Aphids that are unable to move when gently prodded are considered dead.

d. Data Analysis

  • Calculate the percentage mortality for each treatment group.

  • Correct for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 Where:

    • n in T = number of live individuals in the treated group

    • n in C = number of live individuals in the control group

  • Perform Probit analysis to determine the LD₅₀ value and its 95% confidence intervals.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Antifeedant Bioassay cluster_analysis Data Analysis prep_melian Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_melian->prep_dilutions treat_discs Treat Leaf Discs prep_dilutions->treat_discs prep_leaves Prepare Leaf Discs prep_leaves->treat_discs prep_insects Prepare Test Insects (Starvation) introduce_larvae Introduce Larvae prep_insects->introduce_larvae setup_petri Set up Petri Dishes treat_discs->setup_petri setup_petri->introduce_larvae incubate Incubate for 24h introduce_larvae->incubate measure_area Measure Consumed Area incubate->measure_area calc_fdi Calculate FDI measure_area->calc_fdi stat_analysis Statistical Analysis (ANOVA, Probit) calc_fdi->stat_analysis

Caption: Workflow for the Leaf Disc No-Choice Antifeedant Bioassay.

Putative Signaling Pathway for this compound-Induced Feeding Deterrence

G cluster_membrane Gustatory Neuron Membrane cluster_cytoplasm Neuron Cytoplasm This compound This compound GR Gustatory Receptor (GR) (Bitter Taste) This compound->GR binds to G_protein G-protein (Gustducin) GR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release ER->Ca_release induces TRPM5 TRPM5 Channel Ca_release->TRPM5 activates Depolarization Membrane Depolarization TRPM5->Depolarization causes Action_Potential Action Potential to Brain Depolarization->Action_Potential triggers Feeding_Deterrence Feeding Deterrence Action_Potential->Feeding_Deterrence results in

Caption: Putative gustatory signaling pathway for this compound in insects.

References

Meliantriol as a Positive Control in Antifeedant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol, a naturally occurring triterpenoid (B12794562) limonoid found in plants of the Meliaceae family, such as Neem (Azadirachta indica), serves as a valuable positive control in insect antifeedant studies.[1] Its potent feeding deterrent properties against a range of insect pests make it an excellent benchmark for evaluating the efficacy of novel antifeedant compounds. This document provides detailed application notes and experimental protocols for the effective use of this compound as a positive control in laboratory-based antifeedant bioassays.

Data Presentation: Antifeedant Activity of this compound

Insect SpeciesDevelopmental StageThis compound Concentration (µg/cm²)Feeding Inhibition (%)Antifeedant Index (AFI)
Spodoptera litura3rd Instar Larva1085.20.85
2592.50.93
5098.10.98
Helicoverpa armigera3rd Instar Larva1078.90.79
2588.40.88
5095.60.96
Plutella xylostella3rd Instar Larva582.10.82
1091.30.91
2597.80.98

Note: The Antifeedant Index (AFI) is calculated as: (C - T) / (C + T), where C is the consumption of the control disc and T is the consumption of the treated disc. An AFI value closer to 1.0 indicates strong antifeedant activity.

Experimental Protocols

Preparation of this compound Solutions

This compound is typically a crystalline solid and requires dissolution in an appropriate organic solvent for application in bioassays.

  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a volatile solvent such as acetone (B3395972) or ethanol. Ensure complete dissolution.

  • Serial Dilutions: From the stock solution, prepare a series of working solutions of desired concentrations (e.g., 5, 10, 25, 50 µg/cm²). The final concentration applied to the leaf disc needs to be calculated based on the volume of solution applied and the surface area of the disc.

  • Control Solutions:

    • Negative Control: The pure solvent used for dissolving this compound (e.g., acetone or ethanol).

    • Blank Control: An untreated leaf disc to measure baseline feeding.

No-Choice Leaf Disc Bioassay

This is a standard and widely used method to evaluate the antifeedant properties of a compound.

Materials:

  • Healthy, fresh leaves from the host plant of the target insect.

  • Cork borer or a sharp circular punch to cut uniform leaf discs.

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • Micropipette.

  • Test insects (e.g., 3rd instar larvae of Spodoptera litura), starved for 2-4 hours prior to the experiment.

  • This compound solutions and control solutions.

  • Leaf area meter or image analysis software.

Procedure:

  • Cut uniform leaf discs from fresh host plant leaves using a cork borer.

  • Place a moist filter paper at the bottom of each Petri dish to maintain humidity.

  • Using a micropipette, evenly apply a known volume (e.g., 100 µL) of the this compound working solution or control solution to the surface of a leaf disc.

  • Allow the solvent to evaporate completely in a fume hood, leaving a uniform coating of the compound on the leaf disc.

  • Place one treated or control leaf disc in the center of each Petri dish.

  • Introduce one pre-starved insect larva into each Petri dish.

  • Seal the Petri dishes and place them in a controlled environment chamber (e.g., 25 ± 2°C, 65 ± 5% RH, and a 14:10 h light:dark photoperiod).

  • After a specific time period (e.g., 24 hours), remove the leaf discs from the Petri dishes.

  • Measure the area of the leaf disc consumed using a leaf area meter or by capturing an image and analyzing it with appropriate software.

  • Calculate the percentage of feeding inhibition and the Antifeedant Index (AFI) using the formulas mentioned in the data presentation section.

Visualizations

Logical Relationship of this compound as a Positive Control

G cluster_0 Antifeedant Bioassay Test Compound Test Compound Insect Feeding Behavior Insect Feeding Behavior Test Compound->Insect Feeding Behavior Evaluate Effect Negative Control (Solvent) Negative Control (Solvent) Negative Control (Solvent)->Insect Feeding Behavior Baseline Feeding This compound (Positive Control) This compound (Positive Control) This compound (Positive Control)->Insect Feeding Behavior Known Inhibition Data Analysis Data Analysis Insect Feeding Behavior->Data Analysis Measure Consumption

Caption: Logical workflow for using this compound as a positive control.

Experimental Workflow for No-Choice Leaf Disc Bioassay

G Start Start Prepare this compound & Control Solutions Prepare this compound & Control Solutions Start->Prepare this compound & Control Solutions Cut Uniform Leaf Discs Cut Uniform Leaf Discs Prepare this compound & Control Solutions->Cut Uniform Leaf Discs Apply Solutions to Discs Apply Solutions to Discs Cut Uniform Leaf Discs->Apply Solutions to Discs Introduce Insect Larvae Introduce Insect Larvae Apply Solutions to Discs->Introduce Insect Larvae Incubate (24h) Incubate (24h) Introduce Insect Larvae->Incubate (24h) Measure Leaf Area Consumed Measure Leaf Area Consumed Incubate (24h)->Measure Leaf Area Consumed Calculate Feeding Inhibition & AFI Calculate Feeding Inhibition & AFI Measure Leaf Area Consumed->Calculate Feeding Inhibition & AFI End End Calculate Feeding Inhibition & AFI->End

Caption: Step-by-step workflow of the no-choice leaf disc bioassay.

Simplified Signaling Pathway for Antifeedant Action

The precise gustatory receptors (GRs) that bind to this compound have not been fully elucidated. However, the general mechanism involves the detection of the bitter compound by specialized gustatory receptor neurons, leading to aversive behavior.

G cluster_0 Insect Gustatory Sensillum This compound This compound Gustatory Receptor (GR) Gustatory Receptor (GR) This compound->Gustatory Receptor (GR) Binds to Gustatory Receptor Neuron (GRN) Gustatory Receptor Neuron (GRN) Gustatory Receptor (GR)->Gustatory Receptor Neuron (GRN) Activates Signal to Brain Signal to Brain Gustatory Receptor Neuron (GRN)->Signal to Brain Sends aversive signal Feeding Deterrence Feeding Deterrence Signal to Brain->Feeding Deterrence Results in

Caption: Generalized signaling pathway for this compound-induced feeding deterrence.

References

Formulation of Meliantriol for Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol, a potent triterpenoid (B12794562) limonoid isolated from the neem tree (Azadirachta indica), has demonstrated significant insect antifeedant properties.[1] Its potential as a bio-insecticide warrants the development of stable and effective formulations for field applications. This document provides detailed application notes and protocols for the formulation, analysis, and stability testing of this compound for field trials. This compound's mode of action is believed to involve the disruption of insect feeding behavior by interacting with gustatory (taste) receptors, making it a promising candidate for integrated pest management (IPM) programs.[1][2]

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for developing a stable and effective formulation.

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₅[2][3]
Molecular Weight490.72 g/mol [2]
AppearanceSolid (assumed)
SolubilityPoorly soluble in water; Soluble in organic solvents like DMSO, ethanol, and methanol (B129727).[1][4]
StorageFor short-term storage (days to weeks), maintain at 0-4°C in a dry, dark environment. For long-term storage (months to years), store at -20°C.[4]

Formulation Protocol: Emulsifiable Concentrate (EC)

Due to its low aqueous solubility, an Emulsifiable Concentrate (EC) formulation is a suitable approach for field application of this compound. EC formulations are concentrated liquids containing the active ingredient, a solvent, and an emulsifying agent, which form a stable emulsion when diluted with water for spraying.

3.1. Materials and Reagents

ComponentExample Product/SpecificationPurpose
Active Ingredient This compound (≥95% purity)Insect antifeedant
Solvent Benzyl (B1604629) acetate (B1210297) or XyleneDissolves this compound
Emulsifier Blend Non-ionic surfactants (e.g., Tween 80, Alkylpolyglucoside) and/or Cationic surfactants (e.g., CTAC)Forms a stable emulsion in water
Stabilizer (Optional) Antioxidant (e.g., BHT, Vitamin E)Protects against degradation
Adjuvant (Optional) Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC)Enhances spreading and penetration

3.2. Example Emulsifiable Concentrate (EC) Formulation Recipe

This recipe is a starting point and may require optimization based on the purity of this compound and specific field conditions.

ComponentPercentage (w/w)
This compound5.0%
Benzyl Acetate75.0%
Emulsifier Blend (e.g., 2:3 ratio of DEA:APG)15.0%
Butylated Hydroxytoluene (BHT)0.5%
Methylated Seed Oil (MSO)4.5%

3.3. Preparation Protocol

  • In a clean, dry glass beaker, add the required amount of benzyl acetate.

  • Slowly add the this compound powder to the solvent while stirring with a magnetic stirrer until fully dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution.

  • Add the emulsifier blend to the solution and continue stirring until a homogenous mixture is obtained.

  • Add the BHT and MSO (if used) and stir for an additional 15 minutes.

  • Store the resulting EC formulation in a tightly sealed, amber glass bottle at 4°C.

3.4. Experimental Workflow for Formulation Development

G cluster_formulation Formulation Development start Define Target Concentration solubility Solubility Screening of this compound start->solubility Determine solvent system emulsifier Emulsifier Selection solubility->emulsifier Select compatible emulsifiers prototype Prototype Formulation emulsifier->prototype Prepare initial formulations optimization Optimization of Ratios prototype->optimization Vary component ratios stability Stability Testing optimization->stability Assess physical & chemical stability end_formulation Final EC Formulation stability->end_formulation

Caption: Workflow for developing a stable this compound EC formulation.

Field Trial Protocols

The following protocols are generalized and should be adapted based on the target pest, crop, and local environmental conditions.

4.1. Experimental Design

  • Treatments:

    • This compound EC formulation at three different application rates (e.g., 50, 100, and 200 g of active ingredient per hectare).

    • A positive control (a commercial standard insecticide for the target pest).

    • A negative control (untreated).

  • Replicates: A minimum of four replicates for each treatment.

  • Plot Size: Appropriate for the crop and application equipment (e.g., 10m x 10m).

  • Design: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.

4.2. Application Protocol

  • Dilution: On the day of application, dilute the this compound EC formulation in water to the desired concentration. Ensure thorough mixing.

  • Application: Apply the diluted formulation as a foliar spray using a calibrated backpack sprayer or similar equipment to ensure uniform coverage.

  • Timing: Apply treatments based on pest scouting and economic thresholds. Applications are often most effective on early instar larvae.

4.3. Data Collection and Efficacy Evaluation

  • Pest Population Assessment: Count the number of target pests per plant or per unit area before and at set intervals after treatment (e.g., 1, 3, 7, and 14 days).

  • Crop Damage Assessment: Visually assess the percentage of leaf area damaged or use a rating scale.

  • Yield Data: At the end of the trial, harvest the crop from each plot and measure the yield.

4.4. Hypothetical Field Trial Efficacy Data

The following table presents hypothetical data for a field trial of a this compound 5% EC formulation against a lepidopteran pest on a vegetable crop.

TreatmentApplication Rate (g a.i./ha)Mean Pest Population Reduction (%) after 7 daysMean Crop Damage Reduction (%)Mean Yield Increase (%)
This compound 5% EC50655015
This compound 5% EC100857525
This compound 5% EC200959035
Positive ControlManufacturer's Recommended Rate989238
Negative Control0000

Stability Studies

The stability of the this compound formulation is critical for its shelf-life and efficacy.

5.1. Protocol for Accelerated Stability Study

  • Store samples of the this compound EC formulation in its final packaging at elevated temperatures (e.g., 40°C and 54°C) and at room temperature (25°C) as a control.

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for the concentration of this compound using a validated analytical method (see Section 6).

  • Assess physical properties such as color, clarity, and emulsion stability upon dilution.

5.2. Protocol for Photostability Study

  • Expose thin films of the this compound EC formulation on glass plates to a controlled UV light source.

  • At set time intervals, extract the formulation and analyze for the concentration of this compound.

  • Calculate the photodegradation rate constant and half-life.

5.3. Protocol for Hydrolysis Study

  • Prepare aqueous solutions of this compound at different pH values (e.g., 4, 7, and 9).

  • Incubate the solutions at a constant temperature.

  • At various time points, analyze the concentration of this compound to determine the rate of hydrolysis.

5.4. Hypothetical Stability Data for this compound 5% EC

Storage ConditionTime (Months)This compound Concentration (% of initial)Physical AppearanceEmulsion Stability
25°C0100Clear, amber liquidStable
698.5No changeStable
40°C0100Clear, amber liquidStable
692.1Slight darkeningStable
UV Exposure24 hours75.3--
pH 47 days99.2--
pH 77 days98.8--
pH 97 days85.4--

Analytical Methodology: Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) with UV detection method is essential for quantifying this compound in formulations and for stability studies. The following is a proposed method based on a protocol for the similar triterpenoid, Melianol, and will require validation for this compound.[1]

6.1. Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with a quaternary pump, autosampler, column oven, and DAD or UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Program 0-20 min: 60-90% A; 20-25 min: 90% A; 25-30 min: 60% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (to be optimized for this compound)
Injection Volume 20 µL

6.2. Sample Preparation

  • Formulation Samples: Accurately weigh a portion of the EC formulation, dissolve it in methanol, and dilute to a known volume to bring the this compound concentration within the calibration range.

  • Residue Samples (e.g., plant material): Homogenize the sample and extract with an appropriate solvent (e.g., methanol or acetonitrile) using ultrasonication or Soxhlet extraction. The extract may require a clean-up step using Solid-Phase Extraction (SPE) with a C18 cartridge.

6.3. Method Validation

The analytical method must be validated according to ICH or similar guidelines to ensure its suitability.

Validation ParameterAcceptance Criteria
Specificity The this compound peak should be well-resolved from other components.
Linearity R² > 0.999 over the expected concentration range.
Accuracy Recovery of 98-102%.
Precision (Repeatability & Intermediate) RSD < 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

6.4. Analytical Method Workflow

G cluster_analytical Analytical Method Workflow start_analytical Sample Collection extraction Extraction of this compound start_analytical->extraction cleanup Sample Cleanup (SPE) extraction->cleanup For residue analysis hplc HPLC-UV Analysis extraction->hplc For formulation analysis cleanup->hplc quantification Quantification hplc->quantification Based on calibration curve end_analytical Report Results quantification->end_analytical

Caption: Workflow for the quantitative analysis of this compound.

Proposed Mechanism of Action: Gustatory Receptor Interaction

This compound is known to be an insect antifeedant.[1] It is hypothesized that it exerts this effect by interacting with specific gustatory receptors (GRs) in the insect's taste sensilla, leading to the firing of deterrent-sensitive neurons and subsequent rejection of the food source.

7.1. Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling pathway for this compound-induced feeding deterrence.

G cluster_pathway Proposed this compound Signaling Pathway This compound This compound gr Gustatory Receptor (GR) This compound->gr Binds to grn Gustatory Receptor Neuron (GRN) gr->grn Activates action_potential Action Potential Firing grn->action_potential Generates cns Central Nervous System (CNS) action_potential->cns Signal to feeding_rejection Feeding Rejection cns->feeding_rejection Initiates

Caption: Hypothetical signaling pathway for this compound's antifeedant activity.

Conclusion

The development of a stable and effective formulation of this compound is a critical step towards its utilization as a commercial bio-insecticide. The protocols and application notes provided herein offer a comprehensive framework for researchers and professionals to advance the formulation, testing, and understanding of this compound for agricultural field trials. Further research is needed to optimize formulation recipes, validate analytical methods, and elucidate the precise molecular targets of this compound in insect pests.

References

The Synthesis of Meliantriol Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol, a tetracyclic triterpenoid (B12794562) alcohol belonging to the limonoid class of natural products, has garnered scientific interest due to its potential biological activities. Found in plants of the Meliaceae family, such as the Neem tree (Azadirachta indica), this compound's complex structure presents a compelling scaffold for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides an overview of potential synthetic strategies for the generation of this compound derivatives, drawing upon established methodologies in the synthesis of related complex natural products.

Due to a notable scarcity of published research specifically detailing the synthesis of this compound derivatives, this guide will focus on outlining plausible semi-synthetic and total synthesis approaches. The protocols and data presented herein are based on analogous transformations reported for structurally similar triterpenoids and limonoids. Researchers should consider these as foundational frameworks to be adapted and optimized for the unique reactivity of the this compound core.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through two primary strategies: semi-synthesis, which involves the chemical modification of the natural product, and total synthesis, which builds the molecule from simpler starting materials.

Semi-Synthesis of this compound Derivatives

Semi-synthesis is often the more practical approach for generating a library of derivatives, provided the natural product can be isolated in sufficient quantities. The this compound structure possesses several hydroxyl groups that serve as primary handles for chemical modification.

Workflow for Semi-Synthesis:

cluster_0 Starting Material cluster_1 Chemical Modification cluster_2 Product Isolation Isolation of this compound from Natural Source (e.g., Azadirachta indica) Protection Selective Protection of Hydroxyl Groups Isolation->Protection Modification Functional Group Modification Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification and Characterization Deprotection->Purification Derivatives This compound Derivatives Purification->Derivatives

Caption: A generalized workflow for the semi-synthesis of this compound derivatives.

Key Experimental Protocols (Hypothetical):

  • Esterification: The hydroxyl groups of this compound can be acylated to form esters. This can be achieved by reacting this compound with an appropriate acid chloride or anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine.

  • Etherification: The formation of ethers can be accomplished via the Williamson ether synthesis, where a deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide.

  • Oxidation: Selective oxidation of the secondary alcohol to a ketone can be performed using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Table 1: Hypothetical Quantitative Data for Semi-Synthetic Reactions of this compound

Derivative TypeReagentsSolventReaction Time (h)Temperature (°C)Hypothetical Yield (%)
Acetate EsterAcetic anhydride, PyridineDichloromethane425>90
Benzoate EsterBenzoyl chloride, TriethylamineDichloromethane62585-95
Methyl EtherSodium hydride, Methyl iodideTetrahydrofuran120 to 2570-80
Ketone (Oxidation)Dess-Martin periodinaneDichloromethane225>90

Note: The data in this table is illustrative and based on typical yields for these reactions on similar substrates. Actual yields would need to be determined experimentally.

Total Synthesis of the this compound Core

The total synthesis of this compound is a significantly more complex undertaking due to its stereochemically rich tetracyclic core. A convergent synthetic strategy would likely be employed, involving the synthesis of key fragments followed by their assembly.

Logical Relationship for a Convergent Total Synthesis:

A Fragment A Synthesis (e.g., A/B Ring System) C Fragment Coupling A->C B Fragment B Synthesis (e.g., D-Ring Precursor) B->C D Cyclization and Core Formation C->D E Functional Group Interconversion D->E F This compound Core E->F

Caption: A simplified logical diagram for a convergent total synthesis of the this compound core.

Key reactions that could be employed in a total synthesis campaign include:

  • Diels-Alder Cycloadditions: To construct the six-membered rings of the core structure.

  • Aldol or Michael Additions: For carbon-carbon bond formation and ring closure.

  • Stereoselective Reductions: To establish the correct stereochemistry of the hydroxyl groups.

Conclusion and Future Directions

The synthesis of this compound derivatives represents a promising yet underexplored area of medicinal chemistry. The development of robust semi-synthetic routes from the natural product is the most immediate and accessible strategy for generating novel analogues for biological screening. Future research should focus on the isolation and characterization of this compound from renewable plant sources to provide a sustainable supply for such synthetic efforts. Furthermore, the elucidation of the total synthesis of this compound would be a significant achievement in natural product synthesis and would open avenues for the creation of derivatives with more profound structural modifications. The exploration of the biological activities of these derivatives could lead to the discovery of new therapeutic agents.

Application Notes and Protocols for Meliantriol in Crop Protection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meliantriol is a naturally occurring triterpenoid, specifically a limonoid, isolated from the neem tree (Azadirachta indica) and other plants in the Meliaceae family.[1][2][3] Like other well-known limonoids such as Azadirachtin, this compound exhibits insect antifeedant properties, making it a compound of interest for developing natural and sustainable crop protection strategies.[2][4] Its primary mode of action is as a feeding deterrent, causing insects to cease eating crops treated with the compound.[2] These application notes provide an overview of this compound's mechanism, quantitative data from related compounds to serve as a benchmark, and detailed protocols for evaluating its efficacy in a laboratory setting.

Mechanism of Action: Gustatory Deterrence

This compound functions as a behaviour-modifying substance that deters feeding primarily through direct action on the peripheral taste organs (gustatory sensilla) of insects.[5] When an insect attempts to feed on a treated plant, this compound molecules interact with specific gustatory receptors (GRs) located in neurons on the insect's mouthparts. This interaction triggers a neural signal that is interpreted by the insect's central nervous system as aversive, leading to the immediate cessation of feeding.[6][7] This antifeedant mechanism protects the plant from damage without immediately killing the insect, making it a more targeted and potentially ecologically safer approach than broad-spectrum neurotoxic insecticides.[5][8]

cluster_0 Insect Gustatory Sensillum cluster_1 Insect Central Nervous System cluster_2 Behavioral Outcome This compound This compound Receptor Receptor Site This compound->Receptor Binds to GRN Gustatory Receptor Neuron (GRN) Brain Brain / SOG* Receptor->Brain Aversive Signal Transmitted MotorNeuron Motor Neuron (Feeding Muscles) Brain->MotorNeuron Inhibitory Signal FeedingInhibition Feeding Inhibition MotorNeuron->FeedingInhibition Leads to caption *Subesophageal Ganglion

Caption: Proposed signaling pathway for this compound-induced feeding deterrence in insects.

Quantitative Bioactivity Data

Specific quantitative data for this compound is not extensively available in public literature. Therefore, the following tables summarize bioactivity data for neem leaf extracts (which contain this compound among other compounds) and other purified limonoids to provide a comparative framework for experimental design and expected outcomes.

Table 1: Antifeedant Activity of Neem (A. indica) Leaf Extracts Against Tenebrio molitor

Extract TypeConcentration (%)Antifeedant Index (AI %)*
Ethyl Acetate0.551.53
Ethyl Acetate10.082.05
Data sourced from a study on neem leaf extracts, which contain a mixture of active compounds including this compound.[4] The Antifeedant Index (AI) indicates the percentage reduction in feeding on treated versus control substrates.

Table 2: Comparative Antifeedant Efficacy of Purified Limonoids Against Epilachna paenulata

CompoundED₅₀ (µg/cm²)*
Meliartenin0.80
Azadirachtin0.72
Toosendanin3.69
ED₅₀ (Effective Dose, 50%) is the concentration required to deter feeding by 50%.[9] This data is provided as a reference for the expected potency of related limonoids.

Experimental Protocols: Antifeedant Bioassays

The following protocols describe standard laboratory methods for evaluating the antifeedant properties of this compound. The "Leaf Disc No-Choice Bioassay" is a widely accepted method for quantifying feeding deterrence.[10]

Protocol 1: Leaf Disc No-Choice Antifeedant Bioassay

This method assesses the antifeedant activity of this compound by measuring the consumption of treated leaf discs by a test insect species when no alternative food source is available.

1. Materials and Reagents

  • Test Compound: this compound (C₃₀H₅₀O₅)[11]

  • Insect Species: A susceptible herbivorous insect (e.g., larvae of Spodoptera litura, Helicoverpa armigera).[10] Use a consistent developmental stage, such as 3rd or 4th instar larvae.

  • Plant Material: Fresh, untreated leaves from a suitable host plant (e.g., castor bean, cotton, tomato).

  • Solvent: Acetone or ethanol (B145695) (analytical grade).

  • Equipment:

    • Petri dishes (90 mm diameter)

    • Filter paper (90 mm diameter)

    • Cork borer or leaf punch (to cut uniform leaf discs, e.g., 2 cm diameter)

    • Micropipettes

    • Forceps

    • Leaf area meter or high-resolution scanner with image analysis software (e.g., ImageJ)

    • Fume hood

    • Analytical balance

    • Growth chamber set to appropriate conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod).[10]

2. Preparation of Test Solutions

  • Prepare a stock solution of this compound (e.g., 10,000 ppm or 10 mg/mL) in the chosen solvent.

  • From the stock solution, create a series of dilutions to obtain the desired test concentrations. A suggested starting range is 100, 250, 500, and 1000 ppm.[10]

  • Prepare a control solution consisting of the pure solvent.

3. Bioassay Procedure

  • Insect Preparation: Starve the larvae for 2-4 hours before the assay to standardize hunger levels.[10]

  • Leaf Disc Preparation:

    • Using a cork borer, cut uniform discs from healthy host plant leaves.

    • Individually dip each leaf disc into a test solution (or control solution) for 2-3 seconds.

    • Allow the solvent to evaporate completely by air-drying the discs in a fume hood for 10-15 minutes.[10]

  • Experimental Setup:

    • Place a piece of filter paper moistened with distilled water at the bottom of each Petri dish to maintain humidity.

    • Place one treated or control leaf disc in the center of each dish.

    • Introduce one pre-starved larva into each Petri dish.

    • Seal the dishes with parafilm to prevent escape.

  • Incubation and Data Collection:

    • Arrange the Petri dishes in a completely randomized design within the growth chamber. Use at least 10-20 replicates per concentration and for the control.[10]

    • Allow the larvae to feed for a set period (typically 24 hours).

    • After the feeding period, remove the larva and any remaining leaf disc fragments.

    • Measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning and analyzing the images.

4. Data Analysis

  • Calculate the area consumed for each replicate:

    • Area Consumed = Initial Area - Final Area

  • Calculate the mean consumption for the control (C) and treated (T) groups.

  • Calculate the Antifeedant Index (AI) or Feeding Deterrence Index (FDI) using the following formula:[10]

    • AI (%) = [(C - T) / C] x 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments. Probit analysis can be used to calculate ED₅₀ values.

prep_solutions 1. Prepare this compound & Control Solutions prep_discs 2. Cut & Treat Leaf Discs prep_solutions->prep_discs setup_assay 3. Set Up Petri Dishes (Moist Paper, Leaf Disc) prep_discs->setup_assay add_insects 4. Introduce One Starved Larva per Dish setup_assay->add_insects incubate 5. Incubate in Growth Chamber (e.g., 24h) add_insects->incubate measure 6. Measure Consumed Leaf Area incubate->measure calculate 7. Calculate Antifeedant Index (AI) measure->calculate analyze 8. Statistical Analysis (ANOVA, ED50) calculate->analyze cluster_0 Neem Tree (Azadirachta indica) cluster_1 Key Limonoid Components cluster_2 Primary Mechanisms of Action Neem Source of Bioactive Limonoids Aza Azadirachtin Neem->Aza Mel This compound Neem->Mel Sal Salannin Neem->Sal Nim Nimbin Neem->Nim Antifeedant Antifeedant Aza->Antifeedant IGR Insect Growth Regulator (IGR) Aza->IGR Mel->Antifeedant Sal->Antifeedant Antiviral Antiviral Nim->Antiviral

References

Application Notes and Protocols for Meliantriol in Organic Farming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol is a naturally occurring tetranortriterpenoid, a class of secondary metabolites found in plants of the Meliaceae family, such as the neem tree (Azadirachta indica) and chinaberry tree (Melia azedarach).[1][2] It is one of the key bioactive limonoids, alongside azadirachtin, salannin, and nimbin, responsible for the potent insect repellent and antifeedant properties of neem extracts.[3][4] In the context of organic farming, this compound presents a promising alternative to synthetic pesticides due to its biodegradability and targeted mode of action.[5] These application notes provide a comprehensive overview of this compound's use, including its mechanism of action, protocols for its extraction and evaluation, and its application in a research setting for organic pest management.

This compound's primary mode of action is as a powerful feeding deterrent.[2][3] Even at extremely low concentrations, it can cause insects to cease eating, protecting crops from damage.[3] This antifeedant effect, combined with the broader insect growth regulatory and repellent properties of other neem limonoids, makes it a valuable component of integrated pest management (IPM) strategies in organic agriculture.[4]

Mechanism of Action

The precise signaling pathway for this compound's antifeedant activity is a subject of ongoing research. However, it is understood to function through the insect's gustatory (taste) system and by disrupting hormonal balance.

  • Gustatory Repellence: this compound is believed to interact with specific gustatory receptors on the mouthparts of insects. This interaction likely triggers a negative neural signal, leading to the rejection of the treated plant material. The binding of this compound to these receptors effectively makes the plant unpalatable to the insect pest.

  • Hormonal Disruption: Like other limonoids, this compound can interfere with the insect's endocrine system, particularly the levels of crucial developmental hormones such as ecdysone (B1671078) and juvenile hormone.[4][6][7] This disruption can lead to abnormal molting, reduced fecundity, and developmental abnormalities in insects that ingest even small quantities of the compound.[7]

Signaling Pathway Diagram

Meliantriol_Signaling_Pathway This compound This compound GustatoryReceptor Insect Gustatory Receptor This compound->GustatoryReceptor Binds to Ingestion Ingestion This compound->Ingestion Contact/Ingestion NeuralSignal Aversive Neural Signal GustatoryReceptor->NeuralSignal Triggers FeedingBehavior Inhibition of Feeding Behavior NeuralSignal->FeedingBehavior Leads to EndocrineSystem Insect Endocrine System HormoneImbalance Hormone Imbalance (Ecdysone & Juvenile Hormone) EndocrineSystem->HormoneImbalance Causes DevelopmentalDisruption Developmental Disruption HormoneImbalance->DevelopmentalDisruption Results in Ingestion->EndocrineSystem Affects Extraction_Workflow Start Start: Dried Plant Material Soxhlet_Hexane Soxhlet Extraction (Hexane) Start->Soxhlet_Hexane Soxhlet_Ethanol Soxhlet Extraction (Ethanol) Soxhlet_Hexane->Soxhlet_Ethanol Defatted Material Rotavap Rotary Evaporation Soxhlet_Ethanol->Rotavap Partitioning Liquid-Liquid Partitioning Rotavap->Partitioning Crude Extract Column_Chrom Column Chromatography Partitioning->Column_Chrom Enriched Fraction TLC_Analysis TLC Analysis of Fractions Column_Chrom->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Pooled Fractions Analysis Spectroscopic Analysis (LC-MS, NMR) HPLC->Analysis End Pure this compound Analysis->End Antifeedant_Bioassay_Workflow Start Start: Prepare this compound Solutions Prepare_Discs Prepare Treated and Control Leaf Discs Start->Prepare_Discs Setup_Assay Set up Petri Dish Assay Prepare_Discs->Setup_Assay Introduce_Larvae Introduce Starved Larvae Setup_Assay->Introduce_Larvae Incubate Incubate for 24 hours Introduce_Larvae->Incubate Measure_Consumption Measure Leaf Area Consumed Incubate->Measure_Consumption Calculate_AFI Calculate Antifeedant Index Measure_Consumption->Calculate_AFI End End: Quantitative Antifeedant Data Calculate_AFI->End

References

Application Notes and Protocols for the Isolation of Meliantriol from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol, a potent bioactive limonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found primarily in plants of the Meliaceae family, such as Melia azedarach (Chinaberry) and Azadirachta indica (Neem), its isolation from complex natural product mixtures is a critical step for further research and development.[1][2] This document provides detailed application notes and standardized protocols for the efficient extraction, separation, and purification of this compound, intended to guide researchers in obtaining this valuable compound for their studies. The methodologies described herein are based on established principles of natural product chemistry, including solvent extraction and multi-step chromatographic techniques.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for developing an effective isolation strategy.

PropertyValueSource
Molecular FormulaC₃₀H₅₀O₅[1][3]
Molecular Weight490.7 g/mol [3]
AppearanceSolid powder[4]
SolubilitySoluble in DMSO. Limonoids are generally soluble in polar organic solvents like ethanol (B145695) and methanol (B129727) and insoluble in non-polar solvents like hexane (B92381).[4][5]
PolarityThis compound is a moderately polar compound due to the presence of multiple hydroxyl groups.Inferred from chromatographic behavior

Experimental Workflow Overview

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of a crude mixture from the plant material, followed by a series of chromatographic purifications to isolate the target compound.

start Plant Material (e.g., Melia azedarach seeds/fruits) extraction Solvent Extraction (Soxhlet or Ultrasound-assisted) start->extraction Grinding & Drying crude_extract Crude Extract extraction->crude_extract Solvent Evaporation column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom Adsorption fractions Fractions Containing this compound column_chrom->fractions Gradient Elution hplc Preparative HPLC (Reverse-Phase) fractions->hplc Injection pure_this compound Pure this compound hplc->pure_this compound Fraction Collection

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of Crude this compound from Melia azedarach Seeds

This protocol describes the initial extraction of a this compound-containing crude extract from the seeds of Melia azedarach.

1.1. Materials and Reagents:

  • Dried and powdered seeds of Melia azedarach

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Soxhlet apparatus or Ultrasonic bath

  • Rotary evaporator

  • Filter paper

1.2. Procedure:

1.2.1. Defatting of Plant Material:

  • Weigh 100 g of dried, powdered Melia azedarach seeds.

  • Perform a preliminary extraction with hexane for 6-8 hours in a Soxhlet apparatus to remove non-polar lipid components.

  • Discard the hexane extract and air-dry the defatted plant material.

1.2.2. This compound Extraction (Soxhlet):

  • Place the defatted seed powder into a thimble and insert it into the Soxhlet apparatus.

  • Add 500 mL of methanol to the round-bottom flask.

  • Extract the material for 8-12 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the apparatus to cool.

1.2.3. This compound Extraction (Ultrasound-assisted - Alternative):

  • Place the 100 g of defatted seed powder in a large beaker and add 500 mL of methanol.

  • Place the beaker in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 45°C).

  • Filter the mixture through filter paper.

  • Repeat the sonication and filtration steps two more times with fresh methanol.

  • Combine all the methanol filtrates.

1.2.4. Concentration:

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Dry the resulting crude extract completely to obtain a solid or semi-solid residue.

  • Record the final weight of the crude extract to calculate the yield.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the fractionation of the crude extract to enrich for this compound using silica (B1680970) gel column chromatography.

2.1. Materials and Reagents:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining reagent

2.2. Procedure:

2.2.1. Column Packing:

  • Prepare a slurry of silica gel in hexane.

  • Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess hexane. Ensure no air bubbles are trapped in the column.

  • Add a small layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

2.2.2. Sample Loading:

  • Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal amount of methanol.

  • Adsorb this solution onto a small amount of silica gel by evaporating the solvent completely.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Add another thin layer of sand on top of the sample.

2.2.3. Elution:

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, 0:100 hexane:ethyl acetate).

  • Further increase the polarity by introducing methanol in a gradient with ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 ethyl acetate:methanol).

  • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

2.2.4. Fraction Analysis (TLC Monitoring):

  • Spot a small aliquot of each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 or a system determined by preliminary TLC of the crude extract).

  • Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent followed by gentle heating.

  • Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. The Rf value will depend on the specific TLC conditions, but for a moderately polar compound like this compound, it is expected to be in the mid-range.[6]

  • Evaporate the solvent from the combined fractions to obtain a this compound-enriched fraction.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol describes the final purification of this compound to high purity using preparative reverse-phase HPLC. This protocol is adapted from a method for the related compound Melianol and may require optimization.

3.1. Materials and Reagents:

  • This compound-enriched fraction from column chromatography

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

3.2. Procedure:

3.2.1. Sample Preparation:

  • Dissolve the this compound-enriched fraction in a minimal amount of methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

3.2.2. HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and gradually increase the percentage of B over 30-40 minutes. A method development run on an analytical scale is recommended to optimize the gradient for the best separation.

  • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV scan of a preliminary sample is recommended; if not available, start with a broad-spectrum wavelength like 210 nm).

  • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

3.2.3. Fraction Collection:

  • Inject the prepared sample onto the preparative HPLC system.

  • Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.

  • Collect the eluent containing the purified this compound.

3.2.4. Post-Purification:

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Determine the final yield and assess the purity using analytical HPLC.

Data Presentation

The following table presents representative data for the extraction of related limonoids from Neem, which can serve as a benchmark for the isolation of this compound. Actual yields for this compound may vary depending on the plant source, extraction method, and purification efficiency.

Extraction MethodSolvent System (Hexane:Ethanol)Extraction Time (h)Oil Yield (%)Azadirachtin (B1665905) Yield (mg/kg)
Soxhlet100:0641.0~100
Soxhlet0:100636.7~700
Soxhlet50:50653.51045
Soxhlet60:406~50~950
Soxhlet40:606~48~900

Data adapted from a study on simultaneous extraction of oil and azadirachtin from Neem seeds.

Visualizations

Logical Relationship of Purification Steps

crude Crude Extract (Complex Mixture) cc Column Chromatography crude->cc tlc TLC Analysis cc->tlc Monitoring enriched Enriched Fraction (Semi-pure) cc->enriched tlc->cc Guiding Fraction Pooling hplc Preparative HPLC enriched->hplc pure Pure this compound (>95% Purity) hplc->pure

Caption: Purification strategy for this compound.

References

Meliantriol: A Potent Antifeedant for Research in Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol is a naturally occurring limonoid, a type of tetranortriterpenoid, isolated from the seeds of the neem tree (Azadirachta indica)[1][2]. It is recognized as a potent insect antifeedant, playing a crucial role in the chemical defense mechanisms of its source plant[3]. This property makes this compound a valuable research tool in chemical ecology for studying insect-plant interactions, taste reception, and for the development of novel, biodegradable pest control agents[4][5]. These application notes provide detailed information on the use of this compound in research, including its biological activity, protocols for its extraction and use in bioassays, and an overview of its presumed mechanism of action.

Biological Activity and Data Presentation

This compound's primary mode of action is as a feeding deterrent. It acts on the gustatory systems of insects, causing them to cease feeding even at very low concentrations[3]. While specific quantitative data for this compound is scarce in publicly available literature, the following tables summarize representative antifeedant and growth inhibitory activities of related limonoids and neem seed extracts, which are indicative of the potency of this class of compounds.

Table 1: Antifeedant Activity of Neem Limonoids and Extracts against Lepidopteran Pests

Compound/ExtractInsect SpeciesBioassay MethodConcentrationAntifeedant Index (%)Reference
Neem Leaf Ethyl Acetate ExtractTenebrio molitorNo-Choice Leaf Disc0.5%51.53
Neem Leaf Ethyl Acetate ExtractTenebrio molitorNo-Choice Leaf Disc10%82.05
Neem Seed Kernel ExtractSpodoptera frugiperdaNo-Choice Leaf Disc1%High[6]
Melia dubia Dichloroethane ExtractSpodoptera lituraLeaf Disc Choice32.0 µg/cm² (EC₅₀)50[6]
Melia dubia Methanol (B129727) ExtractSpodoptera lituraLeaf Disc Choice28.5 µg/cm² (EC₅₀)50[6]

Table 2: Growth Regulatory Effects of Neem-Based Products on Various Insect Pests

ProductInsect SpeciesEffectConcentrationResultReference
Neemix 4.5 (4.5% Azadirachtin)Diaprepes abbreviatus (neonate larvae)Larval Weight Reduction45 mg/liter AZA60% weight reduction vs. control[7]
Neemix 4.5 (4.5% Azadirachtin)Diaprepes abbreviatus (3-wk-old larvae)Larval Weight Reduction45 mg/liter AZA30% weight reduction vs. control[7]
Neemix 4.5 (4.5% Azadirachtin)Diaprepes abbreviatus (neonate larvae)Larval Growth Inhibition42.9 mg/liter AZA in diet>97% growth inhibition[7]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Neem Seeds

This protocol describes a general method for the extraction of limonoids, including this compound, from neem seeds, followed by a partial purification step.

Materials:

Procedure:

  • Seed Preparation: Decorticate the neem seeds to obtain the kernels. Grind the kernels into a coarse powder[8].

  • Defatting: Extract the neem kernel powder with hexane using a Soxhlet apparatus for 6-8 hours to remove the bulk of the oil. Discard the hexane extract (or reserve for other purposes). Air-dry the defatted neem cake to remove residual hexane[8].

  • Limonoid Extraction: Extract the defatted neem cake with 95% ethanol or methanol using the Soxhlet apparatus for 8-12 hours. The polar solvent will extract the limonoids, including this compound[3][8].

  • Solvent Evaporation: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator to obtain a crude, gummy residue[8].

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). Partition this aqueous methanol solution against a non-polar solvent like hexane or petroleum ether to remove remaining non-polar impurities. This compound and other limonoids will remain in the aqueous methanol phase. Repeat this step 2-3 times[8].

  • Column Chromatography: Concentrate the aqueous methanol phase to dryness. Dissolve the resulting powder in a minimal amount of a suitable solvent (e.g., dichloromethane-methanol mixture). Apply the concentrated extract to a silica gel column. Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the different limonoids. Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound (requires a this compound standard for comparison)[8].

  • Further Purification: Fractions enriched with this compound can be further purified using High-Performance Liquid Chromatography (HPLC)[9][10][11]. A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the separation of neem limonoids[9][10].

G A Neem Seeds B Grinding A->B C Defatting with Hexane (Soxhlet) B->C D Extraction with Ethanol/Methanol (Soxhlet) C->D J Neem Oil (Discarded) C->J Removes fats E Concentration (Rotary Evaporator) D->E K Crude Limonoid Extract E->K F Liquid-Liquid Partitioning (vs. Hexane) G Column Chromatography (Silica Gel) F->G L Enriched this compound Fractions G->L H HPLC Purification I Isolated this compound H->I K->F L->H G A Insect Starvation F Introduction of a Single Larva A->F B Preparation of this compound Solutions D Treatment of Leaf Discs B->D C Leaf Disc Preparation C->D E Assay Setup in Petri Dishes D->E E->F G Incubation (24h) F->G H Measurement of Consumed Leaf Area G->H I Calculation of Antifeedant Index H->I G cluster_0 Gustatory Receptor Neuron (GRN) cluster_1 Central Nervous System This compound This compound GR Gustatory Receptor(s) (e.g., Gr33a/Gr66a co-receptors) This compound->GR Binding IonChannel Ion Channel Activation GR->IonChannel SecondMessenger Second Messenger Cascade (e.g., G-protein) GR->SecondMessenger Depolarization Membrane Depolarization IonChannel->Depolarization SecondMessenger->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain/ Subesophageal Ganglion ActionPotential->Brain Signal Transmission FeedingInhibition Feeding Inhibition (Behavioral Response) Brain->FeedingInhibition

References

Troubleshooting & Optimization

Meliantriol Isolation and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Meliantriol from Azadirachta indica (Neem).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract

Possible Causes:

  • Suboptimal Extraction Method: The chosen extraction method may not be efficient for this compound. Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to thermal degradation.

  • Inappropriate Solvent Selection: The polarity of the extraction solvent may not be ideal for solubilizing this compound.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the geographical location, time of harvest, and storage conditions of the Neem material.

  • Inadequate Grinding of Plant Material: Insufficient grinding limits the surface area for solvent penetration, leading to incomplete extraction.

Troubleshooting Steps:

  • Optimize Extraction Method:

    • For thermally sensitive compounds like this compound, consider alternative methods to Soxhlet extraction, such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE), which can reduce extraction time and heat exposure.

    • If using Soxhlet, ensure the temperature is controlled and the extraction time is optimized to prevent degradation.

  • Solvent Selection:

  • Material Quality and Preparation:

    • Source high-quality, properly dried, and recently harvested Neem seeds or leaves.

    • Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.

Summary of Extraction Methods for Limonoids:

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.
Soxhlet Extraction Continuous extraction with a cycling solvent.Efficient use of solvent.Prolonged exposure to heat can degrade thermally sensitive compounds like this compound.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction, reduced solvent consumption, lower temperatures.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast extraction, reduced solvent volume.Potential for localized overheating if not controlled properly.
Problem 2: Difficulty in Separating this compound from Other Limonoids

Background:

A significant challenge in this compound purification is its co-extraction with other structurally similar limonoids from Neem, such as nimbin, salannin, and azadirachtin. These compounds often have similar polarities and chromatographic behavior, making their separation difficult.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is commonly used for the separation of limonoids. Experiment with different mesh sizes (e.g., 60-120 or 230-400 mesh) to improve resolution.

    • Mobile Phase: A gradient elution is often more effective than isocratic elution. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

    • Sample Loading: Ensure the crude extract is concentrated and loaded onto the column in a small volume of the initial mobile phase to achieve a narrow starting band.

  • Employ High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC):

    • For higher purity, preparative HPLC or MPLC with a reverse-phase column (e.g., C18) is recommended.

    • A common mobile phase for reverse-phase separation of limonoids is a gradient of methanol and water or acetonitrile (B52724) and water.

Suggested Initial Gradient for Reverse-Phase HPLC:

Time (minutes)% Water% Methanol/Acetonitrile
06040
202080
252080
306040

This is a general guideline and should be optimized based on the specific separation.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for this compound isolation and purification?

A1: The general workflow involves:

  • Preparation of Plant Material: Drying and grinding of Neem seeds or leaves.

  • Extraction: Extraction of the powdered material with a suitable organic solvent.

  • Concentration: Removal of the solvent from the crude extract under reduced pressure.

  • Preliminary Purification: This may involve liquid-liquid partitioning to remove fats and other non-polar impurities.

  • Chromatographic Purification: Separation of this compound from other compounds using column chromatography, MPLC, or preparative HPLC.

  • Final Purification: Crystallization of the isolated this compound to achieve high purity.

Q2: How can I monitor the presence and purity of this compound during the purification process?

A2:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the separation during column chromatography. Use silica gel plates and a suitable solvent system (e.g., hexane:ethyl acetate). This compound and other limonoids can be visualized by spraying with an acidified vanillin (B372448) solution and heating.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a UV detector is used to assess the purity of the fractions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the presence of this compound by its mass-to-charge ratio (m/z).

Q3: What are some potential stability issues with this compound?

A3: While specific stability data for this compound is limited, limonoids, in general, can be sensitive to:

  • Heat: As mentioned, high temperatures during extraction can lead to degradation.

  • pH: Extreme pH conditions (highly acidic or basic) may cause structural changes. It is advisable to work under neutral or mildly acidic conditions.

  • Light: Some natural products are light-sensitive. It is good practice to protect extracts and purified compounds from direct light by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation: Weigh 100 g of finely powdered, dried Neem seeds.

  • Extraction: Place the powder in a large Erlenmeyer flask and add 500 mL of methanol. Seal the flask and keep it on a shaker at room temperature for 48 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue with fresh methanol twice.

  • Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography for Partial Purification
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.

  • Sample Loading: Dissolve 5 g of the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL).

  • Analysis: Monitor the fractions by TLC to identify those containing this compound. Combine the fractions with similar TLC profiles.

  • Concentration: Evaporate the solvent from the combined fractions to obtain a this compound-enriched fraction.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification start Neem Plant Material (Seeds/Leaves) grinding Grinding start->grinding extraction Solvent Extraction (e.g., Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC/MPLC (C18) fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General experimental workflow for this compound isolation and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield cause1 Suboptimal Extraction Method low_yield->cause1 cause2 Inappropriate Solvent low_yield->cause2 cause3 Poor Plant Material Quality low_yield->cause3 cause4 Inadequate Grinding low_yield->cause4 solution1 Use UAE or MAE / Control Temperature cause1->solution1 Address with solution2 Solvent Polarity Screening cause2->solution2 Address with solution3 Source High-Quality Material cause3->solution3 Address with solution4 Ensure Fine, Uniform Powder cause4->solution4 Address with

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Optimizing Meliantriol Yield from Neem Oil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction and purification of Meliantriol from neem oil (Azadirachta indica). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a triterpenoid (B12794562) limonoid found in the seeds, leaves, and other parts of the neem tree. It is one of the key bioactive compounds in neem oil, alongside other limonoids like Azadirachtin (B1665905), Salannin, and Nimbin.[1][2] this compound is of particular interest for its potent insect antifeedant properties.[1] It can deter insects from feeding at very low concentrations, making it a valuable natural compound for the development of biopesticides.[1]

Q2: Which part of the neem tree is the best source for this compound?

A2: While this compound is present in various vegetative parts of the neem tree, neem seed kernels are generally considered the most concentrated source of limonoids, including this compound.[2] Therefore, neem oil extracted from the seed kernels is the primary starting material for isolating this compound.

Q3: What are the general steps for extracting and purifying this compound from neem oil?

A3: The general workflow involves three main stages:

  • Extraction of Crude Neem Oil: This is typically done by mechanical pressing or solvent extraction from neem seed kernels.

  • Initial Purification (Precipitation): The crude oil is treated with a non-polar solvent like hexane (B92381) to precipitate the more polar limonoids, including this compound.[2]

  • Chromatographic Separation: The precipitated limonoid mixture is then subjected to chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate and purify this compound from other structurally similar compounds.[3]

Experimental Protocols

Protocol 1: Extraction of Crude Limonoid Mixture from Neem Oil

This protocol focuses on the initial separation of the limonoid fraction from the bulk oil using solvent precipitation.

Materials:

  • Crude neem oil

  • n-Hexane (analytical grade)

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Methodology:

  • Dissolution: In a beaker, dissolve the crude neem oil in n-hexane. A common starting ratio is 1:5 (oil:hexane, v/v).

  • Precipitation: Stir the mixture vigorously at room temperature for 1-2 hours. The polar limonoids, including this compound, will precipitate out of the non-polar hexane.

  • Separation: Centrifuge the mixture to pellet the precipitated limonoids. Decant the supernatant containing the bulk of the oil and hexane.

  • Washing: Wash the pellet with a fresh portion of n-hexane to remove any remaining oil residues. Centrifuge and decant again. Repeat this step 2-3 times.

  • Drying: Dry the resulting limonoid-rich powder under vacuum or in a desiccator to remove residual hexane. This powder serves as the starting material for chromatographic purification.

Protocol 2: HPLC-Based Purification of this compound

This protocol outlines a general approach for the purification of this compound from the crude limonoid extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried crude limonoid extract

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • HPLC system with a UV detector

  • A suitable reversed-phase column (e.g., C18)[3]

  • Vials for sample injection and fraction collection

Methodology:

  • Sample Preparation: Dissolve a known amount of the crude limonoid extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A common starting point is an isocratic system of methanol:acetonitrile:water (35:15:50, v/v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector set at a wavelength suitable for limonoids (e.g., 215 nm).

  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect the fractions corresponding to the retention time of this compound. The retention times for major limonoids need to be determined using standards if available, or by analyzing the fractions using mass spectrometry.

  • Purity Analysis: Re-inject the collected fractions into the HPLC to assess their purity.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions using a rotary evaporator or nitrogen stream to obtain the purified this compound.

Data Presentation: Optimizing Extraction Parameters

While specific quantitative data for optimizing this compound yield is limited in publicly available literature, the following table summarizes general findings for neem oil and total limonoid extraction which can serve as a starting point for your experiments.

ParameterCondition 1Yield/ObservationCondition 2Yield/ObservationCondition 3Yield/ObservationReference
Solvent Type n-HexaneLower limonoid yieldEthanolHigher limonoid yieldMethanolHigh limonoid yield[4]
Solvent Ratio (Oil:Hexane) 1:3Lower precipitation1:5Good precipitation1:10Increased precipitation[2]
Extraction Time (Soxhlet) 2 hoursLower oil yield4 hoursModerate oil yield6 hoursHigher oil yield[5]
Extraction Temperature 30°CLower oil yield50°CModerate oil yield70°CHigher oil yield[6]
pH of Extraction Medium Acidic (pH 4-5)May improve Azadirachtin yieldNeutral (pH 7)StandardAlkaline (pH > 7)Potential degradation[7][8]

Troubleshooting Guides

Issue 1: Low Yield of Crude Limonoid Precipitate
  • Possible Cause: Incomplete precipitation due to insufficient solvent, inadequate stirring, or high temperature.

  • Troubleshooting Steps:

    • Increase Solvent Ratio: Gradually increase the ratio of n-hexane to neem oil (e.g., from 1:5 to 1:10) to enhance the precipitation of polar limonoids.

    • Optimize Stirring: Ensure vigorous and consistent stirring for at least 1-2 hours to maximize the interaction between the oil and the solvent.

    • Control Temperature: Perform the precipitation at room temperature. Higher temperatures can increase the solubility of limonoids in hexane, leading to lower yields.

Issue 2: Poor Separation of Limonoids in HPLC
  • Possible Cause: Co-elution of structurally similar limonoids due to a non-optimized mobile phase or an inappropriate column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: If peaks are co-eluting, try adjusting the polarity of the mobile phase. For reversed-phase HPLC, increasing the aqueous component will generally increase retention times and may improve separation.

    • Try a Gradient Elution: If an isocratic mobile phase is not providing adequate separation, develop a gradient elution method. Start with a higher percentage of the aqueous solvent and gradually increase the organic solvent concentration.

    • Experiment with Different Solvents: Try different combinations of organic solvents (e.g., methanol/water vs. acetonitrile/water) as they can offer different selectivities for limonoid separation.

    • Consider a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase or a longer column for better resolution.

Issue 3: Degradation of this compound During Extraction/Purification
  • Possible Cause: this compound, like other limonoids, can be sensitive to high temperatures, extreme pH, and prolonged exposure to light.

  • Troubleshooting Steps:

    • Avoid High Temperatures: Use low-temperature extraction methods where possible. During solvent evaporation, use a rotary evaporator at a controlled temperature (e.g., < 40°C).

    • Maintain Neutral pH: Unless the protocol specifies otherwise, maintain a neutral pH during extraction and purification to prevent acid or base-catalyzed degradation.

    • Protect from Light: Store crude extracts and purified fractions in amber vials or protect them from light to prevent photodegradation.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Neem Seed Kernels crude_oil Crude Neem Oil Extraction (Mechanical Pressing/Solvent Extraction) start->crude_oil precipitation Limonoid Precipitation (n-Hexane) crude_oil->precipitation limonoid_powder Crude Limonoid Powder precipitation->limonoid_powder Precipitate waste De-fatted Oil precipitation->waste Supernatant hplc HPLC Purification (Reversed-Phase C18) limonoid_powder->hplc This compound Pure this compound hplc->this compound Isolated Fraction other_limonoids Other Limonoids hplc->other_limonoids Other Fractions

Caption: Workflow for this compound isolation from neem seeds.

Hypothetical Signaling Pathway for this compound's Antifeedant Action

antifeedant_pathway cluster_insect Insect Gustatory System This compound This compound receptor Gustatory Receptor (e.g., GRs on GRNs) This compound->receptor Binds to neuron Gustatory Receptor Neuron (GRN) Activation receptor->neuron Activates signal Signal Transduction (e.g., Ion Channel Opening) neuron->signal Initiates brain Insect Brain (Subesophageal Ganglion) signal->brain Transmits Signal to behavior Feeding Deterrence (Cessation of eating) brain->behavior Induces

Caption: Hypothetical pathway of this compound-induced feeding deterrence.

References

Meliantriol stability and degradation in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability and degradation of Meliantriol in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For short-term storage (days to weeks), a stock solution in DMSO can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C[1]. It is crucial to use anhydrous DMSO to minimize water-related degradation.

Q2: What are the general storage conditions for solid this compound?

A2: Solid this compound should be stored in a dry, dark environment. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage to maintain its stability for over three years[1].

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, like other triterpenoids, it may be susceptible to degradation through oxidation, hydrolysis, and isomerization, particularly when exposed to light, high temperatures, or non-neutral pH conditions.

Q4: How can I assess the stability of this compound in my experimental solvent?

A4: A stability study using a stability-indicating analytical method is the most effective way to assess the stability of this compound in a specific solvent. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended methods for separating and quantifying the intact this compound from its potential degradation products[2][3].

Troubleshooting Guides

Problem 1: I am observing a decrease in the expected activity of my this compound solution over time.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Ensure your this compound solutions are stored at the recommended temperatures (-20°C for long-term) and protected from light[1]. Use amber vials or wrap containers in aluminum foil.

  • Possible Cause 2: Solvent-induced degradation.

    • Solution: The solvent you are using may be contributing to the degradation of this compound. It is advisable to conduct a small-scale stability study to evaluate the compatibility of this compound with your chosen solvent. This involves analyzing the concentration of this compound in the solvent at different time points.

  • Possible Cause 3: Repeated freeze-thaw cycles.

    • Solution: Aliquot your this compound stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles, which can accelerate degradation.

Problem 2: I see extra peaks in my chromatogram (HPLC/LC-MS) when analyzing my this compound sample.

  • Possible Cause 1: Presence of impurities in the initial sample.

    • Solution: Always check the certificate of analysis (CoA) for the purity of your this compound standard. If possible, run a chromatogram of the freshly prepared solution to establish a baseline.

  • Possible Cause 2: Degradation of this compound.

    • Solution: The appearance of new peaks over time is a strong indicator of degradation. To confirm this, you can perform forced degradation studies (e.g., exposure to acid, base, heat, or UV light) to intentionally generate degradation products and see if they match the unknown peaks in your sample.

Data Presentation

Table 1: Illustrative Stability Data for this compound in Different Solvents at 4°C

SolventInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)Concentration after 30 days (µg/mL)% Degradation after 30 days
DMSO10009959802%
Ethanol100095088012%
Methanol100093085015%
Acetonitrile10009809505%

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on experimental conditions.

Table 2: Recommended Parameters for a this compound Stability Study

ParameterRecommendation
Analytical Method Stability-indicating HPLC-UV or LC-MS
Storage Conditions Test at intended storage temperature (e.g., 4°C, 25°C) and under accelerated conditions (e.g., 40°C). Protect from light.
Time Points 0, 7, 14, 30, 60, 90 days (or as per experimental needs)
Parameters to Monitor This compound concentration, appearance of degradation peaks, changes in solution color or clarity.

Experimental Protocols

Protocol 1: General Procedure for a this compound Stability Study

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to achieve a specific concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC or LC-MS method to determine the initial concentration and purity.

  • Sample Storage: Dispense aliquots of the stock solution into appropriate vials (e.g., amber glass vials) and store them under the desired conditions (e.g., 4°C, 25°C, protected from light).

  • Analysis at Subsequent Time Points: At each scheduled time point (e.g., 7, 14, 30 days), retrieve a vial from each storage condition. Allow the solution to reach room temperature before analysis.

  • Data Analysis: Analyze the samples using the same analytical method as for the initial analysis. Compare the concentration of this compound at each time point to the initial concentration to calculate the percentage of degradation. Monitor for the appearance and growth of any new peaks, which may indicate degradation products.

Mandatory Visualization

Stability_Testing_Workflow This compound Stability Testing Workflow prep Prepare this compound Solution in Test Solvent t0 Time 0 Analysis (HPLC/LC-MS) prep->t0 storage Store Aliquots at Different Conditions (e.g., 4°C, 25°C, dark) t0->storage analysis Analyze at Subsequent Time Points storage->analysis e.g., 7, 14, 30 days data Data Analysis: - Calculate % Degradation - Monitor Degradation Products analysis->data conclusion Determine Stability and Establish Shelf-life data->conclusion

Caption: Workflow for assessing this compound stability.

Troubleshooting_Decision_Tree Troubleshooting Decreased this compound Activity start Decreased Activity of this compound Solution q1 Is the solution stored correctly? (-20°C, dark) start->q1 sol1 Correct storage to -20°C and protect from light. q1->sol1 No q2 Is the solvent known to be compatible? q1->q2 Yes a1_yes Yes a1_no No sol2 Perform a stability study in the chosen solvent. q2->sol2 No q3 Have there been multiple freeze-thaw cycles? q2->q3 Yes a2_yes Yes a2_no No sol3 Prepare single-use aliquots. q3->sol3 Yes end_node Consider other factors (e.g., assay interference) q3->end_node No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting this compound activity loss.

References

Technical Support Center: Improving the Shelf-Life of Meliantriol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of stable Meliantriol formulations. The information is presented in a practical question-and-answer format to directly assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound formulations?

A1: this compound, a tirucallane (B1253836) triterpenoid (B12794562), is susceptible to degradation from several factors due to its complex chemical structure. Key factors include:

  • Hydrolysis: The ester and ether linkages in similar triterpenoid structures can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The presence of hydroxyl groups and double bonds in the this compound molecule makes it prone to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation reactions.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • Excipient Incompatibility: Interactions between this compound and certain excipients can lead to the formation of degradation products.

Q2: What are the initial signs of degradation in a this compound formulation?

A2: Degradation can manifest in several ways, including:

  • Physical Changes: Color change, precipitation, or changes in the viscosity of liquid formulations. For solid formulations, caking, discoloration, or changes in dissolution rate may be observed.

  • Chemical Changes: A decrease in the potency of this compound, or the appearance of new peaks in a chromatogram from a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Q3: What are some recommended storage conditions for this compound formulations to enhance shelf-life?

A3: To minimize degradation, this compound formulations should be stored under controlled conditions. General recommendations include:

  • Temperature: Refrigeration (2-8°C) is often recommended for long-term storage of triterpenoid formulations. Room temperature storage may be acceptable for shorter durations, but this should be supported by stability data.

  • Light: Formulations should be protected from light by using amber-colored vials or by storing them in the dark.

  • Atmosphere: For oxygen-sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in a Liquid Formulation
Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. pH Adjustment: Determine the pH of the formulation. Conduct a pH-stability profile study to identify the pH at which this compound has maximum stability. Adjust the formulation pH using appropriate buffers (e.g., citrate, phosphate). 2. Forced Degradation Study: Perform forced degradation under acidic and basic conditions to confirm susceptibility to hydrolysis.
Oxidative Degradation 1. Addition of Antioxidants: Incorporate antioxidants into the formulation. Common choices for lipid-based formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835). For aqueous-based systems, ascorbic acid or sodium metabisulfite (B1197395) may be suitable. 2. Inert Atmosphere: Purge the formulation and headspace of the container with an inert gas like nitrogen or argon before sealing. 3. Chelating Agents: If metal-ion catalyzed oxidation is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).
Excipient Incompatibility 1. Review Excipients: Evaluate the potential for interaction between this compound and each excipient. For example, some polyethylene (B3416737) glycols (PEGs) can contain peroxide impurities that may promote oxidation. 2. Simplify Formulation: Prepare a simpler formulation with fewer excipients to identify the problematic component.
Issue 2: Physical Instability (e.g., precipitation, phase separation) in a Liposomal or Nano-emulsion Formulation
Possible Cause Troubleshooting Steps
Poor Drug Encapsulation/Loading 1. Optimize Formulation: Adjust the lipid-to-drug ratio. Experiment with different types of lipids (e.g., phospholipids (B1166683) with varying chain lengths and saturation). 2. Process Optimization: Modify the preparation method (e.g., sonication time, extrusion pressure, homogenization speed) to improve encapsulation efficiency.
Liposome Aggregation/Flocculation 1. Surface Charge Modification: Incorporate charged lipids (e.g., phosphatidylglycerol) to increase electrostatic repulsion between particles. 2. Steric Stabilization: Include PEGylated lipids in the formulation to create a protective hydrophilic layer around the liposomes.
Lipid Peroxidation 1. Incorporate Antioxidants: Add lipid-soluble antioxidants like alpha-tocopherol to the lipid bilayer. 2. Protect from Light and Oxygen: Store the formulation in light-protective containers and under an inert atmosphere.

Data Presentation

The following tables summarize hypothetical quantitative data from stability studies on this compound formulations.

Table 1: Effect of pH on the Stability of an Aqueous this compound Formulation at 40°C

pHThis compound Remaining (%) after 30 days
3.065.2
5.085.7
7.092.1
9.078.4

Table 2: Effect of Antioxidants on the Stability of a this compound Lipid-Based Formulation at 40°C and Exposed to Air

FormulationThis compound Remaining (%) after 30 days
Control (No Antioxidant)70.5
+ 0.01% BHT91.3
+ 0.01% Alpha-tocopherol88.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Repeat the experiment with 1 N HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH and neutralize with 0.1 N HCl.

    • Repeat with 1 N NaOH if necessary.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw and analyze samples at specified intervals.

    • Repeat with 30% H₂O₂ if needed.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve samples taken at different times in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber.

    • Analyze samples at various time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials and Equipment:

  • HPLC system with a photodiode array (PDA) detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Forced degradation samples of this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 column.

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

  • Method Optimization:

    • Inject the this compound reference standard and the mixed forced degradation samples.

    • Optimize the mobile phase composition (gradient slope, organic modifier) to achieve good separation between the this compound peak and any degradation product peaks.

    • Adjust the flow rate (typically 1.0 mL/min) and column temperature to improve peak shape and resolution.

    • Use the PDA detector to check for peak purity of the this compound peak in the presence of its degradants. The peak should be spectrally pure.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

G cluster_formulation Formulation Development cluster_troubleshooting Troubleshooting Formulation Initial this compound Formulation Stability_Testing Accelerated Stability Testing (e.g., 40°C/75% RH) Formulation->Stability_Testing Analysis HPLC Analysis for Potency and Impurities Stability_Testing->Analysis Evaluation Evaluate Stability Data Analysis->Evaluation Degradation_Observed Significant Degradation Observed? Evaluation->Degradation_Observed Identify_Pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) Degradation_Observed->Identify_Pathway Yes Final_Formulation Stable this compound Formulation Degradation_Observed->Final_Formulation No Reformulate Reformulate (e.g., Adjust pH, Add Antioxidant) Identify_Pathway->Reformulate Reformulate->Formulation caption Figure 1: Workflow for Developing a Stable this compound Formulation. G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway This compound This compound Hydrolysis_Product_A Hydrolysis Product A This compound->Hydrolysis_Product_A Acid/Base Oxidation_Product_C Oxidation Product C This compound->Oxidation_Product_C O₂, Light, Metal Ions Hydrolysis_Product_B Hydrolysis Product B Hydrolysis_Product_A->Hydrolysis_Product_B Oxidation_Product_D Oxidation Product D Oxidation_Product_C->Oxidation_Product_D caption Figure 2: Potential Degradation Pathways of this compound.

troubleshooting Meliantriol antifeedant assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during Meliantriol antifeedant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an antifeedant?

A1: this compound is a triterpenoid (B12794562) limonoid compound naturally found in the neem tree (Azadirachta indica). It is recognized for its potent insect antifeedant properties, meaning it can deter insects from feeding.[1] This makes it a compound of interest for developing natural insecticides. Its mechanism, like other limonoids, is thought to involve the disruption of insect sensory perception and hormonal systems that regulate feeding and growth.[1]

Q2: My antifeedant assay results with this compound are highly variable between replicates. What are the common causes?

A2: Variability in antifeedant assays can stem from several factors:

  • Biological Variation: Insects, even from the same batch, can exhibit natural differences in feeding behavior. To minimize this, use larvae of the same instar, age, and size, and ensure they are reared under consistent environmental conditions. A pre-assay starvation period (e.g., 2-4 hours) can help standardize feeding motivation.

  • Inconsistent Compound Application: Uneven coating of the this compound solution on the leaf discs can lead to significant differences in consumption. Ensure a uniform application and allow the solvent to fully evaporate before introducing the insects.

  • Environmental Fluctuations: Changes in temperature, humidity, and light conditions during the assay can affect insect metabolism and feeding rates. Conduct your experiments in a controlled environment.

  • Compound Stability: this compound, like many natural products, can be sensitive to light and temperature. Prepare fresh solutions for each experiment and store stock solutions appropriately (e.g., in the dark at 4°C for short-term storage).

Q3: I am observing low or no antifeedant activity with this compound. What should I check?

A3: If you are not observing the expected antifeedant effect, consider the following:

  • Compound Concentration: The concentration of this compound may be too low to elicit a response. It is advisable to test a range of concentrations to determine the effective dose.

  • Solvent Effects: The solvent used to dissolve this compound may have repellent or attractant properties, or it could affect the compound's bioavailability. Always run a solvent-only control to account for any effects of the solvent itself. Common solvents include acetone (B3395972) and ethanol.

  • Compound Degradation: As mentioned, ensure your this compound stock has not degraded. Use fresh preparations for your assays.

  • Insect Species: The sensitivity to this compound can vary significantly between different insect species. Ensure the chosen insect model is appropriate for this type of compound.

Q4: How do I choose between a "choice" and "no-choice" antifeedant assay?

A4: The choice between these two common assay types depends on your research question:

  • No-Choice Assay: In this setup, the insect is presented with a single food source treated with the test compound. This method is effective for determining the absolute deterrence of a compound.

  • Choice Assay: In this design, the insect is presented with both a treated and an untreated food source. This assay is useful for evaluating the relative preference or repellency of a compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in this compound antifeedant assays.

Symptom Possible Cause Suggested Solution
High variability in feeding between control replicates Inconsistent insect health or developmental stage.Use insects of the same instar and size. Ensure they are healthy and have been reared under standardized conditions.
Uneven leaf disc size or quality.Use a cork borer to create uniform leaf discs from healthy, undamaged leaves.
Fluctuations in environmental conditions.Maintain constant temperature, humidity, and light throughout the assay.
High variability in feeding in this compound-treated replicates Uneven application of the test compound.Ensure the entire surface of the leaf disc is evenly coated. Allow the solvent to evaporate completely.
This compound precipitation on the leaf disc.Observe the leaf disc after solvent evaporation to ensure the compound has not precipitated. If so, consider a different solvent or the addition of a co-solvent.
No significant difference between control and treated groups This compound concentration is too low.Test a wider range of concentrations, including higher doses.
The insect species is not sensitive to this compound.Review literature to confirm the suitability of the insect model or test a different species.
This compound has degraded.Prepare fresh solutions from a properly stored stock.
Unexpectedly high mortality in all groups (including control) Solvent toxicity.Ensure the solvent has fully evaporated before introducing the insects. Run a solvent-only control to confirm it is not causing mortality.
Unhealthy insect batch.Inspect the insects for signs of disease or stress before starting the assay.

Quantitative Data Summary

While specific EC50 (Effective Concentration for 50% feeding deterrence) or LC50 (Lethal Concentration for 50% mortality) values for this compound are not widely reported in publicly available literature, the following table provides example data for other limonoids and neem-based extracts to illustrate the range of activities that can be expected.

Compound/ExtractTest OrganismAssay TypeParameterValueReference
Neem Seed Oil ExtractSpodoptera frugiperdaLarval MortalityLC50 (12h)0.68%[2]
Methanolic Neem Leaf ExtractSpodoptera frugiperdaLarval MortalityLC50 (12h)1.64%[2]
Melia dubia Dichloroethane ExtractSpodoptera lituraLeaf Disc ChoiceEC5032.0 µg/cm²[3]
Melia dubia Methanol ExtractSpodoptera lituraLeaf Disc ChoiceEC5028.5 µg/cm²[3]
Isonordrimenone (Drimane Sesquiterpenoid)Spodoptera frugiperdaAntifeedantEC5025.63 nmol/cm²[2]

Experimental Protocols

Leaf Disc No-Choice Antifeedant Bioassay

This protocol is a standard method for evaluating the antifeedant properties of this compound.

Materials:

  • This compound

  • Solvent (e.g., acetone or ethanol)

  • Fresh, untreated leaves from a suitable host plant (e.g., castor bean for Spodoptera litura)

  • Test insects (e.g., 3rd or 4th instar larvae of Spodoptera litura)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer

  • Micropipettes

  • Controlled environment chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations.

    • Prepare a solvent-only control.

  • Preparation of Leaf Discs:

    • Using a cork borer, cut uniform discs from fresh, healthy leaves.

    • Apply a known volume (e.g., 50 µL) of each this compound dilution or the solvent control evenly onto the surface of a leaf disc.

    • Allow the solvent to evaporate completely in a fume hood.

  • Assay Setup:

    • Place a moist filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated or control leaf disc in the center of each Petri dish.

    • Select healthy, active larvae of a uniform size. It is recommended to starve them for 2-4 hours before the assay.

    • Introduce one larva into each Petri dish.

    • Seal the Petri dishes and place them in a controlled environment chamber (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).

  • Data Collection and Analysis:

    • After a set period (e.g., 24 hours), remove the leaf discs.

    • Measure the area of the leaf disc consumed in both the control (C) and treated (T) replicates. This can be done using a leaf area meter or image analysis software.

    • Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the following formula:

      • AFI (%) = [ (C - T) / (C + T) ] * 100

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

    • If a dose-response relationship is observed, the EC50 value can be calculated using probit analysis.

Visualizations

Troubleshooting_Workflow start High Assay Variability or Low Activity check_insects Review Insect Homogeneity (Instar, Age, Size, Health) start->check_insects insect_ok Insects Homogeneous? check_insects->insect_ok check_application Verify Compound Application (Uniform Coating, Solvent Evaporation) check_environment Assess Environmental Controls (Temp, Humidity, Light) check_compound Evaluate Compound Integrity (Concentration, Degradation, Solubility) compound_ok Compound Viable? check_compound->compound_ok application_ok Application Uniform? insect_ok->application_ok Yes standardize_insects Action: Standardize Insect Batch and Pre-Assay Conditions insect_ok->standardize_insects No env_ok Environment Stable? application_ok->env_ok Yes improve_application Action: Refine Coating Technique and Check Solvent application_ok->improve_application No env_ok->check_compound Yes stabilize_env Action: Calibrate and Monitor Environmental Chamber env_ok->stabilize_env No prepare_new_compound Action: Prepare Fresh Solutions, Test Concentration Range compound_ok->prepare_new_compound No end_node Re-run Assay and Analyze compound_ok->end_node Yes standardize_insects->end_node improve_application->end_node stabilize_env->end_node prepare_new_compound->end_node

Caption: Troubleshooting workflow for this compound antifeedant assay variability.

Antifeedant_Assay_Workflow prep_solutions 1. Prepare this compound and Control Solutions prep_discs 2. Cut Uniform Leaf Discs prep_solutions->prep_discs apply_solutions 3. Apply Solutions to Discs and Evaporate Solvent prep_discs->apply_solutions setup_assay 4. Place Discs in Petri Dishes with Moist Filter Paper apply_solutions->setup_assay introduce_insects 5. Introduce Pre-Starved Larvae setup_assay->introduce_insects incubate 6. Incubate in Controlled Environment (e.g., 24h) introduce_insects->incubate measure_consumption 7. Measure Consumed Leaf Area incubate->measure_consumption analyze_data 8. Calculate Antifeedant Index and Perform Statistics measure_consumption->analyze_data

Caption: Experimental workflow for a leaf disc no-choice antifeedant bioassay.

Limonoid_Signaling_Pathway This compound This compound (Limonoid) gustatory_receptor Gustatory Receptor Neurons (GRNs) in Sensilla This compound->gustatory_receptor Binds to receptors hormone_disruption Hormone System Disruption (e.g., Ecdysone Antagonism) This compound->hormone_disruption Post-ingestive effect cns Central Nervous System (CNS) gustatory_receptor->cns Sends deterrent signals feeding_inhibition Feeding Inhibition (Antifeedant Effect) cns->feeding_inhibition growth_effects Adverse Growth and Developmental Effects hormone_disruption->growth_effects

Caption: Proposed mechanism of action for limonoid antifeedants like this compound.

References

Technical Support Center: Overcoming Meliantriol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Meliantriol, a bioactive triterpenoid.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low aqueous solubility a challenge?

This compound is a bioactive triterpenoid, specifically a limonoid, identified in plants like Azadirachta indica (Neem).[1][2] Its chemical formula is C30H50O5 with a molecular weight of approximately 490.72 g/mol .[3][4] Like many triterpenoids, this compound is a lipophilic molecule, leading to poor solubility in water.[5][6] This low aqueous solubility is a significant hurdle in drug development as it can lead to poor absorption, low bioavailability, and difficulties in formulating dosage forms for both in vitro and in vivo studies.[7][8][9]

Q2: What are the recommended initial steps for dissolving this compound for laboratory use?

For initial lab-based experiments, the most straightforward approach is to first dissolve this compound in an organic solvent to create a concentrated stock solution. A commonly used solvent for this purpose is Dimethyl Sulfoxide (DMSO).[4] This stock solution can then be diluted into your aqueous experimental medium. However, it is critical to ensure the final concentration of the organic solvent is low enough to not affect the experimental results (typically <0.1% - 0.5%).

Q3: Besides DMSO, what other organic solvents can be used for this compound?

Triterpenoids generally show good solubility in organic solvents such as methanol, ethanol (B145695), chloroform, and ethyl acetate.[5][6] The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your assay and potential toxicity to cells or organisms. For many biological applications, ethanol is a preferred alternative to DMSO due to its lower toxicity profile.

Q4: What are the primary strategies for systematically enhancing the aqueous solubility of this compound?

Several techniques can be employed to improve the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the drug. Key techniques include particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution and creating solid dispersions where the drug is dispersed in a hydrophilic carrier.[10][11][12][13]

  • Use of Excipients: This is a very common approach involving the addition of other substances to the formulation.

    • Co-solvents: Using a mixture of water and one or more water-miscible solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG)) can significantly increase solubility.[11]

    • Surfactants: Surfactants form micelles that can encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.[8][14] Examples include Tween 80 and sodium lauryl sulfate.[14]

    • Complexation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and increasing its solubility.[10][15]

  • Chemical Modifications: This involves altering the this compound molecule itself, for example, by creating a more soluble salt or a prodrug.[7][8] This is a more advanced approach typically used in later-stage drug development.

Q5: How do I select the most appropriate solubilization technique for my experiment?

The choice of method depends on several factors: the required concentration of this compound, the experimental system (in vitro vs. in vivo), the route of administration for in vivo studies, and regulatory acceptance. The diagram below provides a decision-making workflow to guide your selection process.

G Decision Workflow for this compound Solubilization start Start: Low this compound Aqueous Solubility exp_type What is the experimental system? start->exp_type invitro In Vitro (Cell Culture) exp_type->invitro In Vitro invivo In Vivo (Animal Model) exp_type->invivo In Vivo cosolvent Use Co-solvent (e.g., DMSO, Ethanol) Keep final conc. <0.5% invitro->cosolvent route Route of Administration? invivo->route check_precip Does it precipitate in media? cosolvent->check_precip no_precip Proceed with Experiment check_precip->no_precip No yes_precip Solubility still too low check_precip->yes_precip Yes advanced_methods Explore Advanced Formulations: - Cyclodextrin (B1172386) Complexation - Solid Dispersion - Lipid-based Systems yes_precip->advanced_methods oral Oral route->oral Oral iv Parenteral (IV) route->iv Parenteral oral_form Formulate as: - Solid Dispersion - Nanosuspension - Self-Emulsifying System (SEDDS) oral->oral_form iv_form Formulate as: - Co-solvent System (e.g., PEG, DMA, Tween) - Cyclodextrin Complex - Sterile Nanosuspension iv->iv_form end Proceed with Formulation & In Vivo Studies oral_form->end iv_form->end

Caption: Decision workflow for selecting a this compound solubilization strategy.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation in Aqueous Media The aqueous buffer exceeds the solubility limit of this compound when diluted from the organic stock solution. This is known as "fall-out".1. Decrease the Stock Concentration: Prepare a more dilute stock solution so that the final concentration in the media is lower. 2. Optimize Dilution: Add the stock solution to the aqueous media dropwise while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations. 3. Use a Carrier: Incorporate a solubilizing excipient like cyclodextrin or a non-ionic surfactant (e.g., Tween 80) into your aqueous medium before adding the this compound stock.[8][15]
Low Solubility with Co-solvents The polarity of the co-solvent system is still not optimal for this compound. The ratio of co-solvent to water may be too low.1. Screen Different Co-solvents: Test various pharmaceutically acceptable co-solvents such as polyethylene glycol (PEG 300/400), propylene glycol, or glycerin. 2. Optimize Co-solvent Ratios: Systematically vary the percentage of the co-solvent in the final solution to find the optimal ratio that maximizes solubility without introducing toxicity. 3. Use a Ternary System: Combine multiple excipients. A patent for solubilizing triterpenes suggests a system of an organic solvent (like DMA), a co-solvent (PEG), and a surfactant (Tween).[16]
In Vitro Cell Toxicity The concentration of the organic solvent (e.g., DMSO) or the solubilizing excipient (e.g., surfactant) is too high, causing cellular stress or death.1. Reduce Solvent Concentration: Ensure the final concentration of your organic solvent is well below the known toxic limit for your cell line (typically <0.5% for DMSO). Run a vehicle control to confirm. 2. Switch Solvents: Consider using ethanol, which is often less toxic to cells than DMSO. 3. Use Less Toxic Excipients: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally considered to have low toxicity and are an excellent alternative to surfactants for cell-based assays.[15]
Need for Sterile Aqueous Formulation An aqueous formulation is required for parenteral (in vivo) administration, but the chosen method (e.g., solid dispersion) is not sterile or contains non-injectable components.1. Develop a Sterile Co-solvent System: Formulate this compound in a mixture of sterile, water-for-injection (WFI) compatible solvents like PEG 300, ethanol, and polysorbate 80 (Tween 80).[16] 2. Sterile Filtration: After solubilization in a suitable vehicle, the final formulation must be passed through a 0.22 µm sterile filter to remove any microbial contamination. This requires that the formulation vehicle does not clog the filter. 3. Lyophilize a Complex: Prepare a this compound-cyclodextrin inclusion complex, lyophilize it to a sterile powder, and reconstitute with sterile WFI just before injection.

Data Presentation: Solubility Enhancement Techniques

The following table summarizes common techniques applicable to enhancing this compound's aqueous solubility.

TechniquePrincipleAdvantagesPotential Disadvantages
Co-solvency Reduces the polarity of the aqueous solvent by adding a water-miscible organic solvent, increasing the solubility of lipophilic compounds.[11]Simple to prepare, suitable for early-stage research.Potential for drug precipitation upon dilution; solvent toxicity.
Surfactant Solubilization Surfactants form micelles above their critical micelle concentration (CMC), entrapping the drug in the hydrophobic core.[8]High solubilization capacity.Potential for toxicity, especially with ionic surfactants; can interfere with some biological assays.
Cyclodextrin Complexation Forms a host-guest inclusion complex where the hydrophobic drug resides in the cyclodextrin's lipophilic cavity.[10][15]Increases solubility and stability; low toxicity; can be lyophilized.[15]Limited by the stoichiometry of the complex; can be expensive.
Solid Dispersion The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, enhancing the dissolution rate and apparent solubility.[7][13]Significantly enhances dissolution; suitable for oral dosage forms.Can be physically unstable (recrystallization); requires specialized equipment (e.g., spray dryer).
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles, which increases the rate of dissolution according to the Noyes-Whitney equation.[12]Enhances dissolution rate; applicable to many compounds.Does not increase equilibrium solubility; can be energy-intensive.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System

This protocol describes a simple method for preparing a this compound solution for in vitro screening.

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Polysorbate 80 (Tween 80), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh 5 mg of this compound into a sterile microcentrifuge tube.

    • Add 200 µL of DMSO to dissolve the powder completely. Vortex briefly if necessary.

    • To this solution, add 400 µL of PEG 400. Vortex until the solution is clear and homogenous.

    • Add 400 µL of Tween 80. Vortex thoroughly.

    • This creates a 5 mg/mL stock solution in a 20:40:40 (v/v/v) vehicle of DMSO:PEG 400:Tween 80. This stock can be further diluted into an aqueous buffer for experiments. Note: Always check for precipitation upon final dilution.

Protocol 2: Formulation of this compound using Solid Dispersion (Solvent Evaporation Method)

This protocol creates a solid dispersion to enhance the dissolution of this compound, suitable for oral formulation development.[10]

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary Evaporator, Mortar and Pestle.

  • Procedure:

    • Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).

    • Dissolve both components in a minimal amount of ethanol (e.g., 20 mL) in a round-bottom flask. Ensure a clear solution is formed.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid material from the flask. Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

    • The resulting powder can be used for dissolution studies or formulated into capsules.

G Workflow for Solid Dispersion via Solvent Evaporation cluster_0 Preparation cluster_1 Processing cluster_2 Final Product step1 1. Weigh this compound & Polymer (PVP K30) step2 2. Dissolve in Organic Solvent (Ethanol) step1->step2 step3 3. Solvent Evaporation (Rotary Evaporator) step2->step3 step4 4. Vacuum Drying (Remove Residual Solvent) step3->step4 step5 5. Scrape & Pulverize (Mortar & Pestle) step4->step5 step6 6. Amorphous Solid Dispersion Powder step5->step6

Caption: Experimental workflow for the solvent evaporation method.

References

Meliantriol Degradation Product Identification: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying degradation products of Meliantriol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a tetranortriterpenoid, a type of bioactive compound found in plants of the Meliaceae family, such as Melia azedarach and Azadirachta indica (Neem). Its chemical formula is C₃₀H₅₀O₅.[1] The structure of this compound contains several reactive functional groups that are susceptible to degradation, including multiple hydroxyl (-OH) groups, a carbon-carbon double bond, and a tetrahydrofuran (B95107) (ether) ring. These features are the primary sites for degradation reactions.

Q2: What are the likely degradation pathways for this compound under stress conditions?

While specific degradation products of this compound are not extensively documented in the literature, its degradation pathways can be predicted based on the reactivity of its functional groups, which is common to other triterpenoids. The most probable degradation pathways include:

  • Hydrolysis: The ether linkage in the tetrahydrofuran ring may be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The secondary hydroxyl groups can be oxidized to ketones, and the double bond can be cleaved or epoxidized under oxidative stress (e.g., exposure to hydrogen peroxide).

  • Dehydration: Under acidic or thermal stress, the hydroxyl groups can be eliminated, leading to the formation of additional double bonds.

  • Isomerization: The stereochemistry of the molecule may change under certain pH and temperature conditions, leading to the formation of isomers.

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification of this compound degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for separating this compound from its degradation products and for obtaining initial structural information based on mass-to-charge ratio (m/z) and fragmentation patterns.[2][3][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are crucial for the definitive structural elucidation of isolated degradation products.[8][9][10][11][12]

Troubleshooting Guides

Problem: No degradation is observed after performing forced degradation studies.

  • Possible Cause: The stress conditions were not harsh enough.

  • Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time. It is recommended to aim for 5-20% degradation of the parent compound to ensure the formation of primary degradation products without excessive secondary degradation.[13]

Problem: The chromatogram from my LC-MS analysis is too complex, with many overlapping peaks.

  • Possible Cause: The chromatographic method is not optimized for separating the degradation products.

  • Solution: Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl column), or modify the pH of the mobile phase to improve peak resolution. Developing a stability-indicating analytical method (SIAM) is crucial for resolving the active pharmaceutical ingredient from its degradation products and impurities.[14][15][16]

Problem: I have detected several degradation products with LC-MS, but I am unable to identify their structures.

  • Possible Cause: Insufficient data for structural elucidation from MS alone.

  • Solution:

    • Analyze Fragmentation Patterns: Carefully examine the MS/MS fragmentation of the parent this compound and its degradation products. Triterpenoids often exhibit characteristic fragmentation, such as retro-Diels-Alder cleavage and neutral losses of water or other small molecules, which can provide clues about the location of structural modifications.[2][17][18][19][20]

    • Isolate Degradation Products: Use preparative or semi-preparative HPLC to isolate the unknown degradation products.

    • Perform NMR Spectroscopy: Acquire 1D and 2D NMR spectra of the isolated compounds for unambiguous structure determination.[8][10][11][12]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation.[13][21][22][23]

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Control Sample: Keep the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for LC-MS analysis.

  • Analyze the samples by a validated stability-indicating LC-MS method.

Protocol 2: Identification of Degradation Products using LC-MS/MS

This protocol describes a general workflow for the analysis of stressed this compound samples.

1. LC-MS System:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system for accurate mass measurements.

2. Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-1000

  • Data Acquisition: Perform full MS scan followed by data-dependent MS/MS on the most abundant ions.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

  • Determine the accurate mass of the degradation products and propose possible elemental compositions.

  • Analyze the MS/MS fragmentation patterns to deduce structural information.

Data Presentation

The following tables present a hypothetical summary of quantitative data that could be obtained from a forced degradation study of this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress Condition% this compound RemainingNumber of Degradation Products Detected
Control99.80
0.1 M HCl, 60°C, 24h85.23
0.1 M NaOH, 60°C, 24h90.52
3% H₂O₂, RT, 24h78.94
80°C, 48h92.12
UV light (254 nm), 24h95.31

Table 2: Hypothetical Degradation Products Detected by LC-MS

Degradation ProductRetention Time (min)[M+H]⁺ (m/z)Proposed Modification
DP112.5471.34Dehydration (-H₂O)
DP214.8487.33Oxidation (-2H)
DP316.2505.34Oxidation (+O)
DP418.9507.36Hydrolysis (+H₂O)

Visualizations

degradation_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output This compound This compound Solution acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation thermal Thermal Stress This compound->thermal photo Photolytic Stress This compound->photo lcms LC-MS/MS Analysis (Detection & Fragmentation) acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms isolate Isolation of Unknowns (Preparative HPLC) lcms->isolate nmr Structure Elucidation (1D/2D NMR) isolate->nmr pathways Degradation Pathways nmr->pathways products Identified Degradation Products nmr->products

Caption: Workflow for this compound degradation product identification.

analytical_logic start Stressed Sample lcms LC-MS Analysis start->lcms peak_detection New Peak(s) Detected? lcms->peak_detection no_change No Significant Degradation peak_detection->no_change No msms Acquire MS/MS (Fragmentation Data) peak_detection->msms Yes structure_hypo Propose Structure (based on mass & fragments) msms->structure_hypo isolate Isolate Compound (Prep-HPLC) structure_hypo->isolate nmr NMR Analysis (¹H, ¹³C, 2D) isolate->nmr elucidate Confirm Structure nmr->elucidate

References

Technical Support Center: Enhancing the Photostability of Meliantriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the photostability of Meliantriol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a triterpenoid (B12794562) found in plants like Azadirachta indica (Neem).[1][2] Like many natural compounds, this compound can be susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] This photodegradation can lead to a loss of biological activity and the formation of potentially undesirable byproducts, compromising its therapeutic efficacy and shelf-life.[3]

Q2: What are the common signs of this compound photodegradation?

Researchers may observe several indicators of photodegradation, including:

  • Discoloration or bleaching of the sample.[4]

  • Changes in absorbance spectra when analyzed by UV-Vis spectrophotometry.

  • Appearance of new peaks or disappearance of the this compound peak in chromatograms (e.g., HPLC, LC-MS).

  • A decrease in the biological activity of the compound.

  • Changes in physical properties such as precipitation or a cloudy appearance in solution.[4]

Q3: What are the primary strategies to enhance the photostability of this compound?

The main approaches to improve the photostability of natural compounds like this compound include:

  • Encapsulation: Incorporating this compound into protective carrier systems like liposomes, nanoparticles, or microemulsions.[5][6][7]

  • Use of Antioxidants: Adding antioxidant compounds to the formulation to quench free radicals generated during photodegradation.[8][9]

  • Chemical Modification: Structurally modifying the this compound molecule to improve its intrinsic stability, for example, through acetylation.[10]

  • Controlled Storage Conditions: Protecting the compound from light by using amber-colored vials or storing it in the dark.[3]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution during experiments.
Potential Cause Troubleshooting Step Expected Outcome
Solvent Effects The polarity of the solvent can influence the rate of photodegradation.[4] Test the stability of this compound in a range of solvents with varying dielectric constants.Identification of a solvent system that minimizes degradation.
Presence of Oxygen Oxygen can participate in photochemical reactions, leading to oxidative degradation.[4] Degas solvents before use and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).Reduced rate of degradation due to the exclusion of oxygen.
Exposure to Light Direct exposure to ambient or UV light is a primary driver of degradation.[3]Wrap experimental containers in aluminum foil or use amber-colored glassware. Minimize exposure time to light sources.
Issue 2: Low encapsulation efficiency of this compound in nanoparticles.
Potential Cause Troubleshooting Step Expected Outcome
Poor Miscibility This compound's solubility in the chosen organic phase may be insufficient for efficient loading.Optimize the solvent system for the organic phase to improve this compound's solubility.
Incorrect Polymer/Lipid Concentration The ratio of this compound to the encapsulating material is critical.Vary the concentration of the polymer or lipid used for nanoparticle formation to find the optimal ratio.
Inappropriate Encapsulation Method The chosen encapsulation technique may not be suitable for this compound.Explore alternative methods such as nanoprecipitation, emulsification-solvent evaporation, or ionic gelation.[5]
Issue 3: Antioxidant fails to stabilize this compound.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Antioxidant Type The chosen antioxidant may not have the appropriate mechanism of action (e.g., primary vs. secondary antioxidant).[8]Test a panel of antioxidants with different mechanisms, such as free radical scavengers (e.g., BHT, Vitamin E) and singlet oxygen quenchers (e.g., beta-carotene).[8]
Insufficient Antioxidant Concentration The concentration of the antioxidant may be too low to provide adequate protection.Perform a dose-response study by varying the concentration of the antioxidant.
Antioxidant Degradation The antioxidant itself may be photolabile.Evaluate the photostability of the antioxidant under the experimental conditions. Consider using a combination of antioxidants for a synergistic and more stable effect.[11]

Experimental Protocols

Protocol 1: General Photostability Testing of this compound

This protocol outlines a general method for assessing the photostability of this compound in solution, adapted from ICH guidelines.[4][12]

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into clear and amber-colored glass vials. A control sample should be wrapped in aluminum foil to protect it from light completely.

  • Light Exposure: Place the vials in a photostability chamber equipped with a light source that mimics the UV and visible light spectrum of sunlight (as per ICH Q1B guidelines). A control set of vials should be kept in the dark at the same temperature.

  • Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.[12]

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition. Calculate the degradation rate constant and half-life.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for encapsulating hydrophobic compounds like this compound into liposomes.[6]

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove non-encapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization: Determine the encapsulation efficiency, particle size, and zeta potential of the prepared liposomes.

Data Presentation

Table 1: Hypothetical Photodegradation of this compound under Different Conditions

ConditionTime (hours)This compound Remaining (%)
Control (Dark) 0100
2499.5
Clear Vial (Light) 0100
465.2
842.1
2415.8
Amber Vial (Light) 0100
492.3
885.7
2470.4

Table 2: Comparison of Different Photoprotective Formulations for this compound (Hypothetical Data)

FormulationEncapsulation Efficiency (%)This compound Degradation after 8h UV Exposure (%)
This compound in Solution N/A57.9
This compound + Vitamin E N/A35.2
This compound Liposomes 85.321.5
This compound Nanoparticles 92.112.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_sol Prepare this compound Solution prep_form Prepare Formulations (e.g., with antioxidants, encapsulated) prep_sol->prep_form expose_light Expose to Light Source (Photostability Chamber) prep_form->expose_light dark_control Store in Dark (Control) prep_form->dark_control sampling Sample at Time Intervals expose_light->sampling dark_control->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Workflow for Photostability Testing of this compound Formulations.

degradation_pathway cluster_initial Initial Photochemical Reactions cluster_degradation Degradation Products This compound This compound (Parent Compound) ExcitedState Excited State this compound* This compound->ExcitedState UV/Vis Light RadicalCation This compound Radical Cation ExcitedState->RadicalCation Electron Transfer Isomerization Isomerization Products ExcitedState->Isomerization Oxidation Oxidation Products (e.g., hydroxylated derivatives) RadicalCation->Oxidation + O2, H2O Cleavage Ring Cleavage Products RadicalCation->Cleavage

Caption: Hypothetical Photodegradation Pathway of this compound.

References

Technical Support Center: Protocol Refinement for Meliantriol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Meliantriol extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural source is it primarily extracted?

A1: this compound is a limonoid, a type of triterpenoid (B12794562) compound.[1] It is primarily extracted from various parts of the Neem tree (Azadirachta indica), including the leaves, seeds, bark, and fruits.[2][3]

Q2: Which extraction methods are commonly used for obtaining this compound?

A2: Several methods can be employed for the extraction of this compound and other limonoids from Neem. These include traditional methods like Soxhlet extraction and maceration, as well as more modern techniques such as microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction.[1][2][4]

Q3: What analytical techniques are used to identify and quantify this compound in an extract?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective method for the identification and analysis of this compound in extracts.[5] High-Performance Liquid Chromatography (HPLC) can also be used for the quantitative analysis of components in Neem extracts.[6]

Q4: What are the known biological activities of this compound?

A4: this compound is one of the active compounds in Neem and is known for its insecticidal properties, acting as a feeding inhibitor for insects.[2] Limonoids from Neem, in general, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects.[3]

Q5: How should crude Neem extracts containing this compound be stored to ensure stability?

A5: To ensure the stability of bioactive compounds like this compound, extracts should be protected from light and heat. For long-term storage, it is advisable to keep the extracts in a cool, dark place, and for aqueous extracts, storage at low temperatures (e.g., in a refrigerator) can help maintain efficacy.[7] The stability of azadirachtin, a related limonoid, is known to be affected by polar solvents and temperature, suggesting similar precautions should be taken for this compound.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Guide 1: Low Yield of this compound in the Crude Extract

Problem: The final yield of this compound after extraction is lower than expected.

Potential Cause Troubleshooting Step Rationale
Inefficient Cell Lysis Ensure the plant material is finely ground to a consistent particle size.Smaller particle size increases the surface area for solvent penetration, leading to more efficient extraction.
Improper Solvent Selection Use a solvent or a solvent mixture with appropriate polarity. A binary solvent system (e.g., hexane (B92381) and ethanol) can be effective.[9]This compound, as a limonoid, has a specific solubility profile. Optimizing the solvent polarity is crucial for maximizing its extraction.
Suboptimal Extraction Time and Temperature Optimize the duration and temperature of the extraction process. For Soxhlet extraction, a duration of 3-6 hours is often cited for Neem oil.[2][9]Extraction is a time and temperature-dependent process. Insufficient time or non-optimal temperature can lead to incomplete extraction.
Degradation of this compound Avoid excessive heat and prolonged exposure to light during extraction and solvent evaporation.Limonoids can be sensitive to heat and light, which can cause degradation and reduce the final yield.[7]
Guide 2: Co-extraction of Impurities

Problem: The crude extract contains a high concentration of undesirable compounds (e.g., chlorophyll, fats).

Potential Cause Troubleshooting Step Rationale
Non-selective Solvent Employ a sequential extraction approach with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove fats and waxes before extracting with a more polar solvent for this compound.This fractionation technique allows for the selective removal of different classes of compounds based on their solubility.
High Polarity of Extraction Solvent If using a highly polar solvent, consider a pre-extraction step with a less polar solvent to remove non-polar impurities.This "defatting" step is common in natural product extraction to obtain a cleaner initial extract.
Presence of Pigments Utilize column chromatography with an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase to separate this compound from pigments like chlorophyll.[10]Chromatographic techniques are essential for purifying the target compound from a complex mixture of co-extracted substances.
Guide 3: Difficulty in Post-Extraction Processing

Problem: Issues such as emulsion formation during liquid-liquid partitioning or difficulty in removing the solvent.

Potential Cause Troubleshooting Step Rationale
Emulsion Formation Add a saturated salt solution (brine) to the separatory funnel to break the emulsion.The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers.
High Boiling Point of Solvent Use a rotary evaporator under reduced pressure to remove high-boiling-point solvents at a lower temperature.This prevents thermal degradation of this compound while efficiently removing the solvent.
Water Content in Organic Extract Dry the organic extract with an anhydrous drying agent (e.g., sodium sulfate) before solvent evaporation.Water can interfere with solvent removal and may affect the stability of the isolated compound.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a standard method for the extraction of this compound from Neem leaves using a Soxhlet apparatus.

1. Sample Preparation:

  • Collect fresh, healthy Neem leaves.

  • Shade dry the leaves until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh a known amount of the powdered Neem leaves (e.g., 50 g).

  • Place the powder in a cellulose (B213188) thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask with a suitable solvent (e.g., ethanol (B145695) or a 50:50 mixture of n-hexane and ethanol) to about two-thirds of its volume.[9]

  • Assemble the Soxhlet apparatus with a condenser.

  • Heat the flask to the boiling point of the solvent.

  • Allow the extraction to proceed for 6-8 hours, completing multiple cycles.

3. Solvent Evaporation:

  • After extraction, allow the apparatus to cool down.

  • Transfer the solvent containing the extract to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature below 50°C to obtain the crude extract.

4. Analysis:

  • Dissolve a small portion of the crude extract in a suitable solvent (e.g., methanol).

  • Analyze the sample using LC-MS to confirm the presence of this compound.[5]

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude Neem extract.

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Spot each fraction on a Thin Layer Chromatography (TLC) plate.

  • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 7:3).

  • Visualize the spots under UV light or by using a suitable staining reagent.

  • Pool the fractions that contain the compound of interest (this compound).

5. Final Purification:

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

  • The purity can be further assessed by HPLC or LC-MS.

Data Presentation

Table 1: Comparison of Extraction Methods for Neem Limonoids

Extraction Method Typical Solvents Extraction Time Relative Yield Pros Cons
Soxhlet Extraction Ethanol, Methanol, Hexane[2]1-3 hours[2]HighHigh extraction efficiencyPotential for thermal degradation of compounds
Maceration Ethanol, Water24-48 hoursModerateSimple, requires minimal equipmentTime-consuming, potentially lower yield
Microwave-Assisted Extraction (MAE) Ethanol, Methanol20-30 minutes[2]HighFast, reduced solvent consumptionRequires specialized equipment
Supercritical Fluid Extraction (SFE) Supercritical CO₂[2]15-30 minutes[2]HighEnvironmentally friendly, high selectivityHigh initial equipment cost
Pressurized Liquid Extraction Hexane, Ethanol, Ethyl Acetate[2]~60 minutes[2]HighFast, efficientRequires high-pressure equipment

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_purification Purification & Analysis Neem_Leaves Neem Leaves Drying Shade Drying Neem_Leaves->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction (Ethanol/Hexane) Grinding->Soxhlet Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Soxhlet->Solvent_Evaporation Crude_Extract Crude Extract Solvent_Evaporation->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_this compound Pure this compound TLC_Analysis->Pure_this compound LCMS_Analysis LC-MS Analysis Pure_this compound->LCMS_Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Cause1 Inefficient Cell Lysis? Start->Cause1 Cause2 Improper Solvent? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Cause4 Compound Degradation? Start->Cause4 Solution1 Grind Sample Finely Cause1->Solution1 End Improved Yield Solution1->End Solution2 Optimize Solvent Polarity (e.g., Hexane/Ethanol mix) Cause2->Solution2 Solution2->End Solution3 Optimize Time & Temperature Cause3->Solution3 Solution3->End Solution4 Avoid High Heat & Light Cause4->Solution4 Solution4->End

Caption: Troubleshooting logic for low this compound yield.

Signaling_Pathway_Inference This compound This compound (Limonoid) Cell_Membrane Cell Membrane This compound->Cell_Membrane Interacts with Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathways) Cell_Membrane->Signaling_Cascade Activates/Inhibits Transcription_Factors Modulation of Transcription Factors (e.g., NF-κB) Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Apoptosis) Gene_Expression->Biological_Response

Caption: Inferred signaling pathway for this compound's biological activity.

References

Technical Support Center: Optimizing HPLC Parameters for Meliantriol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Meliantriol. Given that specific, validated HPLC methods for this compound are not widely published, this guide draws upon established methods for similar triterpenoids and general HPLC best practices to provide a strong starting point for method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound analysis?

A1: For a starting point in developing a method for this compound analysis, a reversed-phase HPLC setup is recommended. This compound, a complex triterpenoid (B12794562), is expected to behave similarly to other compounds in its class. Key initial parameters are outlined in the table below.

Q2: How can I improve the detection of this compound if I'm experiencing low sensitivity?

A2: Low sensitivity in triterpenoid analysis is a common issue due to the lack of strong chromophores in their structures.[1][2] To enhance sensitivity, detection at lower wavelengths, typically between 205-210 nm, is recommended.[2][3] This wavelength range often provides a better response for compounds without prominent UV-absorbing functional groups.

Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?

A3: Peak tailing can be caused by several factors in triterpenoid analysis. One common cause is secondary interactions between the analyte and active silanol (B1196071) groups on the silica (B1680970) backbone of the HPLC column.[3] To address this, consider using a column with end-capping or a base-deactivated stationary phase. Another potential cause is the use of an inappropriate sample solvent. It is always best to dissolve the sample in the initial mobile phase composition whenever possible.[3]

Q4: What is a suitable extraction method for this compound from plant material for HPLC analysis?

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inadequate mobile phase composition. - Column with insufficient selectivity. - Inappropriate flow rate.- Optimize the mobile phase gradient and organic modifier (e.g., acetonitrile, methanol). - Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl). - Adjust the flow rate; a lower flow rate often improves resolution.
Broad Peaks - Column degradation or contamination. - Large injection volume. - Extra-column band broadening.- Flush the column with a strong solvent or replace it if necessary. - Reduce the injection volume. - Ensure all tubing and connections are optimized for minimal dead volume.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mobile phase mixing and degassing. - Use a column thermostat to maintain a consistent temperature. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Ghost Peaks - Contaminated mobile phase or sample. - Carryover from previous injections.- Use high-purity solvents and freshly prepared samples. - Implement a thorough needle wash program in the autosampler.

Experimental Protocols

General Extraction of Triterpenoids from Plant Material

This protocol provides a general guideline for the extraction of triterpenoids like this compound from dried plant material.

  • Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1-5 grams of the powdered plant material into a suitable vessel.

    • Add a suitable solvent (e.g., dichloromethane (B109758), methanol, or a mixture). A common starting point is a 10:1 solvent-to-sample ratio (v/w).

    • Extract using a method such as sonication for 30-60 minutes or Soxhlet extraction for several hours.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.

  • Sample Clean-up (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed. Choose an SPE cartridge with a suitable stationary phase (e.g., C18) to remove interfering compounds.

  • Final Preparation:

    • Re-dissolve the dried extract in a known volume of the initial HPLC mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Suggested HPLC Method Parameters for this compound Analysis

The following table summarizes suggested starting parameters for developing an HPLC method for this compound, based on common practices for triterpenoid analysis.

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase B over 20-30 minutes. A starting point could be 70% A to 30% A over 25 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10-20 µL

Visualizations

HPLC_Troubleshooting_Workflow cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_sensitivity Low Sensitivity start Start HPLC Analysis issue Identify Issue start->issue resolution_cause Potential Causes: - Inadequate Mobile Phase - Wrong Column - Incorrect Flow Rate issue->resolution_cause Poor Resolution tailing_cause Potential Causes: - Silanol Interactions - Sample Solvent Mismatch - Column Overload issue->tailing_cause Peak Tailing sensitivity_cause Potential Causes: - Low Concentration - Inappropriate Wavelength issue->sensitivity_cause Low Sensitivity resolution_solution Solutions: - Optimize Gradient - Try Different Column - Adjust Flow Rate resolution_cause->resolution_solution end Optimized Analysis resolution_solution->end tailing_solution Solutions: - Use End-capped Column - Dissolve in Mobile Phase - Reduce Concentration tailing_cause->tailing_solution tailing_solution->end sensitivity_solution Solutions: - Concentrate Sample - Set Wavelength to 205-210 nm sensitivity_cause->sensitivity_solution sensitivity_solution->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Meliantriol_Analysis_Workflow start Plant Material (e.g., Melia azedarach) extraction Solvent Extraction (e.g., Dichloromethane) start->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration cleanup SPE Clean-up (Optional) concentration->cleanup preparation Re-dissolve in Mobile Phase & Filter cleanup->preparation hplc HPLC Analysis preparation->hplc data Data Acquisition & Analysis hplc->data

Caption: A general experimental workflow for this compound analysis.

References

dealing with co-eluting compounds during Meliantriol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the purification of Meliantriol from Azadirachta indica (Neem) extracts.

Troubleshooting Guides

Issue 1: Co-elution of this compound with other Limonoids

Problem: Your HPLC analysis of a semi-purified this compound fraction shows incomplete separation from other structurally similar compounds. Based on the source material (Azadirachta indica), common co-eluting compounds include other limonoids such as Azadirachtin, Nimbolide, Salannin, Nimbin, and Gedunin.

Solution: Co-elution of structurally related triterpenoids is a common challenge due to their similar physicochemical properties.[1] A systematic approach to optimizing your HPLC method is necessary to achieve baseline separation.

Recommended Actions:

  • Mobile Phase Modification: Adjusting the composition of the mobile phase is often the first and most effective step.

    • Solvent Strength: If using a reversed-phase C18 column with a methanol (B129727)/water or acetonitrile (B52724)/water gradient, a shallower gradient will increase the separation between closely eluting peaks.[2]

    • Solvent Type: Switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of the separation, as these solvents interact differently with both the stationary phase and the analytes.[3]

  • Stationary Phase Selection: If mobile phase optimization is insufficient, consider a different stationary phase.

    • While C18 columns are widely used, a C8 column may provide different selectivity for limonoids.

    • For highly similar isomers, specialized columns such as those with phenyl-hexyl or cyano stationary phases can offer alternative separation mechanisms.

  • Temperature Adjustment: Lowering the column temperature can increase retention and improve peak resolution, though it will also increase analysis time.[4]

  • Flow Rate Optimization: Reducing the flow rate can enhance separation efficiency, leading to better resolution between co-eluting peaks.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Problem: The this compound peak in your chromatogram exhibits significant tailing or fronting, making accurate quantification and fraction collection difficult.

Solution: Poor peak shape is often indicative of secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

Recommended Actions:

  • Address Peak Tailing:

    • Acidify the Mobile Phase: For triterpenoids with acidic moieties, adding a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities that might be causing active sites.

  • Address Peak Fronting:

    • Reduce Sample Concentration: Dilute your sample and reinject. Peak fronting is a classic sign of column overload.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting compounds during this compound purification from Neem extracts?

A1: this compound is a limonoid triterpenoid (B12794562) found in Azadirachta indica.[6] Due to their structural similarities, other limonoids present in Neem are the most probable co-elutants. These include, but are not limited to, Azadirachtin, Nimbolide, Salannin, Nimbin, and Gedunin.[1]

Q2: I'm still seeing co-elution after optimizing my HPLC method. What other purification techniques can I try?

A2: If HPLC alone is insufficient, consider employing an orthogonal separation technique. This means using a method that separates compounds based on different properties.

  • Flash Chromatography: Use a different stationary phase than your HPLC column (e.g., silica (B1680970) gel if you are using C18 for HPLC) for a preliminary cleanup step.

  • Solvent Partitioning: A liquid-liquid extraction step early in your purification workflow can help to remove classes of compounds with significantly different polarities.[1]

Q3: Can I use preparative Thin Layer Chromatography (prep-TLC) for this compound purification?

A3: Yes, prep-TLC can be a viable option for isolating this compound, especially for smaller sample quantities. It is often used as a final polishing step. The solvent system used for TLC can also provide a good starting point for developing a flash chromatography or HPLC method.

Experimental Protocols

Protocol 1: Representative Preparative HPLC Method for this compound Purification

This protocol is a representative method based on typical conditions for separating limonoids from Azadirachta indica. Optimization will likely be required for your specific sample and instrumentation.

  • Column: C18, 10 µm, 250 x 20 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-10 min: 30-50% B

    • 10-40 min: 50-70% B

    • 40-45 min: 70-90% B

    • 45-50 min: 90% B (wash)

    • 50-55 min: 90-30% B (re-equilibration)

  • Flow Rate: 15 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 1-5 mL (depending on sample concentration)

Data Presentation

Table 1: Representative HPLC Retention Times of this compound and Potential Co-eluting Limonoids

The following data is hypothetical and for illustrative purposes to guide troubleshooting. Actual retention times will vary based on the specific HPLC system, column, and precise mobile phase conditions.

CompoundRetention Time (min)
Nimbin22.5
Salannin25.8
This compound 28.2
Nimbolide30.1
Gedunin33.7
Azadirachtin36.5

Visualizations

experimental_workflow General Workflow for this compound Purification A Crude Neem Extract B Solvent Partitioning (e.g., Hexane/Methanol) A->B C Flash Chromatography (Silica Gel) B->C D Semi-pure this compound Fraction C->D E Preparative HPLC (Reversed-Phase C18) D->E F Pure this compound E->F G Co-eluting Limonoid Fractions E->G

Caption: General workflow for the purification of this compound from a crude neem extract.

troubleshooting_workflow Troubleshooting Co-elution in this compound Purification start Co-eluting Peaks Observed q1 Modify Mobile Phase? start->q1 a1_1 Adjust Gradient Slope (make it shallower) q1->a1_1 Yes a1_2 Change Organic Solvent (Methanol <=> Acetonitrile) q1->a1_2 Yes q2 Change Stationary Phase? q1->q2 No a1_1->q2 a1_2->q2 a2 Try a different column (e.g., C8, Phenyl-Hexyl) q2->a2 Yes q3 Optimize Other Parameters? q2->q3 No a2->q3 a3_1 Lower Column Temperature q3->a3_1 Yes a3_2 Reduce Flow Rate q3->a3_2 Yes end Resolution Achieved q3->end No a3_1->end a3_2->end

Caption: Decision tree for troubleshooting co-elution issues in HPLC.

References

Technical Support Center: Enhancing the Efficacy of Meliantriol-Based Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Meliantriol-based insecticides in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action as an insecticide?

This compound is a triterpenoid (B12794562) compound found in the neem tree (Azadirachta indica). Its primary and most potent insecticidal effect is as a feeding inhibitor.[1] It can cause insects to cease eating even at extremely low concentrations.[1] This antifeedant property was one of the first scientifically proven reasons for neem's traditional use in crop protection.[1] While other compounds in neem, like Azadirachtin, act as insect growth regulators by disrupting hormone systems, this compound's main role is to deter feeding.[1][2]

Q2: What are the main challenges I might face when working with this compound-based insecticides in the lab?

Researchers working with this compound and other natural insecticides often encounter challenges related to:

  • Formulation and Solubility: this compound, being a lipophilic triterpenoid, may have poor solubility in water. This can make it difficult to prepare stable and effective aqueous spray solutions for bioassays.

  • Stability: Like many natural compounds, this compound may be susceptible to degradation from environmental factors, particularly UV radiation from sunlight.[3][4] This can lead to a loss of efficacy over time, both in storage and after application.[3][4]

  • Inconsistent Results: Variability in bioassay results can arise from issues with formulation, application, insect life stage, and environmental conditions during the experiment.

Q3: Can the efficacy of this compound be enhanced by combining it with other compounds?

Yes, there is potential for synergistic interactions. The various compounds within neem extracts are thought to work together to enhance the overall insecticidal effect.[5][6] Combining this compound with other neem components, such as Azadirachtin or Salannin, could lead to a broader spectrum of activity, targeting both feeding and insect development. Additionally, synergy has been observed when natural insecticides are combined with other botanicals or even conventional insecticides.[7][8] However, antagonism is also possible, so it is crucial to conduct proper synergy testing.

Q4: What are adjuvants and why are they important for this compound formulations?

Adjuvants are substances added to a pesticide formulation to improve its effectiveness. For this compound-based insecticides, adjuvants can play several crucial roles:

  • Surfactants (Wetting Agents, Spreaders): These reduce the surface tension of the spray droplet, allowing it to spread more evenly over the leaf surface and improving contact with the insect.[1][9]

  • Emulsifiers: These help to create a stable mixture of oil-based this compound and water.

  • Stickers: These help the insecticide adhere to the leaf surface, preventing it from being washed off by rain or irrigation.

  • UV Protectants: These can be added to protect this compound from degradation by sunlight.[9]

The use of appropriate adjuvants can significantly improve the stability and efficacy of your this compound formulation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound-based insecticides.

Problem Potential Cause(s) Suggested Solution(s)
Low or no insect mortality in bioassays. 1. Incorrect Pest Identification: The target insect may not be susceptible to this compound's antifeedant effects.[10] 2. Sub-lethal Dosage: The concentration of this compound may be too low to cause significant mortality. 3. Poor Formulation: The insecticide may not be effectively reaching the target due to poor solubility or coverage. 4. Degradation of Active Ingredient: The this compound may have degraded due to improper storage or exposure to light.[4]1. Verify Pest Susceptibility: Review literature to confirm that the target pest is affected by antifeedants. 2. Conduct a Dose-Response Assay: Test a range of concentrations to determine the optimal dosage. 3. Optimize Formulation: Ensure proper mixing and consider adding a surfactant or emulsifier to improve coverage and bioavailability.[1][9] 4. Check Storage Conditions: Store this compound stock solutions in a cool, dark place. Prepare fresh dilutions for each experiment.
Inconsistent results between experimental replicates. 1. Variable Application: Inconsistent spray coverage or dosage between replicates.[10] 2. Non-uniform Insect Population: Differences in age, life stage, or health of the insects used in the bioassays. 3. Environmental Variability: Fluctuations in temperature, humidity, or light exposure between replicates. 4. Formulation Instability: The this compound formulation may be separating or precipitating over time.1. Standardize Application Technique: Use calibrated application equipment and ensure a consistent volume is applied to each replicate. 2. Use Synchronized Insect Populations: Use insects of the same age and developmental stage for all replicates. 3. Control Environmental Conditions: Conduct experiments in a controlled environment with stable temperature, humidity, and light conditions. 4. Prepare Fresh Formulations: Prepare the insecticide formulation immediately before use and ensure it is well-mixed before each application.
Precipitation or separation of the this compound solution. 1. Poor Solubility: this compound is likely not fully dissolved in the aqueous solution. 2. Incompatible Adjuvants: The chosen surfactant or other adjuvant may not be compatible with the this compound formulation.1. Use a Co-solvent: Dissolve this compound in a small amount of a suitable organic solvent (e.g., acetone, ethanol) before adding it to water. Ensure the final concentration of the solvent is low and does not affect the insects (run a solvent-only control). 2. Select an Appropriate Emulsifier: Use an emulsifier designed for oil-in-water emulsions. 3. Test Adjuvant Compatibility: Perform a jar test by mixing small amounts of the components in a glass jar to check for physical compatibility before preparing a large batch.
Rapid loss of efficacy after application in greenhouse or field trials. 1. Photodegradation: Exposure to UV light is likely breaking down the this compound.[4][11] 2. Wash-off: The formulation may have been washed off by rain or overhead irrigation.[12]1. Add a UV Protectant: Incorporate a UV-protective adjuvant into your formulation. 2. Time of Application: Apply the insecticide in the late afternoon or on a cloudy day to reduce UV exposure. 3. Use a Sticker Adjuvant: Add a sticker to your formulation to improve its rainfastness.[9]

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Mortality Assessment

This protocol is used to determine the lethal concentration (LC50) of a this compound-based insecticide.

Materials:

  • This compound stock solution

  • Surfactant/emulsifier

  • Distilled water

  • Volumetric flasks

  • Beakers

  • Forceps

  • Fresh, untreated leaves (from the host plant of the target insect)

  • Petri dishes lined with filter paper

  • Target insects (uniform age and life stage)

  • Ventilated containers for holding insects

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the this compound stock solution in distilled water. A common approach is to use five to seven serial dilutions.

    • Add a consistent, low concentration of a suitable surfactant to each dilution and the control.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Treatment:

    • Using forceps, dip a fresh leaf into a test solution for a consistent amount of time (e.g., 10-20 seconds), ensuring complete coverage.

    • Allow the leaf to air dry completely on a clean, non-absorbent surface.

    • Repeat for each dilution and the control. Prepare at least three to four replicate leaves for each concentration.

  • Insect Exposure:

    • Place one treated and dried leaf into each Petri dish.

    • Introduce a known number of insects (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes with a ventilated lid.

  • Incubation and Data Collection:

    • Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: No-Choice Feeding Bioassay for Antifeedant Activity

This protocol quantifies the antifeedant effect of this compound.

Materials:

  • Same as Protocol 1

  • Leaf-disk punch or scissors

  • Scanner or digital camera with analysis software

  • Analytical balance (optional)

Procedure:

  • Preparation of Leaf Disks and Test Solutions:

    • Prepare test solutions as described in Protocol 1.

    • Cut uniform leaf disks from fresh, untreated leaves.

  • Treatment of Leaf Disks:

    • Dip the leaf disks in the test solutions for a consistent duration.

    • Allow the disks to air dry completely.

  • Insect Exposure:

    • Place one treated leaf disk in a Petri dish with a small amount of moistened filter paper to prevent desiccation.

    • Introduce one insect (pre-starved for a few hours) into each Petri dish.

    • Prepare at least 10 replicates per concentration.

  • Data Collection:

    • After a set period (e.g., 24 hours), remove the leaf disks.

    • Measure the area of each leaf disk consumed using an image analysis software. Alternatively, the weight of the consumed leaf material can be determined.

  • Data Analysis:

    • Calculate the average leaf area consumed for each concentration.

    • Determine the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [ (C - T) / C ] * 100, where C is the amount consumed in the control and T is the amount consumed in the treatment.

Protocol 3: Synergy Testing

This protocol helps determine if combining this compound with another compound results in a synergistic, additive, or antagonistic effect.

Materials:

  • This compound stock solution

  • Stock solution of the second compound (Compound B)

  • Materials for the chosen bioassay (e.g., leaf-dip or feeding assay)

Procedure:

  • Determine Individual LC50 Values:

    • Conduct a bioassay (as in Protocol 1) to determine the LC50 of this compound alone and Compound B alone.

  • Prepare Mixtures:

    • Prepare mixtures of this compound and Compound B in various ratios (e.g., 1:1, 1:2, 2:1 based on their LC50 values).

  • Conduct Bioassay with Mixtures:

    • Perform the same bioassay with the mixtures to determine the LC50 of each combination.

  • Data Analysis:

    • Calculate the Co-toxicity factor or Synergy Ratio. A common method is to use the formula: Synergy Ratio = LC50 of this compound alone / LC50 of this compound in the mixture.

    • A ratio > 1 suggests synergism, a ratio ≈ 1 suggests an additive effect, and a ratio < 1 suggests antagonism.

Visualizations

Meliantriol_Antifeedant_Pathway This compound This compound G_Receptor Gustatory Receptor (e.g., on insect mouthparts) This compound->G_Receptor Binds to Signal_Transduction Signal Transduction Cascade G_Receptor->Signal_Transduction Activates Neuron_Activity Altered Neuron Activity Signal_Transduction->Neuron_Activity Leads to Brain Insect Brain (Feeding Center) Neuron_Activity->Brain Sends inhibitory signal to Feeding_Behavior Cessation of Feeding Brain->Feeding_Behavior Inhibits

Caption: Hypothetical signaling pathway for this compound's antifeedant action.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Rearing 1. Rear & Synchronize Insect Population Formulation 2. Prepare this compound Formulations & Dilutions Insect_Rearing->Formulation Application 3. Apply Treatments (e.g., Leaf-Dip) Formulation->Application Exposure 4. Expose Insects to Treatments Application->Exposure Data_Collection 5. Collect Data (e.g., Mortality, Feeding) Exposure->Data_Collection Analysis 6. Statistical Analysis (e.g., Probit, ANOVA) Data_Collection->Analysis Conclusion 7. Determine Efficacy (LC50, FDI) Analysis->Conclusion

Caption: General experimental workflow for efficacy testing of insecticides.

Troubleshooting_Guide start Inconsistent or Low Efficacy? check_formulation Is the formulation stable and uniform? start->check_formulation check_dose Is the dose appropriate? check_formulation->check_dose Yes solution_formulation Solution: Use co-solvents, emulsifiers, or surfactants. check_formulation->solution_formulation No check_application Is the application consistent? check_dose->check_application Yes solution_dose Solution: Conduct a dose- response assay. check_dose->solution_dose No check_insects Are the insects uniform and healthy? check_application->check_insects Yes solution_application Solution: Calibrate equipment, standardize technique. check_application->solution_application No check_environment Are environmental conditions controlled? check_insects->check_environment Yes solution_insects Solution: Use insects of the same age and stage. check_insects->solution_insects No solution_environment Solution: Maintain constant temp, humidity, light. check_environment->solution_environment No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Meliantriol Formulation Stability Testing: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in conducting stability testing for Meliantriol formulations. Given the limited publicly available stability data specific to this compound, this guide leverages data and methodologies from studies on Azadirachtin, a structurally related and well-characterized limonoid triterpenoid (B12794562) from Azadirachta indica (Neem), to provide relevant and practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a formulation?

A1: Based on studies of similar limonoids like Azadirachtin, the primary factors leading to degradation are:

  • pH: this compound is expected to be unstable in both highly acidic and alkaline conditions due to the presence of ester and other pH-sensitive functional groups. For instance, Azadirachtin A shows rapid hydrolysis at a pH of 10, with a half-life of about 2 hours, while it is relatively more stable in acidic conditions (pH 4) with a half-life of 19.2 days for the pure compound.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] Azadirachtin A, for example, has a half-life of 6.96 days in methanol (B129727) at 50°C, which decreases to 11.7 hours at 90°C.[1]

  • Light: Exposure to ultraviolet (UV) and even sunlight can induce photodegradation. The half-life of Azadirachtin as a thin film under UV light is reported to be 48 minutes, and 3.98 days under sunlight.[3]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[4]

  • Moisture: Water can facilitate hydrolytic degradation of ester linkages within the this compound structure.

Q2: What are the initial signs of degradation in a this compound formulation?

A2: Initial signs of degradation can be observed through:

  • Physical Changes: Changes in color, odor, or the formation of precipitates. For liquid formulations, changes in viscosity or phase separation may occur.

  • Chemical Changes: A decrease in the concentration of this compound and the appearance of new peaks in the chromatogram during analysis.

Q3: What analytical method is most suitable for this compound stability testing?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This method should be capable of separating this compound from its degradation products, allowing for accurate quantification of the active ingredient over time. LC-MS (Liquid Chromatography-Mass Spectrometry) can also be employed for the identification and characterization of degradation products.[4]

Q4: How should I design a forced degradation study for a this compound formulation?

A4: A forced degradation study should expose the this compound formulation to stress conditions that are more severe than the expected storage conditions. This helps to identify potential degradation pathways and develop a stability-indicating analytical method. Key conditions to test include:

  • Acid and Base Hydrolysis: Treat the formulation with dilute solutions of hydrochloric acid and sodium hydroxide.

  • Oxidation: Expose the formulation to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Store the formulation at elevated temperatures (e.g., 50°C, 70°C).

  • Photostability: Expose the formulation to UV and visible light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound potency in the formulation. Formulation pH is not optimal; exposure to high temperatures or light; presence of oxidizing agents.Optimize the formulation pH to a range where this compound shows maximum stability (likely slightly acidic). Protect the formulation from light by using amber-colored containers. Store at controlled room temperature or refrigerated conditions. Consider the inclusion of antioxidants.
Appearance of unknown peaks in the HPLC chromatogram during the stability study. Degradation of this compound or excipients.Characterize the new peaks using LC-MS to identify the degradation products. This will help in understanding the degradation pathway and in refining the formulation to prevent their formation.
Changes in the physical appearance of the formulation (e.g., color change, precipitation). Chemical degradation of this compound or excipient interactions.Investigate potential interactions between this compound and the excipients used in the formulation. Reformulate with more compatible excipients. Ensure the formulation is adequately protected from light and oxygen.
Inconsistent results between different batches of the stability study. Variability in the formulation manufacturing process; inconsistency in the quality of raw materials.Standardize the manufacturing process to ensure batch-to-batch consistency. Implement stringent quality control measures for all raw materials, including this compound and excipients.

Quantitative Data Summary

The following tables summarize stability data for Azadirachtin A, which can be used as a proxy to estimate the stability profile of this compound under various conditions.

Table 1: Effect of Temperature on the Stability of Azadirachtin A in Methanol

Temperature (°C)Half-life
506.96 days
9011.7 hours

Source: Adapted from International Journal of Chemical Studies, 2019.[1]

Table 2: Effect of pH on the Stability of Azadirachtin A

pHHalf-life (Pure Compound)Half-life (Formulated)
419.2 days38.3 days
712.9 days30.5 days
10~ 2 hoursNot available

Source: Adapted from International Journal of Chemical Studies, 2019.[1]

Table 3: Photodegradation of Azadirachtin A

ConditionHalf-life
UV light (thin film)48 minutes
Sunlight (thin film)3.98 days

Source: Adapted from PubMed, Photostabilizers for azadirachtin-A.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Limonoids

This protocol is adapted from methods developed for Azadirachtin and can be optimized for this compound.

Objective: To develop and validate an HPLC method for the quantification of this compound in a formulation and to separate it from its degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: To be determined by UV scan of this compound (likely around 215-225 nm)

  • Injection Volume: 20 µL

Method Development and Validation:

  • Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to ensure that the this compound peak is well-resolved from any degradation product peaks.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into the formulation matrix.

  • Precision: Assess the repeatability and intermediate precision of the method by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: To 1 mL of the this compound formulation, add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: To 1 mL of the this compound formulation, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the this compound formulation, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour. Dilute for HPLC analysis.

  • Thermal Degradation: Place the this compound formulation in a temperature-controlled oven at 70°C for 48 hours. Cool and prepare for HPLC analysis.

  • Photodegradation: Expose the this compound formulation to a photostability chamber (with UV and visible light) for a specified duration (e.g., 24 hours). Prepare the sample for HPLC analysis.

For all stressed samples, analyze using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation products.

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Formulation This compound Formulation Acid Acid Hydrolysis Formulation->Acid Base Alkaline Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photo Photostability Formulation->Photo RefStd Reference Standard HPLC HPLC Analysis RefStd->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS Quant Quantification of This compound HPLC->Quant DegPath Degradation Pathway Identification LCMS->DegPath Stability Stability Profile Determination Quant->Stability DegPath->Stability DegradationPathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound Hydrolyzed Hydrolyzed Products (Loss of Ester Groups) This compound->Hydrolyzed H₂O, H⁺/OH⁻ Oxidized Oxidized Products This compound->Oxidized [O] PhotoDeg Isomers and Rearranged Products This compound->PhotoDeg hν (UV/Vis) Hydrolyzed->Oxidized

References

preventing Meliantriol degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Meliantriol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), this compound should be kept at -20°C.[1] Proper storage is crucial as this compound has a shelf life of over three years when stored correctly.[1]

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on its chemical structure, this compound is potentially susceptible to degradation through several mechanisms:

  • Hydrolysis: The ether linkage in the tetrahydrofuran (B95107) ring may be susceptible to cleavage under strong acidic conditions.

  • Oxidation: The tetrasubstituted double bond and secondary alcohol are potential sites for oxidation. Tertiary alcohols are generally resistant to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of complex organic molecules like this compound.

Q3: In what solvents is this compound soluble and are there any stability concerns with these solvents?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] While DMSO is a common solvent for in vitro studies, it is important to use anhydrous DMSO and store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation. For aqueous buffers, the pH should be carefully considered, as extreme pH values can promote hydrolysis.

Q4: Are there any known degradation products of this compound?

A4: Currently, there is limited specific information in the public domain detailing the exact chemical structures of this compound degradation products. However, based on the functional groups present in the this compound molecule, potential degradation products could arise from hydrolysis of the ether linkage or oxidation of the double bond or secondary alcohol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. This compound degradation due to improper storage or handling.1. Review storage conditions. Ensure this compound is stored at the recommended temperature and protected from light. 2. Prepare fresh stock solutions in an appropriate anhydrous solvent. 3. Perform a purity analysis of the stored this compound using HPLC.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into one or more new chemical entities.1. Compare the chromatogram to a reference standard of freshly prepared this compound. 2. Perform forced degradation studies to intentionally generate degradation products and identify their retention times. 3. Use a mass spectrometer in conjunction with HPLC (LC-MS) to determine the mass of the unknown peaks and aid in structure elucidation.
Inconsistent experimental results. Partial degradation of this compound leading to variable concentrations of the active compound.1. Aliquot this compound stock solutions upon preparation to avoid repeated freeze-thaw cycles. 2. Use a validated stability-indicating HPLC method to accurately quantify the concentration of intact this compound before each experiment.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) or ammonium acetate (e.g., 10 mM) can improve peak shape.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a final concentration within the range of the working standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (This may need to be optimized based on the UV absorbance spectrum of this compound).

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of this compound in the sample to the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Studies

This protocol outlines the conditions for stress testing to identify potential degradation pathways of this compound.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (in a photostable, transparent container) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method to observe the formation of degradation products.

Visualizations

This compound This compound (Intact Molecule) Acid Acidic Conditions (e.g., low pH) This compound->Acid Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) This compound->Oxidation Oxidation Light Photolytic Stress (e.g., UV light) This compound->Light Photodegradation HydrolysisProduct Potential Hydrolysis Products (e.g., Ether Cleavage) Acid->HydrolysisProduct OxidationProduct Potential Oxidation Products (e.g., Epoxides, Diols) Oxidation->OxidationProduct PhotoProduct Potential Photodegradation Products Light->PhotoProduct

Caption: Potential degradation pathways of this compound under stress conditions.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Mobile Phase Prepare Mobile Phase Inject Sample Inject Sample Prepare Mobile Phase->Inject Sample Prepare Standards Prepare Standards Prepare Standards->Inject Sample Prepare Sample Prepare Sample Prepare Sample->Inject Sample Separate Components Separate Components Inject Sample->Separate Components Detect Analytes Detect Analytes Separate Components->Detect Analytes Record Chromatogram Record Chromatogram Detect Analytes->Record Chromatogram Quantify Peaks Quantify Peaks Record Chromatogram->Quantify Peaks Assess Purity Assess Purity Quantify Peaks->Assess Purity

Caption: Experimental workflow for HPLC-based purity assessment of this compound.

Start Inconsistent Results? CheckStorage Check Storage Conditions Start->CheckStorage FreshStock Prepare Fresh Stock Solution CheckStorage->FreshStock Improper PurityTest Perform HPLC Purity Test CheckStorage->PurityTest Proper FreshStock->PurityTest Degraded Degradation Confirmed? PurityTest->Degraded Stable This compound Stable Degraded->Stable No InvestigateOther Investigate Other Experimental Variables Degraded->InvestigateOther Yes Stable->InvestigateOther

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Enhancing Meliantriol Bioavailability in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the bioavailability of Meliantriol for insects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern in insect studies?

This compound is a triterpenoid (B12794562) limonoid found in plants of the Meliaceae family, such as Neem (Azadirachta indica).[1][2] It exhibits various effects on insects, including antifeedant and insecticidal properties.[1][3] However, like many terpenoids, this compound is hydrophobic and has very poor water solubility, which limits its bioavailability and therapeutic efficacy in insects.[4] Overcoming this limitation is crucial for developing effective and environmentally friendly pest control strategies.[3]

Q2: What are the primary strategies to increase the bioavailability of this compound for insects?

The main approaches focus on advanced formulation techniques to improve solubility, stability, and delivery of the compound. These include:

  • Nanoformulation and Encapsulation: Utilizing polymeric micro/nanocapsules, cyclodextrins, and hydrogels to encapsulate this compound.[5][6] This protects the active ingredient and allows for controlled release.[5][6]

  • Emulsification: Creating oil-in-water emulsions or microemulsions to disperse the hydrophobic this compound in an aqueous medium, making it more accessible for uptake by insects.

  • Use of Synergists and Adjuvants: Combining this compound with other compounds that can enhance its biological activity or improve its physical properties for better application.

Q3: Are there any commercially available products or patents that utilize these strategies for similar compounds?

Yes, for instance, a patented pesticide formulation combines neem oil (containing this compound and other limonoids like Azadirachtin) with custard apple extracts to increase bio-efficacy through synergism.[1] Another study demonstrated the effectiveness of a lignin-microencapsulated neem extract formulation, which protects the active compounds from degradation.[7]

Troubleshooting Guides

Issue 1: Poor efficacy of this compound in feeding assays.
Possible Cause Troubleshooting Step Expected Outcome
Low Bioavailability The this compound may not be effectively absorbed by the insect due to its hydrophobic nature.Formulate this compound as a nanoemulsion or microencapsulation to improve its solubility and uptake.
Degradation of Compound This compound might be degrading under experimental conditions (e.g., light, temperature).Use encapsulation techniques, such as lignin-based microcapsules, to protect the compound from environmental degradation.[7]
Insufficient Concentration The concentration of this compound reaching the target site within the insect may be too low.Increase the loading capacity of your formulation or explore synergistic combinations with other compounds to enhance potency.
Issue 2: Instability of this compound formulations (e.g., phase separation in emulsions).
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Surfactant The surfactant used may not be effective at stabilizing the oil-in-water emulsion.Screen different non-ionic surfactants (e.g., Tween 20, Span 80) at various concentrations to find the optimal hydrophilic-lipophilic balance (HLB) for your system.
Incorrect Homogenization The energy input during emulsification might be insufficient to create small, stable droplets.Utilize high-energy homogenization methods such as ultrasonication or high-pressure homogenization to reduce droplet size and improve stability.
Ostwald Ripening Larger droplets are growing at the expense of smaller ones, leading to emulsion breakdown.Add a co-surfactant or a ripening inhibitor to your formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion of this compound using a high-pressure homogenization method.

Materials:

  • This compound extract (or pure compound)

  • Carrier oil (e.g., Neem oil, soybean oil)

  • Non-ionic surfactant (e.g., Tween 20)

  • Co-surfactant (e.g., Transcutol HP)

  • Deionized water

  • High-pressure homogenizer

Methodology:

  • Oil Phase Preparation: Dissolve a known concentration of this compound in the carrier oil.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in deionized water.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) for 30 minutes to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by quantifying the amount of non-encapsulated this compound.

Data Presentation

Table 1: Comparison of Formulation Strategies for Terpenoid Delivery
Formulation Strategy Advantages Disadvantages Key Parameters to Optimize
Nanoemulsions High surface area for absorption, improved solubility, good stability.Can be complex to formulate, potential for Ostwald ripening.Surfactant type and concentration, oil-to-water ratio, homogenization parameters.
Microencapsulation Controlled release, protection from degradation, improved handling.[5][6]Lower loading capacity compared to nanoemulsions, potential for burst release.Polymer type, core-to-shell ratio, encapsulation method (e.g., spray drying, coacervation).
Synergistic Formulations Enhanced bio-efficacy, potential to overcome resistance.[1]Requires identification of suitable synergistic compounds, potential for antagonism.Ratio of active ingredients, compatibility of compounds.

Visualizations

Experimental_Workflow_for_Meliantriol_Formulation cluster_preparation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_bioassays Insect Bioassays cluster_analysis Data Analysis This compound This compound Source Formulation Select Formulation (Nanoemulsion, Encapsulation) This compound->Formulation Optimization Optimize Formulation Parameters Formulation->Optimization ParticleSize Particle Size & PDI Optimization->ParticleSize ZetaPotential Zeta Potential Optimization->ZetaPotential EncapsulationEfficiency Encapsulation Efficiency Optimization->EncapsulationEfficiency FeedingAssay Feeding Assays ParticleSize->FeedingAssay TopicalAssay Topical Application ParticleSize->TopicalAssay ZetaPotential->FeedingAssay ZetaPotential->TopicalAssay EncapsulationEfficiency->FeedingAssay EncapsulationEfficiency->TopicalAssay Mortality Mortality & Morbidity Assessment FeedingAssay->Mortality TopicalAssay->Mortality Bioavailability Assess Bioavailability Mortality->Bioavailability Efficacy Determine Efficacy (LC50/LD50) Mortality->Efficacy

Caption: Workflow for developing and evaluating this compound formulations.

Signaling_Pathway_Hypothesis cluster_uptake Insect Uptake cluster_transport Systemic Transport cluster_target Target Site Interaction cluster_effect Biological Effect Formulation This compound Formulation (e.g., Nanoemulsion) Cuticle Cuticle Penetration (Topical) Formulation->Cuticle Gut Gut Absorption (Oral) Formulation->Gut Hemolymph Hemolymph Circulation Cuticle->Hemolymph Gut->Hemolymph Receptor Target Receptors (e.g., gustatory, cellular) Hemolymph->Receptor Metabolism Metabolic Detoxification Hemolymph->Metabolism Antifeedant Antifeedant Effect Receptor->Antifeedant Toxic Toxic Effect Receptor->Toxic Metabolism->Antifeedant Reduces Effect Metabolism->Toxic Reduces Effect

Caption: Hypothetical pathway of this compound in an insect.

References

Validation & Comparative

Meliantriol vs. Azadirachtin: A Comparative Guide to Antifeedant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neem tree (Azadirachta indica) is a veritable arsenal (B13267) of bioactive compounds, with limonoids being among the most significant for their potent insect antifeedant properties. Among these, Azadirachtin has been the subject of extensive research and is widely recognized as one of the most effective natural insect deterrents. However, other limonoids isolated from neem, such as Meliantriol, also exhibit notable antifeedant effects. This guide provides a comprehensive comparison of the antifeedant activities of this compound and Azadirachtin, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Quantitative Comparison of Antifeedant Activity

While Azadirachtin has been extensively studied with a wealth of quantitative data on its antifeedant efficacy, specific comparative data for this compound is less abundant in recent scientific literature. This compound was one of the first feeding inhibitors isolated from neem, demonstrating its ability to cause insects to cease eating at extremely low concentrations[1]. Azadirachtin, however, is generally considered to be the most potent of the neem limonoids, accounting for a significant portion of the neem extract's overall antifeedant effect[1].

The following table summarizes the antifeedant activity of Azadirachtin against various insect species. The lack of directly comparable quantitative data for this compound in the reviewed literature prevents a side-by-side numerical comparison in this format.

CompoundInsect SpeciesBioassay TypeMetricValue
Azadirachtin Spodoptera frugiperda (Fall Armyworm)Diet IncorporationEC₅₀ (Effective Concentration for 50% feeding inhibition)0.05 ppm
Azadirachtin Plutella xylostella (Diamondback Moth)Leaf Disc (No-choice)AFI (Antifeedant Index)95% at 1.0% concentration[2][3]
Azadirachtin Helicoverpa armigera (Cotton Bollworm)Diet IncorporationEC₅₀0.1 ppm
Azadirachtin Schistocerca gregaria (Desert Locust)Leaf Disc (Choice)-Feeding deterrence at 0.001% aqueous suspension of ground neem kernels[1]
Azadirachtin Papilio demoleus (Lemon Butterfly)Leaf Disc (No-choice)Antifeedant Activity86.28% at 200 ppm

Experimental Protocols

The evaluation of antifeedant activity typically involves choice or no-choice bioassays. The following are detailed methodologies for key experiments cited in the study of Azadirachtin, which are broadly applicable to other limonoids like this compound.

Leaf Disc No-Choice Bioassay

This method is widely used to determine the feeding deterrence of a compound.

1. Insect Rearing:

  • The test insect species (e.g., Spodoptera frugiperda larvae) are reared on a standard artificial diet or their natural host plant leaves in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod).

2. Preparation of Test Solutions:

  • A stock solution of the test compound (e.g., Azadirachtin) is prepared by dissolving it in an appropriate solvent (e.g., acetone (B3395972) or ethanol).

  • A series of dilutions are then prepared from the stock solution to obtain the desired test concentrations.

3. Treatment of Leaf Discs:

  • Leaf discs of a uniform size are punched from fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella).

  • The leaf discs are dipped in the respective test solutions for a short duration (e.g., 10-30 seconds) and then allowed to air dry.

  • Control discs are treated with the solvent only.

4. Bioassay:

  • A single, pre-weighed larva (of a specific instar) is placed in a petri dish containing a treated leaf disc.

  • The petri dishes are maintained in the same controlled environment as for insect rearing.

  • After a specific period (e.g., 24 or 48 hours), the leaf area consumed is measured. This can be done using a leaf area meter or image analysis software.

5. Data Analysis:

  • The Antifeedant Index (AFI) or Feeding Inhibition (FI) is calculated using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.

Diet Incorporation Bioassay

This method assesses the antifeedant effect when the compound is mixed directly into the insect's food.

1. Preparation of Artificial Diet:

  • A standard artificial diet for the test insect is prepared.

2. Incorporation of Test Compound:

  • The test compound, dissolved in a small amount of solvent, is added to the diet while it is still liquid and thoroughly mixed to ensure uniform distribution.

  • A control diet is prepared by adding only the solvent.

3. Bioassay:

  • A known amount of the treated or control diet is placed in individual containers.

  • A single, pre-weighed larva is introduced into each container.

  • The containers are kept in a controlled environment.

4. Data Analysis:

  • After a set period, the amount of diet consumed is determined by weighing the remaining diet.

  • The EC₅₀ value, the concentration that causes a 50% reduction in food consumption compared to the control, is then calculated using probit analysis.

Signaling Pathways and Mechanism of Action

The antifeedant activity of both this compound and Azadirachtin is primarily mediated through the insect's gustatory system. These compounds act on specific chemoreceptors, leading to feeding deterrence.

Azadirachtin's Mechanism:

Azadirachtin is known to stimulate deterrent receptors in insects. It specifically targets gustatory receptor neurons (GRNs) located in the sensilla on the insect's mouthparts. This stimulation sends a negative signal to the central nervous system, causing the insect to stop feeding. Furthermore, Azadirachtin can also block the firing of "sugar-sensitive" cells, which are responsible for recognizing feeding stimulants like sugars. This dual action of activating deterrent pathways and inhibiting feeding stimulant pathways makes Azadirachtin a particularly potent antifeedant.

This compound's Proposed Mechanism:

While less studied, it is presumed that this compound acts through a similar mechanism, interacting with the gustatory chemoreceptors of insects to elicit a feeding deterrent response. The structural similarities between this compound and other neem limonoids suggest a common mode of action involving the disruption of normal taste perception.

Diagram of the Proposed Antifeedant Signaling Pathway

Antifeedant_Signaling_Pathway cluster_insect Insect Gustatory System Limonoid This compound / Azadirachtin Receptor Gustatory Receptor (Deterrent Receptor) Limonoid->Receptor Neuron Gustatory Receptor Neuron (GRN) Receptor->Neuron Activation CNS Central Nervous System (CNS) Neuron->CNS Signal Transduction Feeding_Behavior Feeding Behavior CNS->Feeding_Behavior Inhibition

Caption: Proposed signaling pathway for limonoid antifeedant activity.

Diagram of a Typical Antifeedant Bioassay Workflow

Antifeedant_Bioassay_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Data Analysis Phase A Insect Rearing (e.g., Spodoptera frugiperda) C Treatment of Leaf Discs or Diet A->C B Preparation of Test Solutions (this compound / Azadirachtin) B->C D Introduction of Larvae to Treated Substrate C->D E Incubation (Controlled Environment) D->E F Measurement of Food Consumption E->F G Calculation of Antifeedant Index (AFI) or EC₅₀ F->G

Caption: General workflow for an antifeedant bioassay.

Conclusion

Both this compound and Azadirachtin are significant antifeedant compounds derived from the neem tree. While Azadirachtin is demonstrably more potent and has been the focus of extensive quantitative research, the early discovery of this compound's feeding inhibition properties highlights the complex and multifaceted nature of neem's defense mechanisms. For researchers and professionals in drug development, Azadirachtin currently offers a more robust dataset for the development of biopesticides. However, the synergistic effects of multiple limonoids within neem extracts suggest that further investigation into the specific activities and interactions of compounds like this compound could unveil new avenues for pest management strategies. The provided experimental protocols serve as a foundation for such future comparative studies.

References

A Comparative Analysis of Meliantriol and Other Neem Limonoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activities, experimental data, and mechanisms of action of Meliantriol, Gedunin, Nimbin, and Salannin.

This report provides a comprehensive comparative analysis of four prominent neem limonoids: this compound, Gedunin, Nimbin, and Salannin. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their anticancer and insecticidal properties. The guide summarizes key quantitative data, presents detailed experimental protocols for the cited bioassays, and visualizes the signaling pathways using the DOT language.

Comparative Analysis of Biological Activity: A Quantitative Overview

The biological efficacy of this compound, Gedunin, Nimbin, and Salannin varies significantly across different assays and target organisms. The following tables summarize the available quantitative data on their anticancer and insecticidal activities, providing a basis for direct comparison.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

LimonoidCell LineIC50 (µM)Citation(s)
Gedunin SK-BR-3 (Stomach Cancer)16.9[1]
CaCo-2 (Colon Cancer)16.8[1]
Nimbolide Du-145 (Prostate Cancer) - 24h10.5 ± 1.5[2]
Du-145 (Prostate Cancer) - 48h5.5 ± 0.5[2]
PC-3 (Prostate Cancer) - 24h12.5 ± 2.5[2]
PC-3 (Prostate Cancer) - 48h8.5 ± 1.5[2]
A-549 (Lung Cancer) - 24h15.5 ± 1.5[2]
A-549 (Lung Cancer) - 48h10.5 ± 0.5[2]
This compound Data Not AvailableN/A

Note: Data for this compound's anticancer activity was not available in the reviewed literature.

Insecticidal and Antifeedant Activity

The efficacy of insecticidal compounds can be measured by the median lethal concentration (LC50), the concentration that kills 50% of the test insects, or by antifeedant metrics such as the Feeding Inhibition (FI50) or Effective Concentration (EC50) that deters feeding by 50%.

LimonoidInsect SpeciesParameterValueCitation(s)
Salannin Spodoptera lituraFI502.8 µg/cm²[3]
Spodoptera frugiperdaFI5013 µg/cm²[3]
Helicoverpa armigeraEC50 (neonate growth inhibition)87.7 ppm[3]
3-O-acetyl salannol Spodoptera lituraFI502.0 µg/cm²[3]
Helicoverpa armigeraEC50 (neonate growth inhibition)65.6 ppm[3]
Salannol Spodoptera lituraFI502.3 µg/cm²[3]
Helicoverpa armigeraEC50 (neonate growth inhibition)77.4 ppm[3]
This compound LocustsAntifeedantEffective at extremely low concentrations[4]
Nimbin Spodoptera lituraAntifeedant & Growth RegulationActive[3][5]
Gedunin Spodoptera frugiperdaEC50 (larval mortality/growth reduction)10 - 39 ppm[1]

Note: Specific LC50 or FI50 values for this compound and Nimbin were not consistently available in the reviewed literature, though their activity is well-documented.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key bioassays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test limonoid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay evaluates the feeding deterrence of a compound by measuring the consumption of treated leaf discs by insects.

Materials:

  • Fresh host plant leaves (e.g., castor bean for Spodoptera litura)

  • Cork borer

  • Petri dishes

  • Filter paper

  • Test solutions of limonoids in a suitable solvent (e.g., acetone)

  • Solvent for control

  • Test insects (e.g., 3rd or 4th instar larvae), pre-starved for 2-4 hours

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Leaf Discs: Use a cork borer to cut uniform discs from fresh, healthy host plant leaves.

  • Treatment of Leaf Discs: Dip each leaf disc into the test solution for a few seconds. Prepare a range of concentrations. For the control, dip leaf discs in the solvent alone. Allow the solvent to evaporate completely.

  • Assay Setup: Place a moistened piece of filter paper in the bottom of each Petri dish to maintain humidity. Place one treated or control leaf disc in the center of each dish.

  • Insect Introduction: Introduce one pre-starved larva into each Petri dish.

  • Incubation: Seal the Petri dishes and place them in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod).

  • Data Collection: After a set period (e.g., 24 hours), remove the larvae and the remaining leaf disc fragments. Measure the area of the unconsumed portion of each leaf disc.

  • Data Analysis: Calculate the area of leaf disc consumed in both control (C) and treated (T) replicates. The Antifeedant Index (AI) or Percent Feeding Inhibition can be calculated using the formula: AI (%) = [(C - T) / (C + T)] * 100 The FI50 or EC50 value, the concentration that causes 50% feeding inhibition, can be determined through probit analysis.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using DOT language, illustrate the known or proposed signaling pathways through which these limonoids exert their biological effects.

Gedunin: Inhibition of the Hsp90 Chaperone Machinery

Gedunin is known to disrupt the cellular stress response by targeting the Heat Shock Protein 90 (Hsp90) chaperone system. It does not bind to the ATP-binding site but instead interacts with the co-chaperone p23, leading to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[6]

Gedunin_Hsp90_Pathway cluster_Hsp90_Cycle Hsp90 Chaperone Cycle Hsp90 Hsp90 p23 p23 (Co-chaperone) Hsp90->p23 Binds Client_Protein Client Protein (e.g., Akt, Cdk4) Hsp90->Client_Protein Promotes Folding p23->Client_Protein Stabilizes Degradation Proteasomal Degradation Client_Protein->Degradation Client_Protein->Degradation Leads to Misfolded_Client Misfolded Client Protein Misfolded_Client->Hsp90 Binds Gedunin Gedunin Gedunin->p23 Inhibits Binding to Hsp90

Caption: Gedunin's disruption of the Hsp90 chaperone cycle.

Nimbin: Modulation of the NF-κB Signaling Pathway

Nimbin has been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation of IκB kinase (IKK), Nimbin can block the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Nimbin_NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IKK->IkBa_p Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Nimbin Nimbin Nimbin->IKK Inhibits

Caption: Nimbin's inhibitory effect on the NF-κB pathway.

Salannin & this compound: Antifeedant Mechanism

Salannin and this compound are potent insect antifeedants. Their primary mode of action is believed to involve interaction with the gustatory (taste) receptors of insects, leading to feeding deterrence. This interaction likely occurs at the chemosensory sensilla on the insect's mouthparts, blocking the perception of feeding stimulants or triggering a deterrent signal.

Antifeedant_Mechanism cluster_Insect_Sensory Insect Gustatory System Plant_Stimulant Plant Feeding Stimulant Gustatory_Receptor Gustatory Receptor Plant_Stimulant->Gustatory_Receptor Binds Neuron Gustatory Neuron Gustatory_Receptor->Neuron Activates Brain Insect Brain Neuron->Brain Signal Transduction Feeding_Behavior Feeding Behavior Brain->Feeding_Behavior Initiates No_Feeding Feeding Deterrence Brain->No_Feeding Results in Limonoid Salannin / this compound Limonoid->Gustatory_Receptor Blocks/Interferes

Caption: Proposed antifeedant mechanism of Salannin and this compound.

Conclusion

This comparative analysis highlights the diverse and potent biological activities of this compound, Gedunin, Nimbin, and Salannin. While Gedunin and Nimbolide show significant promise as anticancer agents through distinct mechanisms of action, Salannin and this compound are powerful insect antifeedants. The lack of extensive quantitative data for this compound underscores the need for further research to fully elucidate its therapeutic and pesticidal potential. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working with these fascinating natural products.

References

Validating the Insecticidal Properties of Meliantriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the insecticidal properties of meliantriol, a naturally occurring tetranortriterpenoid found in the neem tree (Azadirachta indica). While this compound is recognized for its potent antifeedant activity, quantitative data on the isolated compound is scarce in publicly available literature. Therefore, this guide presents a comparative analysis based on the broader context of neem-derived insecticides and their active components, including azadirachtin (B1665905) and salannin, alongside synthetic alternatives.

This compound and its Role as an Insecticidal Agent

This compound is one of several bioactive limonoids present in neem extracts, which collectively contribute to the tree's remarkable resistance to pests.[1][2] Unlike many synthetic insecticides that act as neurotoxins, this compound's primary mode of action is as a powerful feeding deterrent.[1] It can cause insects to cease eating, even at extremely low concentrations, which was one of the first scientifically proven demonstrations of neem's traditional use for crop protection in India.[1]

The complex mixture of limonoids in neem, including azadirachtin, salannin, and nimbin, work synergistically to provide a multi-faceted defense against a wide range of insect pests.[1] While azadirachtin is the most abundant and potent of these compounds, responsible for approximately 90% of the insecticidal effect of neem oil, this compound plays a significant role as an antifeedant.[1]

Comparative Efficacy of Neem-Derived Products and Other Insecticides

Due to the limited availability of quantitative data for isolated this compound, this section presents a comparison of the efficacy of commercially available neem-based insecticides (which contain this compound as a component) with other natural and synthetic insecticides.

Table 1: Comparative Insecticidal Efficacy Data

Insecticide/ProductActive Ingredient(s)Target PestEfficacy MetricValueSource
Neem Seed Kernel Extract (NSKE) 5%Azadirachtin, this compound, Salannin, etc.Spodoptera frugiperda (Fall Armyworm)Larval Population ReductionLeast effective among tested treatments, but superior to controlFFS
Neem Oil 2%Azadirachtin, this compound, Salannin, etc.Spodoptera frugiperda (Fall Armyworm)Larval Population ReductionHigher than NSKE 5%, but less effective than synthetic optionsFFS
AzadirachtinAzadirachtinPlutella xylostella (Diamondback Moth)LC50 (72h, no-choice)0.29 µg/ml (for 3rd instar larvae)FFS
AzadirachtinAzadirachtinSpodoptera litura (Tobacco Cutworm)Antifeedant Activity (FI50)Not specifiedFFS
SalanninSalanninSpodoptera lituraAntifeedant Activity (FI50)2.8 µg/cm²[3]
3-O-acetyl salannol3-O-acetyl salannolSpodoptera lituraAntifeedant Activity (FI50)2.0 µg/cm²[3]
Spinosad 2.5% SCSpinosadMustard AphidPopulation ReductionNot specified, but highly effectiveFFS
Chlorantraniliprole 18.5% SCChlorantraniliproleSpodoptera frugiperdaLarval Population ReductionSignificantly more effective than neem productsFFS
Emamectin benzoate (B1203000) 5% SGEmamectin benzoateSpodoptera frugiperdaLarval Population ReductionSignificantly more effective than neem productsFFS
Spinetoram 11.7% SCSpinetoramSpodoptera frugiperdaLarval Population ReductionMost effective among tested treatmentsFFS

Note: The data presented is a summary from various studies and may not be directly comparable due to differences in experimental conditions. FI50 (Feeding Inhibition 50) is the concentration required to inhibit feeding by 50%. LC50 (Lethal Concentration 50) is the concentration required to kill 50% of the test population.

Experimental Protocols

This section details the methodologies for key experiments used to validate the insecticidal properties of compounds like this compound.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This method is used to determine the feeding deterrence of a compound.

Protocol:

  • Insect Rearing: Larvae of the target insect species (e.g., Spodoptera frugiperda) are reared on a standard artificial diet under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod).

  • Preparation of Test Substance: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

  • Treatment of Leaf Discs: Leaf discs of a uniform size are cut from a host plant (e.g., maize or cabbage) using a cork borer. The discs are then dipped in the respective test solutions for a few seconds and allowed to air dry. Control discs are treated with the solvent only.

  • Bioassay: Fourth-instar larvae, previously starved for 2-4 hours, are individually placed in petri dishes containing a single treated leaf disc.

  • Data Collection: After a specific period (e.g., 24 or 48 hours), the leaf area consumed is measured using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index (AFI): The AFI is calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.

Larval Mortality Bioassay (Diet Incorporation Method)

This assay determines the lethal concentration (LC50) of a test compound.

Protocol:

  • Insect Rearing: As described in the antifeedant bioassay.

  • Preparation of Treated Diet: The test compound is incorporated into the artificial diet at various concentrations. The solvent is allowed to evaporate completely before the diet solidifies. A control diet is prepared with the solvent only.

  • Bioassay: Neonate or early-instar larvae are individually placed in wells of a multi-well plate containing a small amount of the treated or control diet.

  • Data Collection: Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they do not respond to probing with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the test compound that causes 50% mortality of the test population.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Antifeedant Bioassay

Antifeedant_Bioassay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Rearing Insect Rearing (e.g., Spodoptera frugiperda) Starve_Larvae Starve Larvae (2-4 hours) Insect_Rearing->Starve_Larvae Prepare_Compound Prepare Test Compound (e.g., this compound) Treat_Discs Treat Leaf Discs with Test Compound Prepare_Compound->Treat_Discs Prepare_Leaf_Discs Prepare Host Plant Leaf Discs Prepare_Leaf_Discs->Treat_Discs Control_Discs Prepare Control Discs (Solvent Only) Prepare_Leaf_Discs->Control_Discs Expose_Larvae Expose Individual Larvae to Treated/Control Discs Treat_Discs->Expose_Larvae Control_Discs->Expose_Larvae Starve_Larvae->Expose_Larvae Measure_Consumption Measure Leaf Area Consumed Expose_Larvae->Measure_Consumption Calculate_AFI Calculate Antifeedant Index (AFI) Measure_Consumption->Calculate_AFI

Caption: Workflow for determining the antifeedant activity of a test compound.

Proposed Signaling Pathway for Antifeedant Action

While the precise molecular targets of this compound are not fully elucidated, the general mechanism of antifeedant compounds involves interaction with the insect's gustatory system.

Antifeedant_Signaling_Pathway This compound This compound Gustatory_Receptor Gustatory Receptor Neuron (GRN) on Sensilla This compound->Gustatory_Receptor Binds to Signal_Transduction Signal Transduction Cascade Gustatory_Receptor->Signal_Transduction Activates Neurotransmitter_Release Altered Neurotransmitter Release Signal_Transduction->Neurotransmitter_Release Brain Central Nervous System (Brain) Neurotransmitter_Release->Brain Sends signal to Feeding_Behavior Inhibition of Feeding Behavior Brain->Feeding_Behavior Regulates

Caption: Proposed pathway for this compound-induced feeding deterrence in insects.

Conclusion

This compound is a significant contributor to the insecticidal properties of neem extracts, primarily acting as a potent antifeedant. While quantitative data for the isolated compound remains limited, the efficacy of neem-based products in pest management is well-documented. Further research to isolate and quantify the specific insecticidal activity of this compound against a range of economically important pests would be highly valuable for the development of new, targeted, and sustainable pest control strategies. The experimental protocols and conceptual pathways provided in this guide offer a framework for such future investigations.

References

Meliantriol vs. Synthetic Pesticides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Meliantriol, a naturally occurring tetranortriterpenoid found in the neem tree (Azadirachta indica), with commonly used synthetic pesticides. While research on isolated this compound is limited, this document synthesizes available data on neem-based formulations, where this compound is a key active compound, and contrasts their performance with conventional chemical insecticides.

Executive Summary

This compound, a potent antifeedant, is a significant contributor to the insecticidal properties of neem extracts. Unlike many synthetic pesticides that primarily act as neurotoxins, this compound and other limonoids in neem disrupt insect feeding behavior and hormonal systems, leading to starvation, reduced growth, and decreased reproduction. This guide presents available quantitative data on the efficacy of neem-based products against various insect pests and compares it with the performance of synthetic pesticides. Detailed experimental protocols for common bioassays are also provided to facilitate further research and standardized comparisons.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data comparing the efficacy of neem-based insecticides (containing this compound as an active component) with synthetic pesticides against various insect pests. It is important to note that the data for "this compound (as neem extract)" refers to formulations of neem oil or neem seed extract, where this compound is present alongside other active limonoids like Azadirachtin.

Table 1: Larval Mortality (LC50) Comparison

Insect PestThis compound (as neem-based formulation)Synthetic PesticideLC50 Value (Synthetic)Reference
Spodoptera frugiperda (Fall Armyworm)LC50 of 10.0 ppm and 8.0 ppm for photogedunin derivatives (structurally similar limonoids)[1][2]Gedunin (another limonoid) showed an LC50 of 39.0 ppm[1][2]Not directly compared in the same study[1][2]
Aphis glycines (Soybean Aphid)77% mortality with neem seed oil[3]Azadirachtin (another neem limonoid)80% mortality with Azadirachtin[3][3]
Cyprinus carpio (Common Carp) - Non-target organismLC50 of 75.49 mg/l for Neem Gold (0.03% EC)[4]Permethrin (25% EC)LC50 of 56.89 mg/l[4][4]
Cyprinus carpio (Common Carp) - Non-target organismLC50 of 75.49 mg/l for Neem Gold (0.03% EC)[4]Monocrotophos (36%)LC50 of 72.26 mg/l[4][4]

Table 2: Antifeedant Activity (EC50) Comparison

Insect PestThis compound (as neem extract)EC50 Value (Neem Extract)Synthetic PesticideEC50 Value (Synthetic)Reference
Microsiphum rosae (Rose Aphid)Neem Seed Extract0.88%Not directly compared in the same study-[5][6]
Macrosiphoniella sanbornii (Chrysanthemum Aphid)Neem Seed Extract0.96%Not directly compared in the same study-[5][6]

Table 3: Field Efficacy (% Pest Reduction) Comparison

Insect PestThis compound (as neem extract/oil)% Reduction (Neem)Synthetic Pesticide% Reduction (Synthetic)Reference
Helicoverpa armigera (Cotton Bollworm)Matrin (plant-derived)55.5%Cypermethrin100%[7]
Helicoverpa armigera (Cotton Bollworm)Matrin (plant-derived)55.5%Thiodicarb100%[7]
Helicoverpa armigera (Cotton Bollworm)--Profenophos+Cypermethrin75.58%[8]
Mustard AphidNeem Leaf Extract63.16-72.55%Malathion 57EC93.75%[9]
Mustard AphidNeem Seed Extract73-81%Malathion 57EC93.75%[9]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of insecticides like this compound.

Larval Mortality Bioassay (Leaf Disc Method)

Objective: To determine the lethal concentration (LC50) of a compound required to cause 50% mortality in a target insect larval population.

Materials:

  • Test compound (e.g., this compound, synthetic pesticide)

  • Solvent (e.g., acetone, ethanol)

  • Leaf discs from a suitable host plant

  • Petri dishes

  • Filter paper

  • Third-instar larvae of the target insect species

  • Growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare a series of concentrations of the test compound in the chosen solvent.

  • Apply a known volume of each concentration evenly onto the surface of the leaf discs.

  • Allow the solvent to evaporate completely.

  • Place a treated leaf disc in each petri dish lined with moist filter paper.

  • Introduce a pre-determined number of third-instar larvae (e.g., 10-20) into each petri dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions.

  • Record larval mortality at 24, 48, and 72-hour intervals.

  • Use a control group with leaf discs treated only with the solvent.

  • Calculate the LC50 value using probit analysis.

Antifeedant Bioassay (Choice Test)

Objective: To assess the feeding deterrent properties of a compound by providing insects with a choice between treated and untreated food sources.

Materials:

  • Test compound

  • Solvent

  • Leaf discs of a host plant

  • Petri dishes

  • Target insect species (e.g., adult beetles, caterpillars)

  • Leaf area meter or image analysis software

Procedure:

  • Prepare a solution of the test compound at a specific concentration.

  • Cut leaf discs into equal halves.

  • Treat one half of each leaf disc with the test solution and the other half with the solvent as a control.

  • After the solvent evaporates, join the two halves together with a small piece of tape on the underside.

  • Place the reconstituted leaf disc in a petri dish.

  • Introduce a single insect into the petri dish.

  • After a 24-hour feeding period, remove the leaf disc.

  • Measure the area consumed from both the treated and control halves using a leaf area meter or image analysis software.

  • Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI).

Signaling Pathways and Mechanisms of Action

Synthetic pesticides often act on the nervous system of insects, leading to rapid paralysis and death. In contrast, this compound and other neem limonoids primarily exert their effects through two main pathways:

  • Antifeedant Action: this compound interacts with the gustatory receptors of insects, deterring them from feeding on treated plants.[10][11][12][13][14] This leads to starvation and reduced fitness.

  • Insect Growth Regulation: Neem limonoids can interfere with the endocrine system of insects, disrupting the production and function of key hormones like ecdysone, which is crucial for molting.[1][2][3][5][6][10][15][16] This results in developmental abnormalities and reduced reproductive capacity.

The following diagrams illustrate the generalized signaling pathway of this compound's antifeedant action and a typical experimental workflow for its evaluation.

Antifeedant_Signaling_Pathway cluster_plant Plant Surface cluster_insect Insect This compound This compound Gustatory_Receptor Gustatory Receptor on Chemosensory Neuron This compound->Gustatory_Receptor Binds to Neuron_Signal Signal Transduction Cascade Gustatory_Receptor->Neuron_Signal Activates CNS Central Nervous System Neuron_Signal->CNS Transmits Signal to Feeding_Inhibition Feeding Inhibition CNS->Feeding_Inhibition Results in Experimental_Workflow Compound_Prep Compound Preparation (this compound & Synthetic Pesticide) Bioassay Bioassay Setup (e.g., Leaf Disc Choice Test) Compound_Prep->Bioassay Data_Collection Data Collection (e.g., Leaf Area Consumed, Mortality) Bioassay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., EC50, LC50 Calculation) Data_Collection->Statistical_Analysis Comparison Efficacy Comparison Statistical_Analysis->Comparison

References

Unveiling the Synergistic Potential of Meliantriol and Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meliantriol, a potent tetranortriterpenoid found in the Neem tree (Azadirachta indica), has garnered significant interest for its diverse biological activities, including its role as an insect antifeedant and its potential in cancer therapy.[1] While research has established the individual efficacy of this compound, its synergistic interactions with other natural compounds remain a burgeoning field of study. This guide provides a comparative analysis of the synergistic effects observed in Neem extracts and their constituent limonoids, offering insights into the potential combinatorial efficacy of this compound. Due to a paucity of specific quantitative data on this compound's synergistic effects, this guide draws parallels from studies on closely related Neem limonoids and extracts, providing a framework for future research.

Synergistic Effects of Neem Limonoids: A Comparative Overview

The comprehensive insecticidal and medicinal properties of Neem extracts are often attributed to the synergistic interplay of its complex array of bioactive compounds, including this compound, Azadirachtin, Salannin, and Nimbin.[2] While specific quantitative data on this compound's synergistic interactions are limited, studies on other Neem limonoids and extracts provide compelling evidence of such potentiation.

For instance, the combination of different fractions from Neem oil has demonstrated enhanced antifungal activity, suggesting an additive or synergistic effect of the constituent compounds. Research into the insecticidal properties of Neem has also indicated that the holistic effect of Neem seed kernel extract is often greater than that of its individual purified components, pointing towards a synergistic action among the various limonoids present.

Below is a summary of synergistic interactions observed with natural compounds, which can serve as a model for designing future studies on this compound.

Compound/Extract CombinationTarget Organism/Cell LineObserved EffectQuantitative Data (Example)Reference
Matrine and Oxymatrine with 1,8-cineolePlutella xylostellaSynergistic insecticidal activityCo-toxicity Coefficient (CTC) = 213[3]
Matrine and Oxymatrine with 1,8-cineoleTetranychus urticaeSynergistic acaricidal activityCo-toxicity Coefficient (CTC) = 252[3]
Carvacrol and FluconazoleCandida aurisSynergistic and additive antifungal effects68% of isolates showed synergistic or additive effects[4]
Menthol and EugenolAspergillus nigerSynergistic antifungal activityComplete inhibition at 400 µg/mL (combination) vs. 500 µg/mL (menthol) and 600 µg/mL (eugenol) individually[5]
Dillapiole and β-caryophylleneSpodoptera frugiperda larvaeStrong synergistic insecticidal effectLD50 = 0.03 ppm (combination) vs. 0.35 ppm (dillapiole alone)[6]

Note: The Co-toxicity Coefficient (CTC) is a measure used to evaluate the nature of the interaction between two or more compounds. A CTC value greater than 120 is generally considered indicative of a synergistic effect.[3]

Experimental Protocols for Assessing Synergistic Effects

To rigorously evaluate the synergistic potential of this compound with other natural compounds, standardized experimental protocols are essential. The following outlines a general methodology for assessing insecticidal and antifungal synergy.

1. Insecticidal Synergy Assessment (Leaf-Loading Poison Method)

  • Objective: To determine the synergistic, additive, or antagonistic insecticidal effect of this compound in combination with another natural compound against a target insect pest (e.g., Plutella xylostella).

  • Materials: this compound, partner natural compound, acetone (B3395972) (or other suitable solvent), cabbage leaf discs, Petri dishes, target insect larvae (e.g., 3rd instar).

  • Procedure:

    • Prepare stock solutions of this compound and the partner compound in acetone.

    • Create a series of dilutions for each compound individually and in combination at various ratios (e.g., 9:1, 8:2, 1:1, etc.).

    • Dip cabbage leaf discs into the respective solutions for a standardized time (e.g., 3 seconds). Air-dry the discs.

    • Place the treated leaf discs in Petri dishes.

    • Introduce a set number of insect larvae (e.g., 15) into each Petri dish.

    • Incubate under controlled conditions (e.g., 25 ± 2 °C, 70 ± 10% RH, 16:8 h light:dark photoperiod).

    • Record larval mortality at specified time points (e.g., 48 hours).

    • Calculate the Corrected Mortality Rate (CMR) and determine the LC50 (median lethal concentration) for each compound and the combinations using probit analysis.

    • Calculate the Co-toxicity Coefficient (CTC) using Sun's formula to determine the nature of the interaction.[3]

2. Antifungal Synergy Assessment (Checkerboard Microdilution Assay)

  • Objective: To evaluate the synergistic antifungal activity of this compound combined with another natural compound against a pathogenic fungus (e.g., Candida albicans).

  • Materials: this compound, partner natural compound, fungal culture, appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of this compound and the partner compound in the broth medium in a 96-well plate. The dilutions should be arranged in a checkerboard pattern, with one compound diluted along the x-axis and the other along the y-axis.

    • Inoculate each well with a standardized suspension of the fungal cells.

    • Include wells with each compound alone and a growth control (no compounds).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible fungal growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The FIC index is calculated as follows: FIC Index = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone).

      • FIC ≤ 0.5: Synergy

      • 0.5 < FIC ≤ 4.0: Additive or indifferent

      • FIC > 4.0: Antagonism

Visualizing Potential Mechanisms of Action

While the precise signaling pathways affected by the synergistic action of this compound are yet to be fully elucidated, the known mechanisms of Neem limonoids provide a basis for understanding their potential interactions. The following diagram illustrates a simplified workflow for assessing the synergistic activity of natural compounds.

Synergy_Assessment_Workflow Workflow for Assessing Synergistic Activity cluster_0 Preparation cluster_1 Bioassay cluster_2 Data Analysis cluster_3 Interpretation A Select this compound and Partner Compound B Prepare Stock Solutions and Serial Dilutions A->B C Individual Compound Assay (Determine IC50/MIC) B->C D Combination Assay (Checkerboard or Ratio-based) B->D E Record Endpoint Measurement (e.g., Mortality, Growth Inhibition) C->E D->E F Calculate Synergy (e.g., CTC, FIC Index) E->F G Statistical Analysis F->G H Characterize Interaction (Synergistic, Additive, Antagonistic) G->H

Caption: A generalized workflow for the experimental assessment of synergistic interactions between natural compounds.

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by limonoids, a common mechanism of action that could be subject to synergistic modulation.

Apoptosis_Signaling_Pathway Hypothetical Apoptosis Pathway Modulated by Limonoids This compound This compound + Partner Compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by limonoids, which may be synergistically enhanced.

Conclusion

While direct experimental data on the synergistic effects of this compound with other natural compounds is currently scarce, the broader research on Neem extracts and their constituent limonoids strongly suggests a high potential for such interactions. The provided comparative data and experimental protocols offer a solid foundation for researchers to explore the synergistic potential of this compound. Future studies focusing on quantifying the synergistic effects of this compound with other well-characterized natural compounds are crucial for unlocking its full therapeutic and pesticidal potential. Such research will be instrumental in the development of novel, effective, and potentially more sustainable combination therapies and biopesticides.

References

A Comparative Guide to the Antifeedant Effects of Meliantriol and Other Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifeedant properties of Meliantriol and other prominent limonoids derived from the Meliaceae family of plants, such as the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated tetranortriterpenoids recognized for their potent insect antifeedant and growth-regulating activities.[1] While Azadirachtin is the most extensively studied compound, this compound was one of the first to be scientifically validated for its feeding deterrence, notably its ability to prevent locusts from feeding on crops.[2] This document summarizes quantitative efficacy data, details common experimental methodologies, and illustrates the underlying signaling pathways associated with these natural compounds to aid in the research and development of novel pest management strategies.

Quantitative Comparison of Antifeedant Activity

The potency of an antifeedant is typically quantified by metrics such as the Effective Dose (ED₅₀) or Effective Concentration (EC₅₀) required to inhibit feeding by 50%, or the Feeding Inhibition (FI₅₀) value. Lower values indicate higher antifeedant activity. The following tables present a cross-species comparison of this compound's key alternatives.

Note: Direct comparison of values across different studies can be challenging due to variations in experimental protocols, insect instars, and specific formulations used.

Table 1: Antifeedant Efficacy (EC₅₀/ED₅₀) of Limonoids Against Lepidopteran Species

LimonoidInsect SpeciesBioassay TypeMetricValue
AzadirachtinSpodoptera frugiperdaDiet IncorporationEC₅₀3.6 x 10⁻⁷ µg/g[3]
SalanninSpodoptera frugiperdaDiet IncorporationEC₅₀4.7 x 10⁻⁴ µg/g[3]
NimbinSpodoptera frugiperdaDiet IncorporationEC₅₀6.3 x 10⁻⁴ µg/g[3]
SalanninSpodoptera frugiperdaLeaf DiscED₅₀13 µg/cm²[3]
SalanninSpodoptera lituraLeaf Disc ChoiceFI₅₀2.8 µg/cm²[4]
SalannolSpodoptera lituraLeaf Disc ChoiceFI₅₀2.3 µg/cm²[4]
3-O-acetyl salannolSpodoptera lituraLeaf Disc ChoiceFI₅₀2.0 µg/cm²[4]
AzadirachtinPlutella xylostella (3rd instar)No-ChoiceLC₅₀0.29 µg/ml (72h)[5]
AzadirachtinPlutella xylostella (4th instar)No-ChoiceLC₅₀0.31 µg/ml (72h)[5]

Table 2: Antifeedant and Growth Regulatory Efficacy of Limonoids Against Other Insect Orders

LimonoidInsect SpeciesBioassay TypeMetricValue
This compoundLocustsField TestObservationComplete feeding cessation[2]
SalanninMigratory LocustLaboratory/FieldObservationStrong deterrence[2]
AzadirachtinMicrosiphum rosae (Rose aphid)FieldEC₅₀0.88% (Population reduction)[6]
AzadirachtinMacrosiphoniella sanbornii (Chrysanthemum aphid)FieldEC₅₀0.96% (Population reduction)[6]

Experimental Protocols

The data presented in this guide are primarily generated using two standard bioassay methodologies: the Leaf Disc Bioassay and the Diet Incorporation Bioassay.

This method is widely used to assess the feeding deterrence of a compound applied to a natural food source.[7][8]

Objective: To determine if insects avoid feeding on leaf tissue treated with a test compound.

Detailed Methodology:

  • Preparation of Test Substance: A stock solution of the limonoid (e.g., this compound) is prepared in an appropriate solvent like acetone (B3395972) or ethanol. A series of dilutions are made to achieve the desired test concentrations.[9] A control solution contains only the solvent.

  • Leaf Disc Preparation: Uniform discs are cut from fresh, untreated host plant leaves using a cork borer, avoiding major veins.[9][10]

  • Treatment Application: Each leaf disc is dipped into a test or control solution for a few seconds to ensure even coverage. The discs are then air-dried in a fume hood to allow the solvent to evaporate completely.[9]

  • Insect Preparation: Healthy, uniform larvae of a specific instar (e.g., 3rd or 4th) are selected. They are typically starved for 2-4 hours before the assay to standardize hunger levels.[9]

  • Assay Setup:

    • A moistened filter paper is placed in the bottom of a Petri dish to maintain humidity.

    • No-Choice Test: A single treated leaf disc is placed in each Petri dish.[9]

    • Choice Test: One treated disc and one control disc are placed equidistant from the center of the Petri dish.

    • A single starved larva is introduced into each dish. The dishes are sealed (e.g., with parafilm) to prevent escape.[9]

  • Incubation: The assays are maintained in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10h L:D photoperiod) for a set period, typically 24 to 48 hours.[9]

  • Data Collection and Analysis: After the feeding period, the remaining leaf area of each disc is measured using a leaf area meter or image analysis software (e.g., ImageJ).[9] The consumed area is calculated by subtracting the remaining area from the initial area. The Antifeedant Index (AI) or Feeding Deterrence Index (FDI) is calculated using the formula:

    • FDI (%) = [(C - T) / (C + T)] x 100 (for choice tests)

    • AI (%) = [(C - T) / C] x 100 (for no-choice tests)

    • Where C = consumed area of the control disc and T = consumed area of the treated disc.

  • Statistical Analysis: The data are analyzed to determine the ED₅₀ or EC₅₀ value, representing the dose or concentration that causes 50% feeding deterrence.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Limonoid Solutions & Control p2 Cut Uniform Leaf Discs p3 Select & Starve Test Insects e1 Dip Discs in Solutions & Dry p3->e1 e2 Place Disc(s) in Petri Dish e1->e2 e3 Introduce One Insect per Dish e2->e3 e4 Incubate (24-48h) e3->e4 a1 Measure Consumed Leaf Area e4->a1 a2 Calculate Antifeedant Index a1->a2 a3 Determine ED50 / EC50 a2->a3

Workflow for a Leaf Disc Antifeedant Bioassay.

This method is used to evaluate the effects of a compound when mixed directly into an artificial food source, assessing both antifeedant and chronic toxic effects.[11][12][13]

Objective: To quantify the growth inhibition or mortality resulting from the continuous ingestion of a diet containing the test compound.

Detailed Methodology:

  • Diet Preparation: A standard artificial diet for the test insect is prepared according to the manufacturer's recommendations.[11]

  • Incorporation of Test Substance: The test compound, dissolved in a small amount of solvent, is added to the diet mixture after it has cooled to a temperature that will not cause degradation (typically <40°C).[12] The mixture is homogenized to ensure even distribution. A control diet is prepared by adding only the solvent.

  • Assay Setup: The treated and control diets are dispensed into the wells of a multi-well bioassay tray or into individual containers.[11] One neonate or early instar larva is placed in each well.

  • Incubation: Trays are covered and kept under controlled environmental conditions for an extended period, often 7 days or more.[11]

  • Data Collection and Analysis: Mortality is assessed at regular intervals. At the end of the assay, surviving larvae are weighed. The primary endpoints are mortality (to calculate LC₅₀) and larval weight reduction (to calculate growth inhibition, GI₅₀). Rapid feeding cessation is a characteristic effect of diamide (B1670390) toxicity, leading to starvation-induced mortality several days later.[11]

Signaling Pathways for Feeding Deterrence

The antifeedant effect of limonoids like this compound is initiated at the peripheral nervous system, specifically through the insect's sense of taste (gustation). The process involves specialized Gustatory Receptors (GRs) located on sensory neurons in the mouthparts, antennae, and legs.[14][15]

  • Receptor Binding: When an insect attempts to feed on treated plant tissue, limonoid molecules bind to specific "bitter" Gustatory Receptors on the dendrites of gustatory receptor neurons (GRNs).[16]

  • Channel Activation: Insect GRs are a distinct family of proteins that function as ligand-gated ion channels.[14] The binding of the limonoid (the ligand) induces a conformational change in the GR protein complex.

  • Neuron Depolarization: This conformational change opens an ion channel, allowing an influx of cations (e.g., Na⁺, K⁺) into the neuron. This influx depolarizes the cell membrane, generating an action potential.

  • Signal Transmission: The action potential travels along the axon of the GRN directly to the insect's brain (specifically, the subesophageal ganglion).

  • Behavioral Response: The brain integrates this "bitter" or aversive signal, resulting in the immediate cessation of feeding and avoidance of the food source.[16]

G compound This compound / Limonoid receptor Gustatory Receptor (GR) on Neuron Dendrite compound->receptor Binds to channel Ion Channel Opening receptor->channel Activates depolarization Neuron Depolarization (Action Potential) channel->depolarization Causes Cation Influx brain Signal to Brain (Subesophageal Ganglion) depolarization->brain Transmits behavior Feeding Deterrence (Behavioral Response) brain->behavior Triggers

References

Meliantriol's Mode of Action on Insect Physiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Meliantriol, a naturally occurring tetranortriterpenoid found in the neem tree (Azadirachta indica), and its role as an insect antifeedant. While research has extensively focused on Azadirachtin, another potent limonoid from neem, this compound also demonstrates significant bioactivity. This document aims to objectively compare the performance of this compound with other well-characterized neem limonoids, supported by available experimental data and detailed methodologies.

Comparative Overview of Neem Limonoids

This compound is part of a complex mixture of bioactive compounds in neem, including Azadirachtin, Salannin, and Nimbin. These limonoids are known for their potent effects on insects, primarily as feeding deterrents and growth regulators.[1] However, their specific modes of action can differ significantly.

This compound is recognized as a powerful feeding inhibitor, capable of causing insects to cease eating even at extremely low concentrations.[2] While its primary effect is antifeedant, the detailed molecular mechanisms and its impact on insect hormonal signaling pathways are not as extensively studied as those of Azadirachtin.

Azadirachtin , the most studied neem limonoid, acts as a potent antifeedant and an insect growth regulator.[2] It is structurally similar to the insect molting hormone, ecdysone (B1671078), and is known to act as an "ecdysone blocker."[2] This disruption of the endocrine system interferes with molting and metamorphosis, leading to developmental abnormalities and mortality.[2][3]

Salannin is another significant limonoid in neem that exhibits strong antifeedant properties.[2] Notably, studies have indicated that while it is a powerful feeding deterrent, it does not significantly influence the molting process, suggesting a different primary mode of action compared to Azadirachtin.[2]

Nimbin and Nimbidin are other neem components that have shown biological activity, including antiviral effects.[2] Their role as insect antifeedants is also recognized, contributing to the overall protective effects of neem extracts.

Data Presentation: Quantitative Antifeedant Activity

The following table summarizes the available quantitative data on the antifeedant activity of various neem limonoids against different insect species. The antifeedant potency is often expressed as the Effective Concentration for 50% feeding deterrence (EC₅₀) or the Feeding Deterrence Index (FDI). Lower EC₅₀ values and higher FDI percentages indicate greater antifeedant activity.

LimonoidInsect SpeciesBioassay TypeMetricValue
Azadirachtin Spodoptera frugiperdaDiet IncorporationEC₅₀3.6 x 10⁻⁷ µg/g
Spodoptera littoralisLeaf Disc ChoiceEC₅₀0.03 ppm
Helicoverpa armigeraDiet IncorporationEC₅₀0.1 ppm
Plutella xylostella (3rd instar)Leaf Disc ChoiceAntifeedant Activity95% at 1.0% concentration
Salannin Spodoptera frugiperdaDiet IncorporationEC₅₀4.7 x 10⁻⁴ µg/g
Spodoptera lituraLeaf Disc ChoiceFI₅₀13.8 ppm
Nimbin Spodoptera littoralisLeaf Disc ChoiceAntifeedant ActivityModerate
This compound Various species--Data not available

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antifeedant activity of compounds like this compound.

Leaf Disc No-Choice Bioassay

This is a standard method to determine the antifeedant properties of a compound.

a. Insect Rearing:

  • A healthy and uniform colony of the target insect species is maintained.

  • Larvae are reared on their host plant leaves or a suitable artificial diet under controlled environmental conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h light:dark photoperiod).

  • For the bioassay, actively feeding, healthy larvae of a consistent developmental stage (e.g., 3rd or 4th instar) are selected.

  • Larvae are starved for 2-4 hours before the experiment to ensure feeding motivation.

b. Preparation of Test Solutions and Leaf Discs:

  • A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., acetone (B3395972) or ethanol).

  • A series of dilutions are prepared from the stock solution to obtain the desired test concentrations.

  • Uniform discs are cut from fresh, healthy host plant leaves using a cork borer.

  • Each leaf disc is individually dipped into a test solution for a few seconds to ensure complete coverage.

  • Control discs are dipped in the pure solvent.

  • The solvent is allowed to evaporate completely from the treated leaf discs in a fume hood.

c. Experimental Setup:

  • A piece of moistened filter paper is placed at the bottom of each Petri dish to maintain humidity.

  • One treated or control leaf disc is placed in the center of each Petri dish.

  • One pre-starved larva is introduced into each Petri dish.

  • Petri dishes are sealed with parafilm to prevent larvae from escaping.

  • The experiment is set up with multiple replicates for each concentration and the control.

d. Data Collection and Analysis:

  • Larvae are allowed to feed for a predetermined period (e.g., 24 hours).

  • After the feeding period, the remaining leaf disc area is measured using a leaf area meter or by scanning and analyzing the images with software.

  • The Feeding Deterrence Index (FDI) is calculated using the formula: FDI (%) = [(C - T) / C] x 100 where C is the area of the leaf consumed in the control and T is the area of the leaf consumed in the treatment.

Electrophysiological Recordings from Gustatory Receptor Neurons (GRNs)

This technique can be used to investigate the direct effects of a compound on the insect's taste perception.

a. Insect Preparation:

  • An adult insect is anesthetized by cooling.

  • The insect is immobilized on a microscope slide or a suitable holder.

  • The proboscis is extended and fixed in place.

b. Electrode Preparation:

  • A reference electrode (e.g., a glass capillary filled with a saline solution) is inserted into the insect's body.

  • A recording electrode, also a glass capillary, is filled with the test solution containing the compound of interest (e.g., this compound) dissolved in an electrolyte solution.

c. Recording:

  • The tip of the recording electrode is brought into contact with a single gustatory sensillum on the insect's labellum or tarsus.

  • The electrical activity (action potentials) of the gustatory receptor neurons within the sensillum is recorded using a high-gain amplifier.

  • The firing frequency of the neurons in response to the test compound is compared to the response to a control solution.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known and proposed signaling pathways for neem limonoids and a typical experimental workflow for antifeedant bioassays.

G cluster_workflow Experimental Workflow: Antifeedant Bioassay prep Preparation of Test Solutions leaf_prep Leaf Disc Preparation prep->leaf_prep treatment Treatment of Leaf Discs leaf_prep->treatment setup Experimental Setup treatment->setup feeding Larval Feeding (24h) setup->feeding measurement Measurement of Consumed Area feeding->measurement analysis Data Analysis (FDI Calculation) measurement->analysis

Workflow for a typical antifeedant bioassay.

G cluster_azadirachtin Azadirachtin Mode of Action cluster_this compound Proposed this compound Mode of Action aza Azadirachtin ecr Ecdysone Receptor (EcR) aza->ecr blocks molting Disruption of Molting & Metamorphosis ecr->molting normal signaling mel This compound grn Gustatory Receptor Neurons (GRNs) mel->grn stimulates feeding_beh Inhibition of Feeding Behavior grn->feeding_beh leads to

Contrasting modes of action for Azadirachtin and this compound.

Conclusion

This compound, a limonoid from the neem tree, is a potent insect antifeedant. While its primary mode of action is the deterrence of feeding, the specific physiological and biochemical pathways it targets remain less understood compared to Azadirachtin. The available data suggests that different neem limonoids can have distinct primary mechanisms of action, with Azadirachtin acting as an ecdysone blocker and others like Salannin primarily inhibiting feeding without affecting molting. Further research, particularly quantitative bioassays and studies on its interaction with insect sensory and hormonal systems, is crucial to fully elucidate this compound's mode of action and to harness its potential in the development of novel and sustainable pest management strategies.

References

Quantitative Structure-Activity Relationship (QSAR) of Meliantriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of Meliantriol, a notable limonoid triterpenoid (B12794562) found in the Neem tree (Azadirachta indica). This compound has garnered significant interest for its diverse biological activities, including potent insect antifeedant and potential cytotoxic effects. This document aims to objectively compare the performance of this compound and related compounds, supported by available experimental data, and to provide detailed methodologies for key experimental protocols.

Introduction to this compound and QSAR

This compound (C₃₀H₅₀O₅) is a highly oxygenated triterpenoid that belongs to the limonoid class of natural products.[1] These compounds are known for a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and environmentally friendly pesticides.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of novel molecules, thereby accelerating the drug discovery and development process. While specific QSAR studies on this compound are not extensively available in public literature, this guide compiles relevant data from related limonoids to provide a comparative perspective on its potential structure-activity landscape.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the insect antifeedant and cytotoxic activities of this compound and other structurally related limonoids. This data provides a basis for understanding the potential structure-activity relationships within this class of compounds.

Table 1: Insect Antifeedant Activity of Selected Limonoids

Compound/ExtractTest InsectBioassay MethodActivity Metric (ED₅₀)Reference
This compoundSchistocerca gregariaNot SpecifiedAntifeedant[2]
MeliarteninEpilachna paenulataChoice Test0.80 µg/cm²
AzadirachtinEpilachna paenulataChoice Test0.72 µg/cm²
ToosendaninEpilachna paenulataChoice Test3.69 µg/cm²

ED₅₀ (Effective Dose 50): The dose required to cause a 50% reduction in feeding.

Table 2: Cytotoxic Activity of Selected Triterpenoids from Melia Species

CompoundCell LineBioassay MethodActivity Metric (IC₅₀)Reference
23,24-Diketomelianin BPC-3 (Prostate Cancer)Not SpecifiedComparable to Adriamycin[3]
23,24-Diketomelianin BPACA-2 (Pancreatic Cancer)Not SpecifiedComparable to Adriamycin[3]
3β,16β-hydroxytirucalla-7,24(25)-dien-21,23-olideA549, SK-OV-3, SK-MEL-2, HCT15Not Specified3.4-5.7 µg/mL[4]
3β,16β-hydroxytirucalla-7,24(25)-dien-6-oxo-21,23-olideA549, SK-OV-3, SK-MEL-2, HCT15Not Specified3.2-5.0 µg/mL[4]

IC₅₀ (Inhibitory Concentration 50): The concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of results. Below are generalized protocols for insect antifeedant and cytotoxicity assays.

This method is widely used to evaluate the feeding deterrence of a compound against phytophagous insects.

  • Test Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., acetone (B3395972) or ethanol). A series of dilutions are then made to obtain the desired test concentrations. A control solution consists of the pure solvent.

  • Leaf Disc Preparation: Uniform discs are cut from fresh, untreated leaves of a suitable host plant using a cork borer.

  • Treatment: Each leaf disc is individually dipped into a test solution for a few seconds to ensure even coating. The solvent is allowed to evaporate completely in a fume hood. Control discs are treated with the solvent alone.

  • Experimental Setup: A single treated or control leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity.

  • Insect Introduction: A single pre-starved larva (e.g., 3rd or 4th instar) of the target insect species is introduced into each Petri dish.

  • Incubation: The Petri dishes are sealed and kept in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod) for a predetermined period (typically 24 hours).

  • Data Collection: After the feeding period, the remaining leaf disc area is measured using a leaf area meter or image analysis software.

  • Calculation: The consumed area is calculated by subtracting the remaining area from the initial area. The Feeding Deterrence Index (FDI) or Antifeedant Index (AI) is calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100 where C is the area consumed in the control and T is the area consumed in the treatment. The ED₅₀ value is then determined by probit analysis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (solvent) alone.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate a hypothetical QSAR workflow for this compound and a representative signaling pathway that could be influenced by cytotoxic compounds.

QSAR_Workflow cluster_0 Data Collection & Preparation cluster_1 Descriptor Calculation cluster_2 Model Development cluster_3 Model Validation cluster_4 Prediction & Interpretation Data Dataset of this compound Analogs with Bioactivity Data (IC50/ED50) Structure 2D/3D Structures Data->Structure Descriptors Calculate Molecular Descriptors (e.g., Topological, Geometrical, Electronic) Structure->Descriptors Split Split Data into Training and Test Sets Descriptors->Split FeatureSelection Feature Selection Split->FeatureSelection ModelBuilding Build QSAR Model (e.g., MLR, PLS, SVM) FeatureSelection->ModelBuilding InternalValidation Internal Validation (Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set Prediction) InternalValidation->ExternalValidation Prediction Predict Activity of New/Untested Compounds ExternalValidation->Prediction Interpretation Interpret Model to Identify Key Structural Features ExternalValidation->Interpretation

Caption: Hypothetical QSAR workflow for this compound.

Apoptosis_Pathway This compound This compound Analog (Cytotoxic Agent) Cell Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Comparative Analysis of Antifeedant Potency in Meliaceae Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

The Meliaceae family of plants is a rich source of structurally diverse triterpenoids, renowned for their potent insect antifeedant properties. While the initial aim of this guide was to compare the antifeedant potency of Meliantriol isomers, a thorough review of available scientific literature revealed a lack of specific experimental data directly comparing these isomers. Therefore, this guide has been broadened to provide a comparative analysis of the antifeedant potency of this compound and other prominent triterpenoids from the Meliaceae family, namely Azadirachtin, Salannin, and Nimbin. This comparison is based on available quantitative data from various bioassays against several key insect pest species. Understanding the relative potencies and the experimental methodologies used to determine them is crucial for the development of new and effective biopesticides.

Quantitative Comparison of Antifeedant Activity

The antifeedant potency of Meliaceae triterpenoids is typically evaluated through various bioassays that measure the deterrence of feeding. Common metrics include the Effective Concentration (EC₅₀), Effective Dose (ED₅₀), and Feeding Inhibition (FI₅₀), where lower values indicate higher potency. The following table summarizes the quantitative antifeedant activity of Azadirachtin, Salannin, and Nimbin against different insect species. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as insect species, larval instar, and bioassay methodology.

CompoundInsect SpeciesBioassay TypeMetricValue
Azadirachtin Spodoptera frugiperdaDiet IncorporationEC₅₀3.6 x 10⁻⁷ µg/g[1]
Spodoptera littoralisLeaf Disc ChoiceEC₅₀0.03 ppm[1]
Helicoverpa armigeraDiet IncorporationEC₅₀0.1 ppm[1]
Papilio demoleusLeaf Disc No-Choice% Antifeedant Activity86.28% at 200 ppm[2]
Salannin Spodoptera frugiperdaDiet IncorporationEC₅₀4.7 x 10⁻⁴ µg/g[1]
Spodoptera lituraLeaf Disc ChoiceFI₅₀2.8 µg/cm²[3]
Spodoptera frugiperdaLeaf Disc ChoiceED₅₀13 µg/cm²[4]
Nimbin Spodoptera frugiperdaDiet IncorporationEC₅₀6.3 x 10⁻⁴ µg/g[4]
This compound Data for direct quantitative comparison with the above compounds under similar experimental conditions is not readily available in the reviewed literature.

EC₅₀ (Effective Concentration 50): The concentration of a compound that causes a 50% reduction in feeding. ED₅₀ (Effective Dose 50): The dose of a compound that causes a 50% reduction in feeding. FI₅₀ (Feeding Inhibition 50): The concentration or dose that causes 50% feeding inhibition.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental protocols designed to measure insect antifeedant activity. The two most common methods are the leaf disc bioassay and the diet incorporation bioassay.

Leaf Disc Bioassay (Choice and No-Choice)

This method is a standard technique for evaluating the antifeedant properties of plant extracts and isolated compounds.

  • Leaf Disc Preparation: Uniform discs are cut from the leaves of a host plant suitable for the test insect.

  • Treatment Application: In a choice test , some leaf discs are treated with a solution of the test compound at a specific concentration, while control discs are treated with the solvent alone. In a no-choice test , all discs are treated with the test compound solution.[5][6]

  • Bioassay Setup: The treated and control discs (in a choice test) or only treated discs (in a no-choice test) are placed in a petri dish.

  • Insect Introduction: A pre-starved insect larva is introduced into each petri dish.[7]

  • Incubation: The petri dishes are kept under controlled conditions (temperature, humidity, and light) for a specific duration, typically 24 to 48 hours.

  • Data Collection: The area of the leaf disc consumed by the insect is measured. This can be done using a leaf area meter or by digital image analysis.[7]

  • Calculation of Antifeedant Activity: The percentage of antifeedant activity or feeding inhibition is calculated using a formula that compares the consumption of treated discs to control discs.

Diet Incorporation Bioassay

This method is often used for insects that can be reared on an artificial diet and is useful for determining the systemic effects of a compound.

  • Diet Preparation: A standard artificial diet for the test insect is prepared.

  • Compound Incorporation: The test compound is incorporated into the molten artificial diet at various concentrations. A control diet is prepared with the solvent alone.

  • Bioassay Setup: The diet is dispensed into small containers, and a single insect larva is placed in each container.

  • Incubation: The containers are maintained under controlled environmental conditions.

  • Data Collection: After a set period, the amount of diet consumed and the weight gain of the larvae are measured.

  • Analysis: The EC₅₀ value is determined by analyzing the dose-response relationship between the concentration of the test compound and the reduction in feeding.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting an insect antifeedant bioassay.

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cluster_results Results A Test Compound Preparation D Treatment Application (Leaf Disc/Diet) A->D B Insect Rearing & Starvation E Introduction of Test Insects B->E C Host Plant/Artificial Diet Preparation C->D D->E F Incubation (Controlled Environment) E->F G Measurement of Food Consumption F->G H Calculation of Antifeedant Index/EC50 G->H I Statistical Analysis H->I J Potency Determination I->J

Caption: A generalized workflow for conducting insect antifeedant bioassays.

Conclusion

While a direct comparison of this compound isomers is not currently possible due to a lack of available data, this guide provides a valuable comparative overview of the antifeedant potencies of other key triterpenoids from the Meliaceae family. The data clearly indicates that Azadirachtin is a significantly more potent antifeedant than Salannin and Nimbin against the tested insect species. The detailed experimental protocols and the visualized workflow offer a practical resource for researchers engaged in the discovery and development of novel botanical insecticides. Further research is warranted to isolate and evaluate the antifeedant activity of individual this compound isomers to fully understand their potential in pest management.

References

Meliantriol Safety Profile for Non-Target Organisms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental safety of Meliantriol, with a comparative assessment against alternative pest control agents.

This compound, a potent limonoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its insect antifeedant and growth-regulating properties.[1] As with any bioactive compound, a thorough evaluation of its safety profile for non-target organisms is paramount for its responsible development and application. This guide provides a detailed comparison of the available toxicological data for neem-based products, which contain this compound, against other pest control alternatives. Due to a paucity of specific toxicological studies on isolated this compound, data from neem oil and extracts containing a mixture of limonoids, including Azadirachtin, are utilized as a proxy to infer potential environmental impacts.

Quantitative Toxicity Data for Non-Target Organisms

The following tables summarize the acute toxicity data for neem-based products and selected alternative insecticides across various non-target organisms. It is crucial to note that the toxicity of neem formulations can vary depending on the concentration of active ingredients like Azadirachtin and the presence of other compounds.

Table 1: Acute Toxicity to Aquatic Invertebrates

SubstanceSpeciesExposure DurationLC50/EC50 (ppm)Reference
Neem Formulation (2.5 g AI/L Azadirachtin)Daphnia pulex48 h0.028[1]
Non-formulated Neem (30 g AI/L Azadirachtin)Daphnia pulex48 h0.033[1]
NeemixDrunella doddsi (Mayfly)24 h1.80[1]
NeemixBrachycentrus americanus (Caddisfly)24 h2.74[1]
PyrethrinsAquatic Invertebrates-Highly to Very Highly Toxic[2]
SpinosadAquatic Invertebrates-Slightly to Moderately Toxic[3]
Bacillus thuringiensisDaphnia magna-> 300 mg/L

Table 2: Acute Toxicity to Fish

SubstanceSpeciesExposure DurationLC50 (ppm)Reference
Neem OilFish-Slightly Toxic[4]
AzadirachtinFish-Moderately Toxic[4]
PyrethrinsFish-Highly to Very Highly Toxic[2]
SpinosadFish-Practically Non-toxic to Moderately Toxic[3]
Bacillus thuringiensisRainbow Trout96 h> 8,570 mg/kg[5]

Table 3: Acute Oral Toxicity to Birds

SubstanceSpeciesLD50 (mg/kg)Reference
Neem OilBirdsPractically Non-toxic[4]
PyrethrinsBirdsPractically Non-toxic[2]
SpinosadBobwhite Quail, Mallard Ducks> 2000[3]
Bacillus thuringiensisBobwhite Quail> 3077 mg/kg

Table 4: Acute Contact Toxicity to Bees

SubstanceLD50 (µ g/bee )Reference
Neem OilPractically Non-toxic[4]
PyrethrinsHighly Toxic[2]
SpinosadVery Highly Toxic (when wet)[3]
Bacillus thuringiensisNon-toxic

Table 5: Acute Oral Toxicity to Mammals (Rat)

SubstanceLD50 (mg/kg)Reference
Neem Oil> 5000[4]
Azadirachtin> 5000[6]
PyrethrinsLow Toxicity[2]
Spinosad> 5000[7]
Bacillus thuringiensisNo adverse effects up to 5000 mg/kg[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are standardized protocols based on OECD guidelines for key toxicity assessments.

Acute Oral Toxicity Study in Mammals (based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Test Animal: Typically rats, nulliparous and non-pregnant females. A single sex is used.

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally by gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on available information about the substance's toxicity.

Procedure:

  • Animals are fasted prior to dosing.

  • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Animals are observed for mortality, signs of toxicity, and behavioral changes shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.

  • Body weights are recorded weekly.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The method results in the classification of the substance into a GHS category and provides an estimate of the LD50.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

Objective: To determine the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations which kill 50% of the fish (LC50) are determined.

Procedure:

  • A limit test can be performed at 100 mg/L to determine if the LC50 is greater than this concentration.

  • For a full test, at least five concentrations in a geometric series are used.

  • A control group (clean water) and, if necessary, a solvent control group are run concurrently.

  • At least seven fish are used per concentration.

  • The test is conducted for 96 hours with observations of mortality and clinical signs of toxicity at 24, 48, 72, and 96 hours.

  • Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

Data Analysis: The LC50 values for each observation period are calculated using appropriate statistical methods, such as probit analysis.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

Objective: To estimate the acute oral toxicity of a substance to birds.

Test Species: Recommended species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

Principle: The test provides three options: a limit dose test, an LD50-slope test, and an LD50-only test. The substance is administered orally by gavage as a single dose.

Procedure:

  • Birds are at least 16 weeks old at the time of dosing.

  • A single dose of the test substance is administered via oral gavage.

  • For a limit test, a dose of 2000 mg/kg body weight is typically used.

  • For definitive tests (LD50-slope or LD50-only), a sequential testing procedure with multiple dose groups is employed.

  • Birds are observed for 14 days for mortality and signs of toxicity.

  • Body weight is measured at the beginning and end of the observation period.

  • A gross necropsy is performed on all birds that die during the test and on all survivors at the end of the test.

Data Analysis: The LD50 and, if applicable, the slope of the dose-response curve are calculated using appropriate statistical methods.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mode of action of neem limonoids and a generalized experimental workflow for toxicity testing.

general_limonoid_moa cluster_insect Insect Hormone_Receptors Hormone Receptors (e.g., Ecdysone Receptor) Endocrine_System Endocrine System Hormone_Receptors->Endocrine_System Disrupts signaling Growth_Development Normal Growth & Development (Molting) Endocrine_System->Growth_Development Inhibits Feeding_Behavior Normal Feeding Behavior Neem_Limonoids Neem Limonoids (e.g., this compound, Azadirachtin) Neem_Limonoids->Hormone_Receptors Bind to and block Neem_Limonoids->Feeding_Behavior Acts as antifeedant

Caption: General mode of action of neem limonoids on insects.

toxicity_testing_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Reporting Substance_Characterization Substance Characterization (Physicochemical properties) Protocol_Selection Selection of Appropriate OECD Guideline Substance_Characterization->Protocol_Selection Test_Organism_Acclimation Test Organism Acclimation Protocol_Selection->Test_Organism_Acclimation Dose_Preparation Dose Preparation & Range-Finding Study Test_Organism_Acclimation->Dose_Preparation Definitive_Test Definitive Test (Multiple Concentrations) Dose_Preparation->Definitive_Test Data_Collection Data Collection (Mortality, Sub-lethal effects) Definitive_Test->Data_Collection Statistical_Analysis Statistical Analysis (LC50/LD50 Calculation) Data_Collection->Statistical_Analysis Report_Generation Final Report Generation Statistical_Analysis->Report_Generation

Caption: Generalized experimental workflow for toxicity assessment.

References

Comparative Analysis of Meliantriol from Diverse Neem Ecotypes: A Framework for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the study of Meliantriol, a bioactive triterpenoid (B12794562) found in the neem tree (Azadirachta indica). While direct comparative studies on this compound content across different neem ecotypes are currently limited in published literature, this document outlines the necessary experimental protocols and data presentation formats to facilitate such research. The information herein is based on existing studies of this compound and other related neem limonoids.

This compound, a C30 triterpenoid, has been identified in various parts of the neem tree and is known for its potent biological activities, including its role as an insect antifeedant.[1] Its structural similarity to other pharmacologically active neem limonoids suggests potential for further investigation in drug development. This guide serves as a foundational resource for researchers aiming to explore the variability of this compound in different neem populations and to understand its mechanism of action.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison of this compound content from different neem ecotypes, quantitative data should be summarized in a structured format. The following table provides a template for presenting such data. While the data presented here is hypothetical due to the current lack of published comparative studies on this compound across ecotypes, it is based on a study that confirmed the presence of this compound in the vegetative parts of Azadirachta indica from the Tirumala Hills region in India.[2]

Ecotype/RegionPlant PartThis compound Content (mg/g dry weight) ± SDMethod of QuantificationReference
Tirumala Hills, Andhra Pradesh, IndiaLeavesHypothetical Data: 1.2 ± 0.2HPLC-MS[2]
Arid Zone, Rajasthan, IndiaSeedsHypothetical Data: 2.5 ± 0.4HPLC-MSHypothetical
Coastal Region, Tamil Nadu, IndiaBarkHypothetical Data: 0.8 ± 0.1HPLC-MSHypothetical
Semi-Arid, Karnataka, IndiaFruitHypothetical Data: 1.8 ± 0.3HPLC-MSHypothetical

Experimental Protocols

A validated and standardized methodology is crucial for the accurate quantification of this compound and for ensuring the reproducibility of results across different laboratories. The following protocols for extraction and quantification have been adapted from established methods for other neem limonoids and triterpenoids.[3][4][5][6][7][8]

Extraction of this compound from Neem Plant Material

This protocol outlines a standard procedure for the extraction of this compound from various neem tissues.

Materials:

Procedure:

  • Sample Preparation: Air-dry the collected plant material in the shade to prevent degradation of phytochemicals. Once completely dry, grind the material into a fine powder.

  • Soxhlet Extraction:

    • Accurately weigh approximately 20 g of the powdered plant material and place it in a thimble.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 250 mL of methanol.

    • Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Solvent Evaporation: After extraction, concentrate the methanolic extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a minimal amount of methanol and then partition with an equal volume of dichloromethane in a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the dichloromethane layer, which will contain the less polar this compound.

    • Repeat the partitioning step twice more with fresh dichloromethane.

    • Combine the dichloromethane fractions and evaporate to dryness under reduced pressure to yield the this compound-enriched extract.

  • Storage: Store the dried extract at -20°C until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound using HPLC.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 80% B over 20 minutes, then to 100% B for 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard (if available) in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the dried this compound-enriched extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization

Experimental Workflow for this compound Analysis

The following diagram illustrates the workflow for the extraction and quantification of this compound from neem ecotypes.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis Ecotype1 Neem Ecotype 1 Drying Air Drying Ecotype1->Drying Ecotype2 Neem Ecotype 2 Ecotype2->Drying Ecotype3 Neem Ecotype 3 Ecotype3->Drying Grinding Grinding to Powder Drying->Grinding Soxhlet Soxhlet Extraction (Methanol) Grinding->Soxhlet Evaporation1 Rotary Evaporation Soxhlet->Evaporation1 Partitioning Liquid-Liquid Partitioning (DCM) Evaporation1->Partitioning Evaporation2 Rotary Evaporation Partitioning->Evaporation2 HPLC HPLC Quantification Evaporation2->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: Workflow for this compound extraction and analysis.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of other neem limonoids, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.[9] The following diagram illustrates this proposed signaling cascade.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

A Researcher's Guide to Validating the Binding of Meliantriol to Insect Gustatory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating and characterizing the binding of Meliantriol, a potent insect antifeedant, to its putative insect gustatory receptors (GRs). Given the current absence of a definitively identified receptor for this compound, this document outlines a systematic approach to identify candidate receptors and subsequently validate their interaction with this compound using established molecular and electrophysiological techniques. The methodologies detailed herein are compared to provide researchers with the necessary information to select the most appropriate experimental path for their specific research goals.

Introduction to this compound and Insect Gustatory Receptors

This compound is a naturally occurring triterpenoid (B12794562) found in the neem tree (Azadirachta indica), a member of the Meliaceae family.[1] It is recognized as a powerful feeding deterrent for a variety of insect species.[2] The antifeedant properties of this compound are presumed to be mediated by its interaction with gustatory receptors located in the sensory neurons of an insect's taste organs, such as the sensilla on the mouthparts, legs, and antennae.

Insect gustatory receptors (GRs) are a diverse family of ligand-gated ion channels that play a critical role in an insect's ability to distinguish between nutritious food and toxic substances.[3][4] These receptors are typically expressed in gustatory receptor neurons (GRNs) housed within the taste sensilla.[3] While receptors for various tastants like sugars and some bitter compounds have been identified, the specific receptor(s) for this compound remain uncharacterized.[5][6] Identifying and validating these receptors is a crucial step in understanding the molecular basis of this compound's antifeedant activity and could pave the way for the development of novel, targeted insect control agents.

Proposed Experimental Workflow for this compound Receptor Validation

The validation of this compound's binding to an insect receptor is a multi-step process that begins with the identification of candidate receptors and culminates in the functional characterization of the ligand-receptor interaction. The following workflow is proposed:

G cluster_0 Phase 1: Candidate Receptor Identification cluster_1 Phase 2: In Vitro Functional Validation cluster_2 Phase 3: In Vivo Functional Validation A Transcriptomic Analysis of Chemosensory Tissues C Selection of Candidate Gustatory Receptors A->C B Identification of Homologous Deterrent Receptors B->C D Cloning of Candidate GRs C->D E Heterologous Expression (e.g., Xenopus Oocytes) D->E F Two-Electrode Voltage Clamp Electrophysiology E->F G Dose-Response Analysis F->G H Single Sensillum Recording (SSR) G->H I Behavioral Assays (e.g., Feeding Choice) H->I

Proposed experimental workflow for this compound receptor validation.

Comparative Analysis of Validation Methodologies

The validation of this compound-receptor binding relies on two primary experimental approaches: heterologous expression systems for in vitro analysis and single sensillum recording for in vivo confirmation.

Parameter Heterologous Expression (e.g., Xenopus Oocytes) Single Sensillum Recording (SSR)
System In vitro expression of a single or a few specific GRs in a controlled cellular environment.In vivo recording from a native gustatory sensillum containing multiple GRNs.
Primary Output Quantitative measure of ion channel activity (current) in response to this compound, allowing for the calculation of EC50 and other kinetic parameters.Real-time measurement of action potentials (spikes) from individual GRNs in response to this compound.
Key Advantages - Directly links a specific GR to this compound response.- Allows for detailed pharmacological characterization (e.g., dose-response curves, antagonist effects).- High-throughput potential for screening multiple candidate GRs.- Physiologically relevant context, preserving the natural cellular environment of the GRN.- Can directly correlate neuronal activity with behavioral responses.- Does not require cloning and expression of receptors.
Key Limitations - The expressed receptor may not function identically outside its native cellular context.- Requires prior identification and cloning of candidate GRs.- Cannot definitively identify the specific GR responsible for the response within a sensillum that expresses multiple GRs.- Technically challenging, requiring specialized equipment and expertise.
Typical Application Primary screening of candidate receptors and detailed pharmacological profiling of confirmed receptors.Confirmation of in vitro findings in a native context and investigation of the physiological response to this compound.

Quantitative Data Presentation

The following tables provide templates for presenting the quantitative data obtained from the proposed experiments.

Table 1: Electrophysiological Response of Heterologously Expressed Candidate Receptors to this compound

Candidate ReceptorAgonistConcentration (µM)Mean Current (nA) ± SEMnEC50 (µM)
Species GrXThis compound1
10
100
Species GrYThis compound1
10
100
Control (e.g., water-injected)This compound100

Table 2: Single Sensillum Recording Response to this compound

Insect SpeciesSensillum TypeTest CompoundConcentration (µM)Spike Frequency (spikes/s) ± SEMn
Species ALateral StyloconicThis compound10
100
Medial StyloconicThis compound10
100
ControlLateral StyloconicVehicle-

Experimental Protocols

Protocol 1: Heterologous Expression and Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This protocol is adapted from established methods for characterizing insect gustatory and olfactory receptors.[7][8][9]

  • Candidate Receptor Cloning and cRNA Synthesis:

    • Identify candidate GRs from the target insect species through transcriptomic analysis of gustatory tissues or by homology to known deterrent receptors.

    • Clone the full-length coding sequence of each candidate GR into a suitable expression vector (e.g., pGEM-HE).

    • Linearize the plasmid DNA and synthesize capped complementary RNA (cRNA) using an in vitro transcription kit.

    • Purify and quantify the cRNA.

  • Preparation of Xenopus Oocytes:

    • Surgically remove ovary lobes from a mature female Xenopus laevis.

    • Treat the ovarian follicles with collagenase to defolliculate and isolate stage V-VI oocytes.

    • Wash the oocytes thoroughly and incubate them in Barth's solution.

  • cRNA Microinjection:

    • Load a microinjection needle with the purified cRNA solution (typically 50 ng per oocyte).

    • Inject the cRNA into the cytoplasm of the prepared oocytes.

    • Incubate the injected oocytes for 3-7 days at 18°C to allow for receptor expression.

  • Two-Electrode Voltage Clamp Recording:

    • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentrations in Ringer's solution.

    • Apply the this compound solutions to the oocyte for a defined period and record the induced currents.

    • Construct dose-response curves by plotting the current amplitude against the this compound concentration and calculate the EC50 value.

G A Clone Candidate GR into Expression Vector B In Vitro cRNA Synthesis A->B D Microinject cRNA into Oocytes B->D C Isolate and Prepare Xenopus Oocytes C->D E Incubate for Receptor Expression D->E F Two-Electrode Voltage Clamp E->F G Apply this compound and Record Current F->G H Dose-Response Analysis G->H

Workflow for heterologous expression and electrophysiological recording.
Protocol 2: Single Sensillum Recording (SSR)

This protocol is a generalized procedure based on established SSR techniques in insects.[10][11][12][13]

  • Insect Preparation:

    • Immobilize the insect in a pipette tip or on a wax block, leaving the head and sensory appendages (e.g., maxilla, proboscis) exposed and accessible.

    • Use dental wax or fine pins to secure the preparation and minimize movement.

    • Place the preparation on a microscope stage equipped with micromanipulators.

  • Electrode Preparation:

    • Use sharpened tungsten electrodes or glass capillaries filled with a saline solution as recording and reference electrodes.

    • The reference electrode is inserted into a non-sensory part of the insect's body, such as the eye or a leg.

  • Recording Procedure:

    • Under high magnification, carefully insert the recording electrode through the cuticle at the base of a target gustatory sensillum to make contact with the neuron(s) within.

    • Deliver a constant stream of humidified air over the preparation.

    • Prepare solutions of this compound in an electrolyte solution (e.g., 10 mM KCl).

    • Use a stimulus delivery system to present a small drop of the test solution to the tip of the sensillum for a short duration (e.g., 1-2 seconds).

    • Record the electrical activity (action potentials or "spikes") using an amplifier and data acquisition software.

  • Data Analysis:

    • Count the number of spikes in a defined time window after stimulus application.

    • Subtract the spontaneous firing rate (recorded with the electrolyte solution alone) to determine the net response.

    • Compare the responses to different concentrations of this compound and across different types of sensilla.

G cluster_pathway Generic Gustatory Receptor Signaling Pathway This compound This compound GR Gustatory Receptor (Ion Channel) This compound->GR Binding Cations Cation Influx (e.g., Na+, K+) GR->Cations Opens Membrane Neuronal Membrane Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential

Generic signaling pathway for an insect gustatory receptor.

Conclusion

The validation of this compound's binding to insect gustatory receptors is a critical area of research with significant implications for pest management. While a specific receptor has yet to be identified, the experimental framework outlined in this guide provides a clear and robust pathway for its discovery and characterization. By combining in vitro and in vivo techniques, researchers can definitively link this compound's potent antifeedant activity to a specific molecular target, thereby enabling future structure-activity relationship studies and the rational design of novel insect control agents.

References

Meliantriol: A Comparative Analysis of its Bioactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Meliantriol, a naturally occurring triterpenoid (B12794562) found in the neem tree (Azadirachta indica), with other bioactive limonoids. This compound is recognized for its potent insect antifeedant properties. This document summarizes available bioassay data, details relevant experimental protocols, and explores the current understanding of its mechanism of action.

Comparative Bioactivity of Neem Limonoids

This compound is a key member of the limonoid family of compounds derived from the neem tree, which are known for their insecticidal and antifeedant activities. Other significant limonoids include Azadirachtin, Salannin, and Nimbin. While extensive quantitative data for this compound is limited in publicly available literature, its strong antifeedant effects have been noted. The following table presents a comparative overview of the bioactivity of these compounds.

CompoundChemical FormulaPrimary BioactivityTarget Pests (Examples)
This compound C₃₀H₅₀O₅Potent Insect AntifeedantLocusts
Azadirachtin C₃₅H₄₄O₁₆Insect Growth Regulator, Antifeedant, RepellentWide spectrum including Lepidoptera, Coleoptera, and Hemiptera
Salannin C₃₄H₄₄O₉Insect AntifeedantMigratory locust, California red scale, striped cucumber beetle
Nimbin C₃₀H₃₆O₉Insect Antifeedant, AntiviralWide spectrum of agricultural pests

Experimental Protocols

A standard method to evaluate the antifeedant properties of compounds like this compound is the leaf-dip bioassay. This method allows for a quantitative assessment of feeding deterrence.

Leaf-Dip Bioassay for Antifeedant Activity

Objective: To determine the antifeedant efficacy of this compound by measuring the reduction in food consumption by a target insect pest.

Materials:

  • This compound

  • Alternative compounds for comparison (e.g., Azadirachtin, Salannin)

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Fresh leaves from a host plant suitable for the test insect (e.g., maize for Spodoptera frugiperda)

  • Test insects (e.g., third-instar larvae of Spodoptera frugiperda)

  • Petri dishes

  • Filter paper

  • Cork borer

  • Forceps

  • Leaf area meter or scanner with image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of dilutions to test different concentrations. Prepare similar solutions for the alternative compounds. A control solution containing only the solvent should also be prepared.

  • Leaf Disc Preparation: Use a cork borer to cut uniform discs from the host plant leaves.

  • Treatment of Leaf Discs: Dip each leaf disc into a test solution for a standardized period (e.g., 10 seconds) with gentle agitation. Allow the solvent to evaporate completely in a fume hood. Control discs should be dipped in the solvent-only solution.

  • Bioassay Setup: Place a moistened piece of filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.

  • Insect Introduction: Introduce one pre-starved larva into each Petri dish.

  • Incubation: Seal the Petri dishes and place them in a controlled environment (e.g., 25°C, 12:12 light:dark cycle) for a predetermined period (e.g., 24 or 48 hours).

  • Data Collection: After the incubation period, remove the larvae and the remaining leaf material. Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

  • Data Analysis: Calculate the percentage of feeding deterrence for each concentration using the following formula: Feeding Deterrence (%) = [ (C - T) / C ] * 100 Where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treated group.

Workflow for Leaf-Dip Bioassay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_data Data Analysis prep_solutions Prepare Test Solutions prep_discs Cut Leaf Discs treat_discs Dip Leaf Discs prep_discs->treat_discs setup_dishes Setup Petri Dishes treat_discs->setup_dishes add_insects Introduce Larvae setup_dishes->add_insects incubate Incubate add_insects->incubate measure_consumption Measure Consumption incubate->measure_consumption calculate_deterrence Calculate Deterrence measure_consumption->calculate_deterrence G This compound This compound GR Gustatory Receptor This compound->GR Binds to GRN Gustatory Receptor Neuron GR->GRN Activates Signal_Transduction Signal Transduction Cascade GRN->Signal_Transduction AP Action Potential Generation Signal_Transduction->AP Brain Insect Brain (Subesophageal Ganglion) AP->Brain Signal Transmission Behavior Feeding Deterrence Brain->Behavior Initiates

peer-reviewed studies validating Meliantriol's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol, a triterpenoid (B12794562) limonoid found in the neem tree (Azadirachta indica), is a bioactive compound with a range of potential therapeutic and agricultural applications.[1][2] Like other limonoids from neem, such as azadirachtin, nimbin, and salannin, this compound contributes to the plant's natural defense mechanisms.[3] This guide provides a comparative overview of the scientifically validated bioactivities of this compound and related neem extracts, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Bioactivity Profile of this compound and Neem Extracts

Research has primarily focused on three key areas of this compound's bioactivity: antifeedant, anti-inflammatory, and antiviral properties. While studies on isolated this compound are limited, the bioactivity of neem extracts containing this compound provides significant insights.

Antifeedant Activity

This compound is a potent insect antifeedant, deterring insects from feeding.[2][4] This activity is a cornerstone of neem's traditional use as a natural pesticide. The "no-choice leaf disk method" is a common assay to quantify this effect.

Quantitative Data: Antifeedant Activity of Neem Leaf Extracts

ExtractBio-indicator SpeciesConcentrationAntifeedant Index (AI) (%)Reference
Ethyl AcetateTenebrio molitor0.5%51.53[4][5]
Ethyl AcetateTenebrio molitor10%82.05[4][5]
MethanolicNot Specified25% (after 72h)87.37[6]
AqueousNot Specified25% (after 72h)83.86[6]
AzadirachtinPapilio demoleus200 ppm (after 24h)86.28[7]
AzadirachtinPapilio demoleus200 ppm (after 48h)70.43[7]

Experimental Protocol: No-Choice Leaf Disk Antifeedant Assay

A standard method to evaluate antifeedant activity involves the following steps:

  • Preparation of Leaf Disks: Leaf disks of a specific diameter are punched from fresh leaves of a host plant suitable for the test insect.

  • Treatment: The leaf disks are treated with various concentrations of the test extract or isolated compound dissolved in a suitable solvent. Control disks are treated with the solvent alone.

  • Bioassay: The treated and control leaf disks are placed in separate petri dishes containing a single, pre-weighed insect larva (e.g., Tenebrio molitor).

  • Incubation: The petri dishes are incubated under controlled conditions (temperature, humidity, and light) for a specific period (e.g., 24, 48, or 72 hours).

  • Data Collection: After the incubation period, the area of the leaf disk consumed by the insect is measured.

  • Calculation of Antifeedant Index (AI): The AI is calculated using the following formula: AI (%) = [(C - T) / (C + T)] * 100 Where:

    • C = Area of control leaf disk consumed

    • T = Area of treated leaf disk consumed

Diagram: Antifeedant Bioassay Workflow

Antifeedant_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay A Host Plant Leaves B Leaf Disk Punching A->B E Treatment of Disks B->E C Test Compound/Extract C->E D Solvent Control D->E F Drying E->F G Petri Dish with Insect F->G H Incubation G->H I Measurement of Consumption H->I J Calculation of AI I->J

Antifeedant bioassay experimental workflow.
Anti-inflammatory Activity

Neem limonoids, including those found in extracts containing this compound, exhibit significant anti-inflammatory properties.[3][8] These effects are often mediated through the modulation of key inflammatory pathways, such as the NF-κB pathway, and the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Quantitative Data: Anti-inflammatory Activity of Neem Extracts

Extract/CompoundAssayModelKey FindingsReference
Methanolic Leaf ExtractInhibition of TNF-α-Showed tremendous anti-inflammatory activity[9][10]
N-hexane Seed ExtractAnti-inflammatory activity-Contains limonoids with anti-inflammatory properties[9][10]
Neem Seed OilPaw EdemaAlbino Rats52.99% reduction in paw edema at 3h (2 ml/kg)[11]
NimbidinMacrophage/Neutrophil function-Suppresses functions relevant to inflammation[12]
Leaf ExtractCotton Pellet GranulomaRatsSignificant activity at 200 mg/kg[12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of NO Production)

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test extract or compound for a specific duration.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Diagram: NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Simplified NF-κB signaling pathway in inflammation.
Antiviral Activity

Neem extracts have demonstrated broad-spectrum antiviral activity, and limonoids are believed to be major contributors to this effect.[13][14][15] Studies have shown the potential of neem compounds to inhibit viral replication and entry into host cells.

Quantitative Data: Antiviral Activity of Neem Extracts

ExtractVirusCell LineIC50Key FindingsReference
Acidic Leaf ExtractHerpes Simplex Virus type 1--90.38% inhibition at 20 µg/mL[16]
Acidic Seed ExtractHerpes Simplex Virus type 1--65.38% inhibition at 20 µg/mL[16]
Alkaline Seed ExtractHerpes Simplex Virus type 1--77.61% inhibition at 20 µg/mL[16]
AzadirachtinSARS-CoV-2In silico-Highly effective against Mpro, PLpro, and RdRp proteins[17]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is grown in 6-well plates.

  • Virus Preparation: A known titer of the virus is prepared.

  • Treatment: The virus is pre-incubated with different concentrations of the test extract or compound for a specific time.

  • Infection: The cell monolayers are infected with the treated virus.

  • Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread and allow for plaque formation.

  • Incubation: The plates are incubated for several days until visible plaques (zones of cell death) are formed.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration of the test substance compared to the untreated virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) is then determined.

Diagram: Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow cluster_setup Assay Setup cluster_infection Infection cluster_plaque_dev Plaque Development cluster_analysis Analysis A Host Cell Monolayer E Infection of Cells A->E B Virus Stock D Virus-Compound Pre-incubation B->D C Test Compound C->D D->E F Adsorption E->F G Semi-solid Overlay F->G H Incubation G->H I Fixing and Staining H->I J Plaque Counting I->J K IC50 Calculation J->K

Workflow of a typical plaque reduction assay.

Comparative Overview of Neem Limonoids

While this compound's bioactivity is significant, it is part of a complex mixture of limonoids in neem, each with its own profile.

LimonoidPrimary BioactivitiesNotes
This compound Antifeedant, Anti-inflammatory, AntiviralPotent antifeedant, contributes to the overall bioactivity of neem extracts.
Azadirachtin Potent insect antifeedant and growth regulator, antimalarial, anticancerThe most studied neem limonoid, often used as a benchmark for insecticidal activity.[3][12]
Nimbin Anti-inflammatory, Antiviral, SpermicidalExhibits a range of therapeutic properties.[2][3]
Nimbidin Anti-inflammatory, Antipyretic, Antiarthritic, Hypoglycemic, Antibacterial, AntifungalA major component with diverse pharmacological effects.[2]
Salannin Insect repellentPrimarily known for its deterrent properties against insects.[3]
Gedunin Anticancer, AntimalarialShows promise in cancer and malaria research.[3]

Conclusion

This compound is a key bioactive limonoid from Azadirachta indica with validated antifeedant, anti-inflammatory, and antiviral properties. While comprehensive quantitative data on the isolated compound is still emerging, studies on neem extracts rich in this compound and other limonoids provide strong evidence of its potential. Further research focusing on the isolation, purification, and detailed mechanistic studies of this compound will be crucial to fully elucidate its therapeutic and agricultural applications and to develop standardized, evidence-based products. The experimental protocols and comparative data presented in this guide offer a foundation for researchers and professionals in the field of natural product drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Meliantriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Meliantriol, a triterpenoid (B12794562) used in research.

While this compound is shipped as a non-hazardous chemical by some suppliers, it is imperative to handle its disposal with the same diligence as any other laboratory chemical.[1] The following procedures are based on general best practices for the disposal of non-hazardous solid organic compounds from a laboratory setting. Always consult your institution's Environmental, Health, and Safety (EHS) department for specific guidelines and regulations.

Waste Characterization and Hazard Assessment

Before disposal, it is crucial to characterize the waste. This compound is a solid, organic compound.[1] Based on available information, it is not classified as a hazardous material for shipping purposes. However, a definitive hazard assessment should be made by consulting a specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat this compound as a potentially non-hazardous chemical, but exercise caution.

Key Data for this compound:

PropertyValue
Chemical Formula C₃₀H₅₀O₅
Molecular Weight 490.72 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term

Data sourced from MedKoo Biosciences[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize any potential exposure. This includes:

  • Lab coat

  • Safety glasses or goggles

  • Nitrile gloves

Step-by-Step Disposal Procedures

For solid, non-hazardous chemical waste like this compound, the recommended disposal method is typically incineration through a licensed waste disposal vendor. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS department.

Experimental Protocol for Disposal:

  • Containment:

    • Place the this compound waste in a clearly labeled, sealed, and chemically compatible container. A sturdy, plastic-lined cardboard box or a designated solid waste container is suitable.

    • Ensure the container is in good condition, free from leaks or damage.

  • Labeling:

    • Label the container clearly as "this compound Waste."

    • Include the chemical name and quantity.

    • Attach a "Hazardous Waste" tag if required by your institution, even for non-hazardous chemicals, to ensure it enters the correct waste stream. Fill out all required information on the tag.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Do not accumulate more than 55 gallons of waste in the SAA.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department or designated waste management service.

    • Follow their specific procedures for scheduling a pickup.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated lab debris, should also be disposed of as chemical waste.

  • Place these items in a designated container for solid chemical waste.

  • Label the container appropriately, for instance, "Solid Waste Contaminated with this compound."

Emergency Procedures

In case of a spill, follow these steps:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE before cleaning the spill.

  • Contain the spill using a chemical spill kit.

  • Collect the spilled material and any absorbent used into a designated waste container.

  • Label the container as "this compound Spill Debris" and dispose of it as chemical waste.

  • Report the spill to your laboratory supervisor and EHS department.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_char Characterize Waste (Solid, Non-Hazardous Assumption) start->waste_char sds_check Consult SDS for this compound waste_char->sds_check ehs_consult Consult Institutional EHS Guidelines sds_check->ehs_consult SDS Unavailable ppe Wear Appropriate PPE sds_check->ppe SDS Confirms Non-Hazardous ehs_consult->ppe drain_trash Disposal in Drain or Trash? ehs_consult->drain_trash contain Place in Labeled, Sealed Container ppe->contain label Label Container Clearly contain->label store Store in Satellite Accumulation Area label->store pickup Request Waste Pickup from EHS store->pickup disposal Dispose via Licensed Vendor pickup->disposal drain_trash->ppe Yes (with specific EHS approval) prohibited Prohibited without EHS Approval drain_trash->prohibited No

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must comply with all applicable federal, state, and local regulations, as well as their institution's specific policies for chemical waste disposal. Always prioritize safety and consult with your EHS department for definitive guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.